PAR-2 antagonist 1
Descripción
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Propiedades
Fórmula molecular |
C27H22N2O2 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
N-[(Z)-3-(benzylamino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H22N2O2/c30-26(22-13-5-2-6-14-22)29-25(27(31)28-19-20-10-3-1-4-11-20)18-23-16-9-15-21-12-7-8-17-24(21)23/h1-18H,19H2,(H,28,31)(H,29,30)/b25-18- |
Clave InChI |
OSTOUXGUSJTQNU-BWAHOGKJSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Core Mechanism of PAR-2 Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor (GPCR), is a critical mediator in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of PAR-2 antagonists, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core signaling pathways, present quantitative data on key antagonists, detail experimental protocols for their characterization, and provide visual representations of these complex interactions.
Mechanism of Action of PAR-2 Antagonists
PAR-2 antagonists function by inhibiting the activation of the receptor, thereby blocking its downstream signaling cascades. The primary mechanism of PAR-2 activation involves serine proteases like trypsin and mast cell tryptase, which cleave the receptor's extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor to trigger intracellular signaling. PAR-2 antagonists are designed to interfere with this process, typically by binding to the receptor to prevent the conformational changes necessary for activation by the tethered ligand.
The downstream effects of PAR-2 activation are mediated through various signaling pathways. The most prominent of these are the Gq-dependent activation of phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+), and the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK). PAR-2 antagonists are often characterized by their ability to block these specific pathways.
Key PAR-2 Antagonists and their Quantitative Data
Several small molecule and peptide-based PAR-2 antagonists have been developed and characterized. Their potency is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the quantitative data for some of the most well-studied PAR-2 antagonists.
| Antagonist | Target Pathway/Assay | Agonist | Cell Line/System | IC50 / Ki | Reference(s) |
| C391 | Ca2+ Signaling | 2-at-LIGRL-NH2 | 16HBE14o- | IC50 = 1.30 µM | |
| ERK1/2 Phosphorylation | 2-at-LIGRL-NH2 | 16HBE14o- | IC50 = 14 µM | ||
| GB88 | Ca2+ Release | 2f-LIGRLO-NH2 | HT29 | IC50 = 2 µM | |
| K-14585 | [3H]-2-furoyl-LIGRL-NH2 Binding | - | Human PAR-2 | Ki = 0.627 µM | |
| Ca2+ Mobilization | SLIGKV-OH | Human Keratinocytes | IC50 = 1.1 - 2.87 µM | ||
| I-191 | PAR-2 Activation | 2f-LIGRL-NH2 | HT29 | IC50 = 109 nM (cAMP) | |
| AZ3451 | Ca2+ Release | SLIGRL | - | IC50 = 5.4 nM | |
| ENMD-1068 | Ca2+ Signaling | Trypsin | - | IC50 = 5 mM |
Core Signaling Pathways and Antagonist Intervention
The activation of PAR-2 initiates a cascade of intracellular events. The diagrams below, generated using the DOT language, illustrate these key signaling pathways and the points at which PAR-2 antagonists exert their inhibitory effects.
Experimental Protocols
The characterization of PAR-2 antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Intracellular Calcium (Ca2+) Mobilization Assay
This assay is a primary method for assessing PAR-2 activation and its inhibition.
-
Objective: To measure the ability of a compound to inhibit PAR-2 agonist-induced increases in intracellular calcium.
-
Cell Line: Human embryonic kidney (HEK-293) cells or other suitable cell lines endogenously or recombinantly expressing PAR-2 (e.g., 16HBE14o-, HT29).
-
Materials:
-
Black, clear-bottom 96-well or 384-well cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
PAR-2 agonist (e.g., 2-furoyl-LIGRLO-NH2, SLIGKV-NH2, trypsin).
-
Test antagonist compound.
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Seed cells into the microplate to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer. Aspirate the cell culture medium, wash the cells with Assay Buffer, and add the dye loading solution to each well. Incubate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.
-
Compound Pre-incubation: Wash the cells with Assay Buffer. Add the test antagonist at various concentrations to the wells and incubate for a predetermined time (e.g., 2 to 30 minutes).
-
Agonist Stimulation and Measurement: Program the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at ~494 nm and emission at ~516 nm for Fluo-4). Establish a baseline reading for 10-20 seconds. The instrument then automatically adds the PAR-2 agonist (at a concentration that elicits a submaximal response, e.g., EC80) to the wells. Continue recording fluorescence for 2-3 minutes to capture the calcium transient.
-
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction of the agonist-induced fluorescence signal. IC50 values are determined from the concentration-response curves.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK pathway downstream of PAR-2.
-
Objective: To determine if a PAR-2 antagonist can block agonist-induced phosphorylation of ERK1/2.
-
Cell Line: As per the calcium mobilization assay.
-
Materials:
-
6-well plates.
-
The Structure-Activity Relationship of PAR-2 Antagonists: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Core Principles Guiding the Development of Potent and Selective Protease-Activated Receptor 2 Inhibitors
Protease-Activated Receptor 2 (PAR-2) has emerged as a compelling therapeutic target for a multitude of inflammatory, pain, and proliferative disorders. As a G protein-coupled receptor (GPCR) with a unique proteolytic activation mechanism, the development of small molecule and peptidomimetic antagonists presents distinct challenges and opportunities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of major PAR-2 antagonist classes, details key experimental protocols for their evaluation, and visualizes the critical signaling pathways and drug discovery workflows.
Core Concepts in PAR-2 Antagonism
PAR-2 is activated when serine proteases, such as trypsin or mast cell tryptase, cleave its extracellular N-terminus, unmasking a tethered ligand (SLIGKV-NH2 in humans) that binds intramolecularly to the receptor's second extracellular loop.[1] This initiates a cascade of intracellular signaling events. PAR-2 antagonists are designed to prevent this activation, typically by competitively binding to the receptor to block the interaction of the tethered ligand.[2][3] The development of these antagonists has evolved from peptide-based molecules to more drug-like non-peptidic small molecules with improved pharmacokinetic properties.[1]
Quantitative Structure-Activity Relationship Data
The exploration of PAR-2 antagonist SAR has led to the identification of several key chemical scaffolds. The following tables summarize the quantitative data for representative compounds from major classes, illustrating how structural modifications impact their potency.
Peptidomimetic and Peptide-Based Antagonists
Early efforts in PAR-2 antagonist development focused on modifying the agonist peptide sequence. These studies led to the discovery of competitive antagonists, though they often suffered from poor metabolic stability.
| Compound Name | Chemical Structure/Description | Assay Type | Potency (IC₅₀/Kᵢ) | Cell Line | Reference |
| FSLLRY-NH₂ | Peptide-based antagonist | Trypsin-mediated PAR-2 activation | 50-200 µM (IC₅₀) | N/A | [1] |
| K-12940 | Peptidomimetic | [³H]-2-furoyl-LIGRL-NH₂ Binding | 1.94 µM (Kᵢ) | NCTC2544-PAR₂ | [4] |
| K-14585 | Peptidomimetic | [³H]-2-furoyl-LIGRL-NH₂ Binding | 0.627 µM (Kᵢ) | NCTC2544-PAR₂ | [4] |
| C391 | Peptidomimetic derived from 2-furoyl-LIGRLO-NH₂ | Ca²⁺ Mobilization (vs. 2-at-LIGRL-NH₂) | 1.30 µM (IC₅₀) | 16HBE14o- | [5] |
| C391 | pERK Assay | 14 µM (IC₅₀) | 16HBE14o- | [6] |
Non-Peptide Small Molecule Antagonists
The quest for orally bioavailable PAR-2 antagonists with improved drug-like properties has driven the development of several classes of non-peptide small molecules.
The GB series, developed from the PAR-2 agonist GB110, represents a significant advancement in non-peptide antagonist design.[1] GB88, in particular, has been extensively studied.
| Compound Name | Chemical Structure/Description | Assay Type | Potency (IC₅₀) | Cell Line | Reference |
| ENMD-1068 | N¹-3-methylbutyryl-N⁴-6-aminohexanoyl-piperazine | Ca²⁺ Mobilization | 5 mM | N/A | [6] |
| GB83 | 5-Isoxazoyl-Cha-Ile-spiroindane-1,4′-piperidine | Ca²⁺ Mobilization | 2 µM | HT29 | [3] |
| GB88 | 5-Isoxazoyl-Cha-Ile-spiroindene-1,4′-piperidine | Ca²⁺ Mobilization | 1-10 µM | Multiple | [6] |
| AY117 (65) | Derivative of GB88 | Ca²⁺ Mobilization (vs. 2f-LIGRLO-NH₂) | 0.7 µM | HT29 | [5] |
| AY117 (65) | Ca²⁺ Mobilization (vs. trypsin) | 2.2 µM | HT29 | [5] |
A key SAR finding for the GB88 series is that the isoxazole, cyclohexylalanine, and isoleucine moieties are critical for affinity and selectivity, while modifications to the C-terminal substituent can modulate the agonist versus antagonist activity.[5]
The discovery of the AZ series was aided by the elucidation of the PAR-2 crystal structure, revealing two distinct antagonist binding pockets.[1][6]
| Compound Name | Chemical Structure/Description | Assay Type | Potency (pIC₅₀) | Cell Line | Reference |
| AZ8838 | Imidazole-based | Ca²⁺ Mobilization (vs. SLIGRL-NH₂) | 5.70 ± 0.02 | N/A | [6] |
| AZ8838 | IP1 Production | 5.84 ± 0.02 | N/A | [6] | |
| AZ3451 | Benzimidazole-based | Ca²⁺ Mobilization (vs. SLIGRL-NH₂) | 8.6 ± 0.1 | N/A | [6] |
| AZ3451 | IP1 Production | 7.65 ± 0.02 | N/A | [6] | |
| AZ3451 | β-arrestin-2 Recruitment | 6.1 ± 0.1 | N/A | [6] |
The benzimidazole (B57391) series, represented by AZ3451, consistently demonstrates higher potency than the imidazole (B134444) series (AZ8838).[6] AZ3451 acts as a negative allosteric modulator, binding to a site remote from the orthosteric pocket.[6]
The imidazopyridazine I-191 is a potent, non-competitive, and negative allosteric modulator of PAR-2.[7]
| Compound Name | Chemical Structure/Description | Assay Type | Potency (pIC₅₀) | Cell Line | Reference |
| I-191 | 4-(8-(tert-butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one | Ca²⁺ Mobilization (vs. 2f-LIGRL-NH₂) | 7.2 ± 0.1 | HT29 | [7] |
| I-191 | Ca²⁺ Mobilization (vs. trypsin) | 6.7 ± 0.1 | HT29 | [7] | |
| I-191 | [³H]Eu-2f-LIGRLO-NH₂ Binding | 7.1 ± 0.2 | HT29 | [6] |
I-191 is noteworthy for its ability to inhibit multiple PAR-2 signaling pathways, including Ca²⁺ release, ERK1/2 phosphorylation, and RhoA activation, without exhibiting agonist activity at high concentrations.[7]
Key Experimental Protocols
The characterization of PAR-2 antagonists relies on a suite of in vitro assays to determine potency, selectivity, and mechanism of action.
Calcium Mobilization Assay
This is a primary functional assay for screening and characterizing PAR-2 antagonists, as PAR-2 activation leads to a robust increase in intracellular calcium via the Gq/11 pathway.
Objective: To measure the ability of a test compound to inhibit PAR-2 agonist-induced intracellular calcium flux.
Materials:
-
HEK-293 cells stably expressing human PAR-2.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Black, clear-bottom 96-well or 384-well cell culture plates.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
PAR-2 agonist (e.g., Trypsin, SLIGKV-NH₂, or 2-furoyl-LIGRLO-NH₂).
-
Test antagonist compounds.
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: The day before the assay, seed the PAR-2 expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare the dye loading solution by diluting a stock solution of Fluo-4 AM in Assay Buffer to a final working concentration (e.g., 2-4 µM).
-
Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersal.
-
If using, add probenecid (e.g., 2.5 mM).
-
Aspirate the cell culture medium from the wells and wash the cells once with Assay Buffer.
-
Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.
-
-
Compound Preparation:
-
During the dye loading incubation, prepare a separate plate containing the antagonist compounds at various concentrations (typically 2x the final desired concentration).
-
Also, prepare the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
Measurement of Calcium Flux:
-
Set the parameters on the kinetic fluorescence plate reader (for Fluo-4, excitation ~494 nm and emission ~516 nm).
-
Wash the cells to remove excess dye.
-
Add the antagonist solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).
-
Program the instrument to take a baseline fluorescence reading for 10-20 seconds.
-
The instrument should then automatically add the agonist to the cell plate.
-
Immediately following agonist addition, continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the full kinetic response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is indicative of the intracellular calcium concentration.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the PAR-2 receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled PAR-2 ligand.
Materials:
-
Membranes prepared from cells overexpressing PAR-2 (e.g., NCTC2544-PAR₂).
-
Radiolabeled PAR-2 agonist (e.g., [³H]2-furoyl-LIGRL-NH₂).
-
Binding buffer.
-
Test antagonist compounds.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a microplate, combine the cell membranes, radiolabeled ligand at a fixed concentration (below its Kₑ), and varying concentrations of the unlabeled test antagonist.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the concentration of the test antagonist.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Visualizing PAR-2 Signaling and Drug Discovery
PAR-2 Signaling Pathways
PAR-2 activation initiates multiple downstream signaling cascades that contribute to its diverse physiological and pathophysiological roles.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. domaintherapeutics.com [domaintherapeutics.com]
- 3. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 4. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
A Technical Guide to Protease-Activated Receptor 2 (PAR-2) Antagonism in Inflammatory Diseases
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor (GPCR), has emerged as a critical modulator in the pathophysiology of numerous inflammatory diseases. Activated by serine proteases, PAR-2 triggers a cascade of signaling events that lead to the release of pro-inflammatory mediators, immune cell recruitment, and sensitization of sensory neurons. Its widespread expression on epithelial, immune, and neuronal cells places it at the nexus of inflammatory responses in conditions such as atopic dermatitis, rheumatoid arthritis, and inflammatory bowel disease. Consequently, the development of PAR-2 antagonists has become a promising therapeutic strategy. This guide provides an in-depth overview of PAR-2 signaling in inflammation, summarizes the preclinical and emerging clinical data for various antagonist modalities, details key experimental protocols for their evaluation, and visualizes the core biological and experimental pathways.
Introduction to Protease-Activated Receptor 2 (PAR-2)
Protease-Activated Receptor 2 (PAR-2) is a unique member of the GPCR family, first identified in 1994.[1] Unlike typical GPCRs that are activated by ligand binding, PARs are activated via the proteolytic cleavage of their extracellular N-terminus by specific proteases.[2][3][4] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor to initiate downstream signaling.[3][4]
PAR-2 is expressed in a wide array of cells integral to the inflammatory process, including keratinocytes, neurons, mast cells, eosinophils, neutrophils, and macrophages.[1][3] The proteases that activate PAR-2 are often upregulated in inflammatory environments and include host-derived enzymes like trypsin, mast cell tryptase, and kallikreins, as well as exogenous proteases from sources like dust mites and bacteria.[1][2][5] This positions PAR-2 as a key sensor for tissue injury and inflammation.[6]
PAR-2 Activation and Signaling in Inflammation
Upon activation, PAR-2 undergoes a conformational change that triggers intracellular signaling through multiple pathways.[1] The receptor can couple to several G protein subtypes (Gαq, Gα12/13, Gαi) and also signal independently of G proteins via β-arrestin pathways.[4][5]
-
Gαq Pathway: This is considered the canonical pathway for PAR-2-mediated inflammation. Gαq activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade leads to the activation of transcription factors like NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, and TNF-α.[5][7][8]
-
Gα12/13 Pathway: Coupling to Gα12/13 activates RhoA, a small GTPase involved in regulating cell differentiation and cytoskeletal dynamics.[5][9]
-
β-Arrestin Pathway: Following activation, PAR-2 can recruit β-arrestins, which act as scaffolding proteins to initiate G protein-independent signaling, notably activating the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[5][9] This pathway is also implicated in cell proliferation and cytokine production.
The specific signaling cascade engaged can be influenced by the activating protease, a phenomenon known as "biased agonism," which adds complexity to the receptor's function and therapeutic targeting.[10]
Caption: PAR-2 canonical and non-canonical signaling pathways in inflammation.
The Role of PAR-2 in Key Inflammatory Diseases
PAR-2 has been implicated in a wide range of inflammatory conditions.
-
Dermatological Diseases: In atopic dermatitis (AD) and psoriasis, PAR-2 is overexpressed in keratinocytes.[1][11] Its activation contributes to skin barrier dysfunction, promotes a Th2 inflammatory response, and mediates the sensation of itch (pruritus).[5][11][12]
-
Rheumatoid and Osteoarthritis: PAR-2 is upregulated in synovial tissue in arthritic joints.[13] Its activation contributes to synovitis, plasma extravasation, inflammatory cell migration, and the release of matrix metalloproteinases (MMPs) that degrade cartilage.[7][13] Studies in PAR-2 deficient mice show significant protection from developing inflammatory arthritis.[13][14]
-
Inflammatory Bowel Disease (IBD): In experimental models of colitis, PAR-2 activation exacerbates inflammation, leading to edema, ulceration, and immune cell infiltration.[15] Antagonism of PAR-2 has been shown to ameliorate these effects.[15]
-
Asthma: PAR-2 is expressed on various cells in the airways and its activation by allergens with protease activity contributes to airway hyperresponsiveness and inflammation.[3][16]
Therapeutic Strategies: PAR-2 Antagonism
Given its central role, inhibiting PAR-2 activation is an attractive therapeutic strategy. Several classes of antagonists have been developed.[3]
-
Small Molecules: These compounds, such as GB88 and ENMD-1068, typically act as competitive antagonists, blocking the tethered ligand from activating the receptor.[10][15] More recent developments have produced highly selective inhibitors like E6795 and biased antagonists like C781 that inhibit only a subset of signaling pathways (e.g., β-arrestin/MAPK).[11][16]
-
Peptide-Based Inhibitors: These antagonists are often derived from the tethered ligand sequence itself, designed to occupy the binding site without triggering activation.[13][17] Examples include K-14585.[17]
-
Pepducins: These are cell-penetrating lipopeptides based on the receptor's intracellular loops.[18] They are designed to interfere with receptor-G protein coupling from inside the cell, offering a unique mechanism of inhibition. P2pal-18S is a well-studied example.[13][18]
-
Antibodies: Monoclonal antibodies can be designed to block the extracellular N-terminus of PAR-2, preventing proteases from accessing the cleavage site and thereby inhibiting activation.[3][5][12]
Preclinical Efficacy of PAR-2 Antagonists
The therapeutic potential of PAR-2 antagonists is supported by a growing body of preclinical data across various inflammatory models.
Table 1: In Vitro Potency of Select PAR-2 Antagonists
| Antagonist | Type | Assay | Target/Cell Line | Potency (IC50 / Ki) | Reference |
|---|---|---|---|---|---|
| GB88 | Small Molecule | Ca2+ Release | Rat Colonocytes | IC50: 8 µM | [15] |
| ENMD-1068 | Small Molecule | Ca2+ Release | Rat Colonocytes | IC50: 5 mM | [15] |
| K-14585 | Peptide Mimetic | Radioligand Binding | Human PAR-2 | Ki: 0.627 µM | [17] |
| C781 | Peptide Mimetic | β-arrestin/MAPK signaling | N/A | Biased Antagonist | [16] |
| P2pal-18S | Pepducin | Tryptase Signaling | Neutrophils | Effective Blockade |[18] |
Table 2: In Vivo Efficacy of Select PAR-2 Antagonists in Inflammatory Models
| Antagonist | Model | Species | Dose / Route | Key Finding(s) | Reference |
|---|---|---|---|---|---|
| GB88 | Trypsin-induced Paw Hyperalgesia | Mouse | 10 mg/kg, Oral | Inhibited mechanical and thermal hyperalgesia. | [10] |
| GB88 | TNBS-induced Colitis | Rat | 10 mg/kg/day, Oral | Reduced mortality, ulceration, and inflammation more effectively than sulfasalazine. | [15] |
| Anti-PAR-2 Ab | Delayed-Type Hypersensitivity | Mouse | 20 mg/kg | 72% inhibition of inflammatory swelling. | [5][12] |
| E6795 | Atopic Dermatitis Model | Mouse | 2% Topical Cream | Reduced inflammation, immune cell infiltration, and pruritus. | [11] |
| p520 | Collagen Antibody-induced Arthritis | Mouse | N/A | Completely blocked development of arthritis and inflammation. | [6] |
| C781 | Allergen-induced Asthma | Mouse | N/A | Eliminated airway hyperresponsiveness and inflammation. |[16] |
Key Experimental Protocols
Evaluating the efficacy of PAR-2 antagonists requires robust in vitro and in vivo experimental models.
In Vitro Protocol: Intracellular Calcium Mobilization Assay
This assay is a primary screening method to assess an antagonist's ability to block Gαq-mediated PAR-2 signaling.
-
Cell Culture: Culture primary human keratinocytes or a PAR-2 expressing cell line (e.g., NCTC2544) in appropriate media until confluent.[17]
-
Dye Loading: Wash cells and incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C.
-
Antagonist Incubation: Wash away excess dye and pre-incubate the cells with varying concentrations of the PAR-2 antagonist (or vehicle control) for 15-30 minutes.
-
Agonist Stimulation: Place the plate in a fluorometric imaging plate reader. Establish a baseline fluorescence reading. Inject a PAR-2 agonist (e.g., SLIGKV-OH for human cells) and immediately begin recording changes in fluorescence intensity over time (typically 2-5 minutes).[17]
-
Data Analysis: Calculate the peak fluorescence response for each well. Determine the IC50 of the antagonist by plotting the percentage inhibition of the agonist response against the antagonist concentration.
In Vivo Protocol: Rodent Model of Inflammatory Paw Edema
This model assesses the anti-inflammatory and anti-nociceptive effects of a PAR-2 antagonist in an acute inflammatory setting.
Caption: Workflow for a PAR-2 antagonist efficacy study in a mouse paw edema model.
Methodology Details:
-
Animal Model: Use wild-type mice (e.g., C57BL/6). To confirm PAR-2 specificity, parallel experiments can be run in PAR-2 knockout mice, where the antagonist should have no additional effect.[10]
-
Baseline Measurements: Before any treatment, measure the baseline paw thickness using digital calipers and assess mechanical hyperalgesia using von Frey filaments.
-
Antagonist Administration: Administer the PAR-2 antagonist (e.g., GB88 at 10 mg·kg⁻¹) or vehicle control via the desired route (e.g., oral gavage).[10]
-
Inflammation Induction: After a set pre-treatment time (e.g., 2 hours), inject a PAR-2 agonist such as trypsin (e.g., 140 nM in 10 µL saline) subcutaneously into the plantar surface of the hind paw.[10]
-
Post-Induction Measurements: Measure paw thickness and mechanical hyperalgesia at regular intervals (e.g., hourly for 4 hours) post-injection.
-
Endpoint Analysis: Compare the changes in paw thickness and pain threshold between the antagonist-treated group and the vehicle control group to determine the compound's efficacy.
Conclusion and Future Perspectives
The accumulated evidence strongly supports the role of PAR-2 as a key driver of inflammation across a spectrum of diseases. The development of potent and specific PAR-2 antagonists, from small molecules to antibodies and pepducins, has validated this receptor as a druggable target. Preclinical studies have consistently demonstrated that blocking PAR-2 signaling can significantly ameliorate disease phenotypes in models of arthritis, colitis, asthma, and dermatitis.[6][11][15][16]
The progression of the first PAR-2 antibody into clinical trials marks a significant milestone for the field.[13] Future challenges and opportunities will include understanding the therapeutic implications of biased antagonism, defining the optimal patient populations for PAR-2 targeted therapies, and further exploring the receptor's role in the complex interplay between inflammation and tissue repair. As our understanding of PAR-2 pharmacology deepens, these targeted therapies hold the potential to become novel treatments for a range of debilitating inflammatory conditions.
References
- 1. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 4. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]
- 10. Antagonism of the proinflammatory and pronociceptive actions of canonical and biased agonists of protease‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting PAR-2 in atopic dermatitis: Preclinical evaluation of the novel inhibitor E6795 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. New PAR2 antagonist shows promise against asthma | Physiology [physiology.arizona.edu]
- 17. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interdicting protease-activated receptor-2-driven inflammation with cell-penetrating pepducins - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PAR-2 Antagonism in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor, has emerged as a significant modulator in the tumor microenvironment. Its overexpression is correlated with a poor prognosis in numerous malignancies, including breast, prostate, colon, and pancreatic cancers. Activation of PAR-2 by serine proteases, abundant in the tumor milieu, triggers a cascade of signaling events that drive key hallmarks of cancer progression such as proliferation, invasion, metastasis, and angiogenesis. Consequently, the development of PAR-2 antagonists has become a promising avenue for novel anticancer therapies. This technical guide provides a comprehensive overview of the current understanding of PAR-2's role in oncology, detailing the signaling pathways involved, the effects of PAR-2 antagonism, and the experimental methodologies used to evaluate these effects. Quantitative data from preclinical studies are summarized to facilitate comparison of antagonist efficacy, and detailed protocols for key in vitro and in vivo assays are provided to aid in the design and execution of future research.
Introduction: PAR-2 as a Therapeutic Target in Oncology
Protease-Activated Receptor 2 (PAR-2) is a unique G protein-coupled receptor (GPCR) activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase.[1] This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling.[1] In the context of cancer, the tumor microenvironment is rich in proteases that can activate PAR-2, leading to the promotion of tumor growth and metastasis.[2]
Upregulation of PAR-2 has been documented in a variety of cancers, and its activation is linked to:
-
Increased cell proliferation and survival: PAR-2 signaling can activate pathways such as the MAPK/ERK pathway, which promotes cell cycle progression and inhibits apoptosis.[3]
-
Enhanced cell migration and invasion: Activation of RhoA and other small GTPases downstream of PAR-2 can remodel the cytoskeleton and promote cell motility.[4]
-
Induction of angiogenesis: PAR-2 can stimulate the release of pro-angiogenic factors like VEGF and IL-8, fostering the formation of new blood vessels that supply the tumor.[3]
-
Chemoresistance: PAR-2 signaling has been implicated in the development of resistance to standard chemotherapeutic agents.[5]
Given its multifaceted role in promoting cancer progression, inhibiting PAR-2 with specific antagonists presents a compelling therapeutic strategy.
Data Presentation: Efficacy of PAR-2 Antagonists
The following tables summarize the in vitro and in vivo efficacy of various PAR-2 antagonists from preclinical studies.
Table 1: In Vitro Efficacy of PAR-2 Antagonists in Cancer Cell Lines
| Antagonist | Cancer Cell Line | Assay | IC50 Value | Citation |
| I-191 | HT-29 (Colon) | Calcium Mobilization | ~10 nM | [4] |
| HT-29 (Colon) | IL-8 Secretion | ~100 nM | [4] | |
| MDA-MB-231 (Breast) | Cell Migration | Potent Inhibition (Conc. not specified) | [4] | |
| AZ3451 | HT-29 (Colon) | Calcium Mobilization (vs. SLIGRL) | 5.4 nM | [4] |
| GB88 | HT-29 (Colon) | Calcium Release | 1-10 µM | [6] |
| FSLLRY-NH2 | Various | Trypsin-mediated PAR-2 activation | 50-200 µM | |
| C391 | 16HBE14o- (Bronchial Epithelial) | Calcium Signaling | 1.30 µM | [6] |
Table 2: In Vivo Efficacy of PAR-2 Antagonists in Animal Models
| Antagonist | Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Citation |
| PAR-2 Antibody | Breast Cancer | Orthotopic Xenograft | Not Specified | Suppressed growth of orthotopic tumors | [1] |
| C391 | Inflammatory Pain (PAR-2 dependent) | Mouse | 75 µg (intraplantar) | Attenuated thermal hyperalgesia | [6] |
| PAR-2 Knockout | Spontaneous Breast Cancer | PyMT Mouse | N/A | Delayed tumor onset and reduced metastasis | [7] |
| PAR2 inhibitor | Colorectal Cancer | Mouse xenograft model | Not Specified | Enhanced cell killing by 5-FU and suppressed EMT signaling | [8] |
Signaling Pathways and Rationale for Targeting PAR-2
The signaling cascades initiated by PAR-2 activation are complex and cell-type dependent. A simplified representation of the key pathways involved in cancer progression is depicted below.
PAR-2 Signaling Pathway in Cancer
Caption: PAR-2 activation by serine proteases initiates multiple downstream signaling cascades that contribute to cancer progression.
Rationale for Targeting PAR-2 in Cancer
Caption: The rationale for targeting PAR-2 in cancer therapy is based on its role in promoting key cancer hallmarks.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to evaluate the efficacy of PAR-2 antagonists.
In Vitro Wound Healing (Scratch) Assay
Objective: To assess the effect of a PAR-2 antagonist on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
Serum-free culture medium
-
PAR-2 agonist (e.g., Trypsin, SLIGKV-NH2)
-
PAR-2 antagonist
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and culture until a confluent monolayer is formed.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing the PAR-2 antagonist at various concentrations. Include a vehicle control.
-
Add the PAR-2 agonist to the appropriate wells.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment group.
In Vivo Matrigel Plug Angiogenesis Assay
Objective: To evaluate the effect of a PAR-2 antagonist on angiogenesis in vivo.
Materials:
-
Matrigel
-
PAR-2 antagonist
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
Anesthetic
-
Syringes and needles
-
Immunodeficient mice (e.g., nude mice)
-
Hemoglobin assay kit
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Thaw Matrigel on ice.
-
Mix the PAR-2 antagonist and pro-angiogenic factor with the liquid Matrigel. Include a vehicle control group.
-
Anesthetize the mice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.
-
Allow the Matrigel to solidify, forming a plug.
-
After a predetermined time (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content of the plugs using a hemoglobin assay kit.
-
Performing immunohistochemistry on sections of the plugs using an endothelial cell marker (e.g., CD31) to visualize and quantify blood vessels.
-
Flow Cytometry for Apoptosis
Objective: To determine if a PAR-2 antagonist induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
PAR-2 antagonist
-
Annexin V-FITC apoptosis detection kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture cancer cells in the presence of the PAR-2 antagonist at various concentrations for a specified time (e.g., 24, 48 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Subcutaneous Xenograft Mouse Model
Objective: To assess the in vivo efficacy of a PAR-2 antagonist on tumor growth.
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Matrigel (optional, can improve tumor take rate)
-
PAR-2 antagonist and vehicle
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PAR-2 antagonist or vehicle to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Experimental Workflow and Visualization
A typical workflow for evaluating a novel PAR-2 antagonist is outlined below.
Caption: A stepwise approach for the preclinical evaluation of a novel PAR-2 antagonist.
Conclusion and Future Directions
The accumulating evidence strongly supports the role of PAR-2 as a key driver of cancer progression. The development of potent and selective PAR-2 antagonists has provided valuable tools to probe the function of this receptor and has shown significant promise in preclinical models of various cancers. The data and protocols presented in this guide offer a framework for researchers and drug developers to advance the investigation of PAR-2 antagonism as a novel therapeutic strategy.
Future research should focus on:
-
The development of PAR-2 antagonists with improved pharmacokinetic properties suitable for clinical use.
-
The identification of predictive biomarkers to select patients most likely to respond to PAR-2-targeted therapies.
-
The evaluation of PAR-2 antagonists in combination with standard-of-care chemotherapies and immunotherapies to overcome resistance and enhance therapeutic efficacy.
By addressing these key areas, the full therapeutic potential of targeting PAR-2 in oncology can be realized.
References
- 1. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Proteinase-activated Receptor 2: Springboard of Tumors | Anticancer Research [ar.iiarjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PAR2 Inhibition Enhanced the Sensitivity of Colorectal Cancer Cel...: Ingenta Connect [ingentaconnect.com]
Navigating the Crossroads of Inflammation and Pain: A Technical Guide to PAR-2 Antagonist Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor (GPCR), stands at the nexus of numerous physiological and pathological processes, including inflammation, pain, and cancer.[1] Its unique activation mechanism, involving proteolytic cleavage rather than simple ligand binding, presents a complex and compelling target for therapeutic intervention.[1] This technical guide provides an in-depth exploration of the core signaling pathways modulated by PAR-2 antagonists. We delve into the diverse classes of these inhibitors, from peptides to small molecules, and present their quantitative data in a structured format for comparative analysis. Furthermore, this guide offers detailed methodologies for key experimental assays and visualizes the intricate signaling networks and antagonist mechanisms through comprehensive diagrams, serving as a critical resource for researchers and drug development professionals in the field.
Introduction: The Protease-Activated Receptor 2 (PAR-2) Signaling Cascade
PAR-2 is a member of a unique family of GPCRs that are activated by serine proteases such as trypsin and mast cell tryptase.[2] Activation occurs through the proteolytic cleavage of the receptor's N-terminal domain, which unmasks a new N-terminus that acts as a "tethered ligand."[1] This tethered ligand then binds to the receptor itself, initiating a cascade of intracellular signaling events.[1]
The downstream signaling of PAR-2 is multifaceted and cell-type dependent, primarily involving the activation of various G protein subtypes and β-arrestin pathways:
-
Gαq/11 Pathway: This is a canonical signaling pathway for PAR-2, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gαi/o Pathway: PAR-2 activation can also couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: This pathway involves the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs) and the subsequent activation of the small GTPase RhoA, which plays a crucial role in regulating the actin cytoskeleton.
-
β-Arrestin Pathway: Following G protein-mediated signaling, PAR-2 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This not only desensitizes G protein signaling but also initiates a second wave of signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
The intricate and diverse signaling potential of PAR-2 has implicated it in a wide array of inflammatory and pain-related disorders, making it a prime target for the development of novel therapeutics.
Classes of PAR-2 Antagonists
A diverse arsenal (B13267) of PAR-2 antagonists has been developed, each with distinct chemical properties and mechanisms of action. These can be broadly categorized as follows:
-
Peptide and Peptidomimetic Antagonists: These were among the first PAR-2 inhibitors developed and often mimic the tethered ligand sequence. Examples include FSLLRY-NH2 and LSIGRL-NH2, which are thought to block the tethered ligand binding site on the receptor's extracellular loop 2 (ECL2). Peptidomimetics like K-14585 and C391 represent modifications of these initial peptide structures with improved stability and potency.
-
Small Molecule Antagonists: This class includes orally bioavailable compounds that offer significant therapeutic potential. Notable examples are GB88, a biased antagonist that selectively inhibits the Gαq/11 pathway, and AZ3451, a potent allosteric modulator. I-191 is another potent antagonist that has been shown to inhibit multiple PAR-2-mediated signaling pathways.
-
Pepducins: These are cell-penetrating lipopeptides derived from the intracellular loops of the receptor. P2pal-18S and PZ-235 are examples of pepducins that are thought to act intracellularly to disrupt the interaction between PAR-2 and its downstream signaling partners.
-
Antibodies: Monoclonal antibodies like MEDI0618 and the Fab fragment Fab3949 represent a highly specific approach to PAR-2 antagonism. They typically bind to the extracellular domain of the receptor, preventing protease access and subsequent cleavage and activation.
Quantitative Data for PAR-2 Antagonists
The following tables summarize the in vitro potency of various PAR-2 antagonists across different assays. This data provides a basis for comparing the efficacy of these compounds.
| Antagonist | Class | Assay | Cell Line | Agonist | IC50 | Reference(s) |
| GB88 | Small Molecule | Ca2+ Release | HT-29 | 2f-LIGRLO-NH2 | ~2 µM | |
| Ca2+ Release | Various | Trypsin, Peptide & Non-peptide Agonists | ~2 µM | |||
| Ca2+ Release | HT-29 | 2f-LIGRLO-NH2 | 560 nM | |||
| AZ3451 | Small Molecule | Not Specified | Not Specified | Not Specified | 23 nM | |
| P2pal-18S | Pepducin | Neutrophil Chemotaxis | Human Neutrophils | Trypsin, SLIGRL | 0.14-0.2 µM | |
| I-191 | Small Molecule | Cell-based | Not Specified | Not Specified | pIC50 = 7.2 | |
| C391 | Peptidomimetic | Ca2+ Signaling | 16HBE14o- | Peptidomimetic | 1.3 µM | |
| pERK | 16HBE14o- | Peptidomimetic | 14 µM | |||
| FSLLRY-NH2 | Peptide | Not Specified | PAR2-KNRK | Not Specified | 50 µM | |
| K-14585 | Peptidomimetic | Ca2+ Mobilization | Human Keratinocytes | SLIGKV-OH | 1.1-2.87 µM | |
| K-12940 | Peptidomimetic | Ca2+ Mobilization | Human Keratinocytes | SLIGKV-OH | 1.1-2.87 µM | |
| ENMD-1068 | Small Molecule | Trypsin-induced PAR-2 Activation | Not Specified | Trypsin | 5 mM |
| Antagonist | Class | Binding Assay | Ki | Reference(s) |
| GB88 | Small Molecule | Receptor Binding | 7.7 µM |
| Agonist | Class | Assay | Cell Line | EC50 | Reference(s) |
| GB110 | Small Molecule | Ca2+ Release | HT-29 | ~200 nM | |
| 2f-LIGRLO-NH2 | Peptide | Ca2+ Release | HT-29 | 340 nM | |
| SLIGKV | Peptide | Ca2+ Assay | PAR2 Nomad Cell Line | 1.67 µM | |
| β-arrestin Recruitment | PAR2 Nomad Cell Line | 4.83 µM |
Signaling Pathways and Antagonist Mechanisms of Action
The diverse mechanisms of PAR-2 antagonists allow for the selective modulation of its complex signaling network.
Canonical Gαq/11 Pathway Antagonism
Most PAR-2 antagonists are effective at blocking the Gαq/11-mediated calcium signaling pathway. This is a primary mechanism for reducing neurogenic inflammation and pain.
Biased Antagonism of PAR-2 Signaling
A fascinating aspect of PAR-2 pharmacology is the concept of "biased signaling," where a ligand can selectively activate or inhibit certain downstream pathways. The small molecule antagonist GB88 is a prime example of a biased antagonist. It effectively blocks the Gαq/11-mediated calcium release but acts as an agonist for the Gαi/o, Gα12/13, and β-arrestin/ERK pathways. This property makes GB88 a valuable tool for dissecting the specific roles of these different signaling arms in various physiological and pathological contexts.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PAR-2 antagonists.
Intracellular Calcium Mobilization Assay
This assay is a fundamental method for assessing the antagonism of the Gαq/11 pathway.
Principle: PAR-2 activation leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.
Protocol:
-
Cell Culture: Culture a cell line endogenously expressing or stably transfected with PAR-2 (e.g., HT-29, HEK293-PAR2) in a 96-well black-walled, clear-bottom plate until confluent.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the PAR-2 antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading before adding a PAR-2 agonist (e.g., trypsin, SLIGRL-NH2) at a concentration that elicits a submaximal response (e.g., EC80).
-
Data Acquisition: Immediately after agonist addition, measure the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence intensity against the antagonist concentration to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to assess the modulation of the β-arrestin/MAPK signaling pathway.
Principle: PAR-2 activation can lead to the phosphorylation of ERK1/2. This can be detected using antibodies specific for the phosphorylated form of the protein.
Protocol:
-
Cell Culture and Treatment: Culture PAR-2 expressing cells to near confluence. Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation. Pre-incubate the cells with the PAR-2 antagonist for a specified time before stimulating with a PAR-2 agonist.
-
Cell Lysis: After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Densitometrically quantify the p-ERK1/2 bands and normalize to the total ERK1/2 or a loading control (e.g., GAPDH, β-actin) to determine the effect of the antagonist.
In Vivo Rat Paw Edema Assay
This is a classic in vivo model of inflammation used to assess the anti-inflammatory effects of PAR-2 antagonists.
Principle: Intraplantar injection of a PAR-2 agonist into the rat paw induces an acute inflammatory response characterized by edema (swelling). The anti-inflammatory efficacy of an antagonist can be determined by its ability to reduce this swelling.
Protocol:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats to the experimental conditions for at least one week.
-
Antagonist Administration: Administer the PAR-2 antagonist via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.
-
Induction of Paw Edema: Inject a PAR-2 agonist (e.g., SLIGRL-NH2, trypsin) or an inflammatory agent like carrageenan into the subplantar region of the right hind paw. Inject the vehicle into the left hind paw as a control.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after the injection (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: Calculate the percentage increase in paw volume or thickness compared to the baseline measurement. Compare the results from the antagonist-treated group to the vehicle-treated group to determine the percentage of inhibition of edema.
Conclusion and Future Directions
The field of PAR-2 antagonism has evolved significantly, moving from initial peptide-based inhibitors to sophisticated small molecules and biologics with diverse and, in some cases, biased mechanisms of action. The ability to selectively target different arms of the PAR-2 signaling cascade opens up new avenues for therapeutic intervention in a range of diseases. Future research will likely focus on the development of antagonists with improved selectivity and pharmacokinetic profiles, as well as further unraveling the complexities of PAR-2 biased signaling in different disease contexts. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to harness the therapeutic potential of PAR-2 modulation.
References
A Technical Guide to Preclinical Studies of PAR-2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core preclinical studies and findings for various Proteinase-Activated Receptor-2 (PAR-2) antagonists. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the methodologies, quantitative data, and key discoveries in this therapeutic area.
Introduction
Proteinase-Activated Receptor-2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a critical role in a multitude of physiological and pathological processes, including inflammation, pain, and cancer.[1] Its activation by serine proteases, such as trypsin and mast cell tryptase, triggers intracellular signaling cascades that contribute to disease pathogenesis.[1] Consequently, the development of PAR-2 antagonists has emerged as a promising therapeutic strategy for a range of inflammatory and nociceptive disorders. This guide summarizes the key preclinical findings for several notable PAR-2 antagonists.
PAR-2 Antagonists: A Preclinical Overview
A number of PAR-2 antagonists, spanning different chemical classes from peptidomimetics to small molecules, have been evaluated in preclinical models. These studies have provided crucial information on their potency, selectivity, and efficacy in various disease models.
Key PAR-2 Antagonists in Preclinical Development
This guide focuses on the following PAR-2 antagonists for which significant preclinical data is available:
-
Peptidomimetic Antagonists: K-12940, K-14585, C391
-
Small Molecule Antagonists: E6795, GB88, ENMD-1068, I-191, C781
-
Pepducins: PZ-235
Quantitative Data Summary
The following tables provide a structured summary of the quantitative data obtained from preclinical studies of these PAR-2 antagonists, facilitating easy comparison of their potencies and activities across various assays.
Table 1: In Vitro Potency of PAR-2 Antagonists
| Antagonist | Assay Type | Cell Line | Agonist | IC50 / Ki | Reference |
| K-12940 | Radioligand Binding | Human PAR-2 | [³H]-2-furoyl-LIGRL-NH₂ | Ki = 1.94 µM | [2] |
| Calcium Mobilization | Human Keratinocytes | SLIGKV-OH | IC50 = 2.87 µM | [3] | |
| K-14585 | Radioligand Binding | Human PAR-2 | [³H]-2-furoyl-LIGRL-NH₂ | Ki = 0.627 µM | [2] |
| Calcium Mobilization | Human Keratinocytes | SLIGKV-OH | IC50 = 1.10 µM | ||
| C391 | Calcium Mobilization | 16HBE14o- | 2-at-LIGRL-NH₂ | IC50 = 1.30 µM | |
| MAPK Signaling (pERK) | 16HBE14o- | 2-at-LIGRL-NH₂ | IC50 = 14 µM | ||
| GB88 | Calcium Mobilization | HT-29 | Trypsin, Peptide Agonists | IC50 ≈ 2 µM | |
| ENMD-1068 | Trypsin-induced PAR-2 Activation | - | Trypsin | IC50 = 5 mM | |
| I-191 | Calcium Mobilization | HT-29 | 2f-LIGRL-NH₂ | Potent at nM concentrations | |
| ERK1/2 Phosphorylation | HT-29 | 2f-LIGRL-NH₂ | Potent at nM concentrations | ||
| RhoA Activation | HT-29 | 2f-LIGRL-NH₂ | Potent at nM concentrations | ||
| cAMP Accumulation | HT-29 | Forskolin | Potent at nM concentrations | ||
| C781 | β-arrestin/MAPK Signaling | 16HBE14o- | 2AT | - |
Table 2: In Vivo Efficacy of PAR-2 Antagonists
| Antagonist | Animal Model | Disease Model | Key Findings | Reference |
| K-14585 | Guinea Pig | Increased Vascular Permeability | Significantly lowered plasma extravasation | |
| Mouse | Salivation | Reduced salivation | ||
| E6795 | Mouse | Atopic Dermatitis | Reduced inflammation, immune-cell infiltration, and TEWL (oral); improved barrier histology and pruritus (topical 2% cream) | |
| C391 | Mouse | Thermal Hyperalgesia | Dose-dependently blocked thermal hyperalgesia (7.5-75 µg) | |
| GB88 | Rat | Paw Edema | Orally active, inhibited acute paw edema | |
| C781 | Mouse | Protease-Induced Pain | ED50 = 6.3 mg/kg (i.p.) for inhibition of PAR-2 agonist-evoked nociception | |
| Mouse | Allergen-Induced Asthma | Eliminated airway hyperresponsiveness and inflammation | ||
| PZ-235 | Mouse | Atopic Dermatitis (Oxazolone/DNFB-induced) | Attenuated skin thickening (43-100%) and leukocyte crusting (57%) | |
| Mouse | Atopic Dermatitis (Dust Mite Allergen) | Suppressed leukocyte and T-cell infiltration (50-68%), epidermal thickness (60-77%), and lesion severity (46-56%) | ||
| Mouse | Mast Cell-Dependent Itch | Reduced scratching by 51% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of PAR-2 antagonists.
In Vitro Assays
This assay measures the increase in intracellular calcium concentration following GPCR activation.
-
Cell Culture: Plate PAR-2 expressing cells (e.g., HEK293, HT-29, or primary keratinocytes) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and add the PAR-2 antagonist at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a PAR-2 agonist (e.g., SLIGKV-NH₂, trypsin) and immediately measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity reflects the intracellular calcium mobilization. Calculate the IC50 value of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.
This assay quantifies the activation of the NF-κB signaling pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Antagonist and Agonist Treatment: After 24 hours, pre-incubate the transfected cells with the PAR-2 antagonist for 1 hour. Then, stimulate the cells with a PAR-2 agonist (e.g., TNF-α) for 6-8 hours.
-
Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of agonist-induced luciferase activity by the antagonist is used to determine its potency.
This assay measures the secretion of the pro-inflammatory chemokine IL-8.
-
Cell Culture and Treatment: Seed cells (e.g., A549) in a 24-well plate. Pre-treat the cells with the PAR-2 antagonist before stimulating with a PAR-2 agonist.
-
Supernatant Collection: After an incubation period (e.g., 18 hours), collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-8 in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the inhibitory effect of the antagonist on agonist-induced IL-8 production.
In Vivo Models
-
Oxazolone-Induced AD:
-
Sensitization: Apply a solution of oxazolone (B7731731) to the shaved abdomen of mice.
-
Challenge: After a week, repeatedly apply a lower concentration of oxazolone to the ear to induce a chronic inflammatory response.
-
Treatment: Administer the PAR-2 antagonist (topically or systemically) during the challenge phase.
-
Endpoints: Measure ear thickness, evaluate skin lesions clinically (erythema, scaling, excoriation), and perform histological analysis of skin biopsies for epidermal thickness and inflammatory cell infiltration.
-
-
House Dust Mite (HDM) Allergen-Induced AD:
-
Induction: Repeatedly apply HDM extract to the ear or back skin of mice, particularly in genetically predisposed strains (e.g., filaggrin-deficient).
-
Treatment: Administer the PAR-2 antagonist during the HDM exposure period.
-
Endpoints: Similar to the oxazolone model, assess clinical scores, ear thickness, and perform histological and immunological analyses (e.g., T-cell infiltration).
-
This model assesses the anti-inflammatory effects of a compound.
-
Induction: Inject a PAR-2 agonist (e.g., 2f-LIGRLO-NH₂) or an inflammatory agent like carrageenan into the plantar surface of a rat's hind paw.
-
Treatment: Administer the PAR-2 antagonist (e.g., orally or subcutaneously) prior to the injection of the inflammatory agent.
-
Measurement: Measure the paw volume at regular intervals using a plethysmometer. The difference in paw volume before and after the induction of edema is calculated.
-
Data Analysis: Compare the increase in paw volume in the treated group with the vehicle-treated control group to determine the percentage of inhibition.
This model measures the sensitivity to a thermal stimulus.
-
Acclimation: Place the mouse in a chamber with a glass floor and allow it to acclimate.
-
Stimulus: A radiant heat source is focused on the plantar surface of the hind paw.
-
Measurement: The time taken for the mouse to withdraw its paw (paw withdrawal latency) is automatically recorded. A cut-off time is set to prevent tissue damage.
-
Treatment: Administer the PAR-2 antagonist before inducing hyperalgesia with an agent like compound 48/80, which causes mast cell degranulation and PAR-2-dependent hyperalgesia.
-
Data Analysis: An increase in paw withdrawal latency in the treated group compared to the control group indicates an analgesic effect.
Signaling Pathways and Visualizations
PAR-2 activation initiates multiple intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and the points of intervention by PAR-2 antagonists.
Caption: Canonical PAR-2 signaling pathway and antagonist intervention.
Caption: Biased antagonism of PAR-2 signaling pathways.
Caption: General experimental workflow for atopic dermatitis mouse models.
Conclusion
The preclinical data summarized in this guide highlight the significant therapeutic potential of PAR-2 antagonists in a variety of inflammatory and pain-related disorders. The diverse range of antagonists, from peptidomimetics to small molecules and pepducins, demonstrates the active pursuit of effective clinical candidates. The detailed experimental protocols and structured data tables provided herein serve as a valuable resource for researchers in the field, facilitating the design of future studies and the continued development of novel PAR-2 targeted therapies. The visualization of signaling pathways and experimental workflows further aids in understanding the complex mechanisms of PAR-2 modulation and the preclinical strategies employed to evaluate antagonist efficacy.
References
The Role of PAR-2 Antagonism in Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, such as Substance P (SP) and calcitonin gene-related peptide (CGRP), from peripheral sensory nerve endings. This release triggers a cascade of inflammatory responses, including vasodilation, plasma extravasation, and the recruitment of immune cells, contributing to the symptoms of pain and hypersensitivity. Protease-activated receptor 2 (PAR-2), a G protein-coupled receptor, has emerged as a key player in the initiation and potentiation of neurogenic inflammation. Its activation by endogenous proteases, often released during tissue injury or inflammation, on sensory neurons directly leads to the release of these neuropeptides. Consequently, the development of PAR-2 antagonists represents a promising therapeutic strategy for a variety of inflammatory and pain-related disorders. This technical guide provides an in-depth overview of the role of PAR-2 in neurogenic inflammation, focusing on the mechanism of action and preclinical efficacy of selective PAR-2 antagonists.
PAR-2 Signaling in Neurogenic Inflammation
The activation of PAR-2 on sensory neurons initiates a cascade of intracellular signaling events culminating in the release of pro-inflammatory mediators. This signaling pathway is a critical target for therapeutic intervention.
Signaling Pathway Diagram
Caption: PAR-2 signaling cascade in sensory neurons leading to neurogenic inflammation.
Efficacy of PAR-2 Antagonists
A variety of PAR-2 antagonists, including peptide-based inhibitors, peptidomimetics, and small molecules, have been developed and evaluated in preclinical models of neurogenic inflammation. Their efficacy is typically assessed by their ability to inhibit key downstream events such as intracellular calcium mobilization, ERK phosphorylation, and in vivo endpoints like thermal hyperalgesia and plasma extravasation.
Quantitative Data on PAR-2 Antagonist Efficacy
| Antagonist | Type | Assay | Species | Model | Efficacy Metric | Value | Reference |
| C391 | Peptidomimetic | Intracellular Ca²⁺ Mobilization | Human (16HBE14o- cells) | In vitro | IC₅₀ | 1.30 µM | [1] |
| ERK1/2 Phosphorylation | Human (16HBE14o- cells) | In vitro | IC₅₀ | 14 µM | [1] | ||
| Thermal Hyperalgesia | Mouse | Compound 48/80-induced mast cell degranulation | Dose-dependent inhibition | 25-75 µg | [2] | ||
| FSLLRY-NH₂ | Peptide | Thermal Hyperalgesia | Rat | Carrageenan-induced inflammation | Reversal of hyperalgesia | 10 µg (i.t.) | [3] |
| GB83 | Small Molecule | Intracellular Ca²⁺ Mobilization | Human (HT-29 cells) | In vitro | IC₅₀ | 2.1 µM | [4] |
| K-14585 | Peptidomimetic | Radioligand Binding (hPAR-2) | --- | In vitro | Kᵢ | 0.627 µM | [5] |
| Intracellular Ca²⁺ Mobilization | Human Keratinocytes | In vitro | IC₅₀ | 1.10 µM | [6] | ||
| AZ8838 | Small Molecule | Intracellular Ca²⁺ Mobilization | Human | In vitro | pIC₅₀ | 5.70 | [7] |
| ERK1/2 Phosphorylation | Human | In vitro | pIC₅₀ | 5.7 | [7] | ||
| Paw Edema | Rat | 2f-LIGRLO-NH₂-induced | % Inhibition | ~60% at 10 mg/kg (p.o.) | [8] | ||
| AZ3451 | Small Molecule | Intracellular Ca²⁺ Mobilization | Human | In vitro | pIC₅₀ | 8.6 | [8] |
| Paw Edema | Rat | 2f-LIGRLO-NH₂-induced | % Inhibition | ~60% at 10 mg/kg (s.c.) | [8] | ||
| I-191 | Small Molecule | Intracellular Ca²⁺ Mobilization | Human (HT-29 cells) | In vitro | Inhibition | Nanomolar concentrations | [9][10] |
| ERK1/2 Phosphorylation | Human (HT-29 cells) | In vitro | Inhibition | Nanomolar concentrations | [9][10] |
Key Experimental Protocols
Reproducible and robust experimental methodologies are crucial for the evaluation of PAR-2 antagonists. This section provides detailed protocols for key in vitro and in vivo assays.
Experimental Workflow for Evaluating PAR-2 Antagonists
Caption: General experimental workflow for the preclinical evaluation of PAR-2 antagonists.
Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol describes the isolation and culture of primary sensory neurons from murine dorsal root ganglia.[11]
Materials:
-
Supplemented DMEM (DMEM with L-Glutamine, 10% FBS, 1% Penicillin/Streptomycin)
-
Supplemented Neurobasal media
-
Collagenase A/Dispase II mix
-
Laminin-coated culture plates
-
Sterile dissection tools
Procedure:
-
Dissection: Euthanize mice according to approved protocols. Dissect the vertebral column and isolate the dorsal root ganglia (DRGs) located in the intervertebral foramen.[11]
-
Digestion: Transfer the isolated DRGs into a tube containing Collagenase A/Dispase II mix and incubate at 37°C with gentle shaking to dissociate the tissue into a single-cell suspension.
-
Plating: Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal media. Plate the neurons onto laminin-coated culture plates.[11]
-
Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO₂.
Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to PAR-2 activation using the ratiometric fluorescent indicator Fura-2 AM.[12][13]
Materials:
-
Cultured DRG neurons on coverslips
-
Fura-2 AM stock solution (in DMSO)
-
Recording buffer (e.g., HBSS)
-
PAR-2 agonist (e.g., Trypsin, 2-furoyl-LIGRLO-NH₂)
-
PAR-2 antagonist being tested
-
Fluorescence imaging system with 340 nm and 380 nm excitation filters
Procedure:
-
Dye Loading: Incubate the cultured DRG neurons with Fura-2 AM in recording buffer for 30-45 minutes at room temperature in the dark.
-
Washing: Wash the cells with fresh recording buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM.[12]
-
Imaging Setup: Mount the coverslip onto the imaging chamber on the microscope stage.
-
Baseline Recording: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Antagonist Pre-incubation: Perfuse the cells with the PAR-2 antagonist at the desired concentration for a specified period.
-
Agonist Stimulation: While continuing to record, apply the PAR-2 agonist to stimulate the cells.
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) over time. An increase in this ratio indicates a rise in intracellular calcium.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol detects the activation of the MAPK/ERK signaling pathway by measuring the levels of phosphorylated ERK1/2.[3][14]
Materials:
-
Cultured DRG neurons
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cultured DRG neurons with the PAR-2 agonist and/or antagonist. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against p-ERK1/2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[14]
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
In Vivo Plasma Extravasation (Evans Blue Assay)
This assay quantifies the increase in vascular permeability, a hallmark of neurogenic inflammation, by measuring the extravasation of Evans Blue dye.[15][16][17]
Materials:
-
Rodent model (e.g., rat or mouse)
-
Evans Blue dye solution (e.g., 2% in saline)
-
PAR-2 agonist
-
PAR-2 antagonist being tested
-
Spectrophotometer
Procedure:
-
Animal Preparation and Dosing: Anesthetize the animal and administer the PAR-2 antagonist via the desired route (e.g., p.o., s.c., i.v.).
-
Dye Injection: After the appropriate pre-treatment time, inject Evans Blue dye intravenously.
-
Induction of Inflammation: Administer the PAR-2 agonist locally (e.g., intradermal or intraplantar injection) to induce plasma extravasation.
-
Tissue Collection: After a set time, perfuse the animal with saline to remove intravascular dye and collect the tissue of interest (e.g., skin, paw).
-
Dye Extraction: Incubate the tissue in formamide to extract the extravasated Evans Blue dye.[15]
-
Quantification: Measure the absorbance of the formamide extract at ~620 nm and quantify the amount of dye per tissue weight.
Neuropeptide Release Assay
This protocol measures the release of neuropeptides like CGRP and Substance P from cultured sensory neurons following PAR-2 activation.[11]
Materials:
-
Cultured DRG neurons
-
Release buffer (e.g., HBSS)
-
PAR-2 agonist
-
PAR-2 antagonist being tested
-
ELISA kits for CGRP and Substance P
Procedure:
-
Cell Culture: Culture DRG neurons as described previously.
-
Antagonist Pre-incubation: Pre-incubate the neurons with the PAR-2 antagonist in release buffer.
-
Stimulation: Replace the buffer with a solution containing the PAR-2 agonist and incubate for a defined period to stimulate neuropeptide release.
-
Supernatant Collection: Collect the supernatant containing the released neuropeptides.
-
ELISA: Quantify the concentration of CGRP and Substance P in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Conclusion
The compelling body of evidence implicating PAR-2 in the pathophysiology of neurogenic inflammation has established it as a viable and promising target for the development of novel analgesic and anti-inflammatory therapeutics. The diverse array of PAR-2 antagonists developed to date, spanning different chemical classes, has provided invaluable tools for dissecting the intricate signaling mechanisms of this receptor and for validating its therapeutic potential in various preclinical models. The continued development and optimization of potent and selective PAR-2 antagonists, guided by the robust experimental methodologies outlined in this guide, hold the promise of delivering new and effective treatments for a range of debilitating conditions driven by neurogenic inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GB83, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 17. An in vivo Assay to Test Blood Vessel Permeability [jove.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of PAR-2 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation, pain, and various other pathophysiological processes.[1] Unlike typical GPCRs activated by soluble ligands, PARs are uniquely activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[2][3] Serine proteases like trypsin and mast cell tryptase are key activators of PAR-2.[3] Given its involvement in conditions such as chronic pain, arthritis, and inflammatory bowel disease, PAR-2 has emerged as a promising therapeutic target.[1][4]
PAR-2 antagonists are compounds designed to block this activation and the subsequent downstream signaling.[1] This document provides detailed protocols for key in vitro assays to characterize the efficacy and mechanism of action of novel PAR-2 antagonists.
PAR-2 Signaling Pathways
Activation of PAR-2 initiates multiple intracellular signaling cascades. The primary pathway involves coupling to the Gq/11 G-protein, which activates phospholipase C (PLC) to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[5] PAR-2 can also activate other pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, and stimulate the production and release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[3][6] Some antagonists may exhibit "biased antagonism," selectively inhibiting one pathway (e.g., Gq-mediated Ca2+ release) while having no effect or even agonistic effects on others (e.g., ERK phosphorylation).[5]
Figure 1: Simplified PAR-2 signaling pathways subject to antagonism.
General Experimental Workflow
The in vitro evaluation of a PAR-2 antagonist typically follows a standardized workflow to ensure reproducibility and comprehensive characterization. This involves selecting an appropriate cell line, pre-treating with the antagonist, stimulating with an agonist, and measuring the downstream response.
Figure 2: General experimental workflow for PAR-2 antagonist screening.
Data Presentation: Summary of Antagonist Activity
Quantitative data from these assays should be summarized to compare the potency and potential bias of different antagonists. The half-maximal inhibitory concentration (IC50) is a key metric.
| Antagonist | Target Cell Line | Assay Type | Agonist Used | IC50 Value (µM) | Reference |
| C391 | 16HBE14o- | Calcium Mobilization | 2at-LIGRL-NH2 | 1.3 | [2] |
| 16HBE14o- | ERK Phosphorylation | 2at-LIGRL-NH2 | 14 | [2] | |
| GB88 | HT-29 | Calcium Mobilization | Trypsin | 1 - 10 | [4] |
| Human Kidney Tubule Cells | Cytokine Release (IL-8) | 2f-LIGRLO-NH2 | ~10 | [5] | |
| K-14585 | NCTC2544 cells | [3H]IP Production | SLIGKV | >10 (62% inhib. at 10µM) | [7] |
| AZ8838 | BEAS-2B | Cytokine Release (IL-8) | 2-Furoyl-LIGRLO-amide | ~10 | [6] |
| ENMD-1068 | Lewis Lung Carcinoma | Calcium Mobilization | Trypsin | 5000 | [4] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the antagonist's ability to block the Gq-mediated release of intracellular calcium. It is a rapid and robust primary screening assay.
Materials and Reagents:
-
PAR-2 expressing cells (e.g., HT-29, HEK293-hPAR2).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[8][9]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
PAR-2 agonist (e.g., Trypsin, SLIGKV-NH2).
-
PAR-2 antagonist (test compound).
-
Fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FLIPR).
Methodology:
-
Cell Plating: Seed cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Dye Loading: Prepare a loading solution containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[8]
-
Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye. Leave a final volume of buffer in each well.[8]
-
Antagonist Pre-incubation: Add the test antagonist at various concentrations to the wells. Include vehicle-only wells as a control.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.[10]
-
Measurement: Place the plate into the fluorescence plate reader. Set the excitation/emission wavelengths appropriate for the dye (e.g., 488/520 nm for Fluo-4).[8]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Agonist Stimulation: Using an automated injector, add the PAR-2 agonist at a pre-determined EC80 concentration.
-
Immediately begin kinetic measurement of fluorescence intensity for 60-180 seconds.[7]
-
Data Analysis: The antagonist's effect is quantified by the reduction in the peak fluorescence signal compared to the agonist-only control. Plot the percent inhibition against the antagonist concentration to determine the IC50 value.
Protocol 2: ERK1/2 Phosphorylation (p-ERK) Assay
This assay determines if the antagonist can block PAR-2-mediated activation of the MAPK signaling pathway.[11]
Materials and Reagents:
-
PAR-2 expressing cells.
-
12-well or 96-well tissue culture plates.
-
Serum-free culture medium.
-
PAR-2 agonist and antagonist.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Cell scrapers.
-
p-ERK1/2 detection system:
Methodology:
-
Cell Plating: Seed cells in plates and grow to 80-90% confluence.
-
Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-24 hours.[11]
-
Antagonist Pre-treatment: Pre-treat the cells with various concentrations of the antagonist (or vehicle) in serum-free media for 30-60 minutes at 37°C.[11]
-
Agonist Stimulation: Add the PAR-2 agonist at its EC80 concentration and incubate for the optimal time to induce peak p-ERK levels (typically 5-15 minutes, determined empirically).[11]
-
Cell Lysis: Immediately stop the reaction by aspirating the medium and adding ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Detection (using Cell-based ELISA/HTRF as example):
-
Transfer the cell lysate to the 384-well detection plate.[12]
-
Add the detection antibodies (e.g., anti-p-ERK-d2 and anti-total-ERK-cryptate) as per the manufacturer's protocol.[12]
-
Incubate as required (e.g., 2 hours at room temperature or overnight at 4°C).
-
Read the plate on a compatible HTRF reader.
-
-
Data Analysis: Calculate the ratio of the phospho-ERK signal to the total-ERK signal. Determine the percent inhibition for each antagonist concentration relative to the agonist-only control and calculate the IC50.
Protocol 3: Pro-inflammatory Cytokine Release Assay
This functional assay measures the antagonist's ability to inhibit a key physiological outcome of PAR-2 activation: inflammation.[6]
Materials and Reagents:
-
PAR-2 expressing cells capable of cytokine release (e.g., BEAS-2B, primary human kidney tubule cells).[5][6]
-
24-well or 48-well tissue culture plates.
-
PAR-2 agonist and antagonist.
-
ELISA kit for the cytokine of interest (e.g., human IL-6, human IL-8).
Methodology:
-
Cell Plating: Seed cells in multi-well plates and allow them to adhere and reach a desired confluence (e.g., 80%).
-
Treatment: Replace the medium with fresh, low-serum or serum-free medium containing the test antagonist at various concentrations (or vehicle).
-
Immediately add the PAR-2 agonist.
-
Incubation: Incubate the cells for a prolonged period to allow for cytokine synthesis and secretion (e.g., 6-24 hours).[6]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Cytokine Quantification: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of IL-6 or IL-8 in the supernatant.
-
Data Analysis: Subtract the background cytokine levels from untreated cells. Calculate the percent inhibition of agonist-induced cytokine release for each antagonist concentration. Plot the results to determine the IC50 value.
References
- 1. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 7. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Imaging in mDA neurons [protocols.io]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing PAR-2 Antagonist 1 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Protease-Activated Receptor 2 (PAR-2) Antagonist 1, a potent inhibitor of PAR-2 signaling, in various cell culture assays. This document outlines the mechanism of action, provides structured data for comparison, and offers step-by-step experimental procedures.
Introduction to PAR-2 and PAR-2 Antagonist 1
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and tryptase.[1][2] This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling cascades involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][3]
This compound (also known as Compound 9a) is a small molecule inhibitor of PAR-2 with an IC50 value of 0.9 μM.[4] It has been shown to effectively block PAR-2 activation, thereby inhibiting downstream signaling pathways and cellular responses such as proliferation and migration in cancer cells. These characteristics make it a valuable tool for studying the role of PAR-2 in various biological systems and for the development of novel therapeutics.
Data Summary
The following table summarizes the inhibitory concentrations of various PAR-2 antagonists for easy comparison.
| Antagonist | Assay Type | Cell Line | Agonist | IC50 / Ki | Reference |
| This compound (Compound 9a) | Not Specified | Not Specified | Not Specified | 0.9 µM (IC50) | |
| K-14585 | Ca2+ Mobilization | Primary Human Keratinocytes | SLIGKV-OH | 1.1 µM (IC50) | |
| K-14585 | Radioligand Binding | Human PAR-2 | [3H]-2-furoyl-LIGRL-NH2 | 0.627 µM (Ki) | |
| K-12940 | Radioligand Binding | Human PAR-2 | [3H]-2-furoyl-LIGRL-NH2 | 1.94 µM (Ki) | |
| C391 | Ca2+ Signaling | 16HBE14o- | 2-at-LIGRL-NH2 | 1.30 µM (IC50) | |
| GB88 | Ca2+ Release | Not Specified | Not Specified | ~2 µM (IC50) | |
| I-191 | Ca2+ Release | HT29 | 2f-LIGRL-NH2 | Nanomolar range | |
| ENMD-1068 | Trypsin-induced PAR-2 activation | Not Specified | Trypsin | 5 mM (IC50) |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental design, refer to the diagrams below.
References
- 1. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 2. Polarization of protease-activated receptor 2 (PAR-2) signaling is altered during airway epithelial remodeling and deciliation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of PAR-2 Antagonists
These application notes provide detailed information and protocols for the dosage and administration of select Proteinase-Activated Receptor-2 (PAR-2) antagonists in various in vivo models. This document is intended for researchers, scientists, and drug development professionals working on the therapeutic potential of PAR-2 inhibition.
Introduction to PAR-2 and its Antagonists
Proteinase-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) implicated in a range of physiological and pathological processes, including inflammation, pain, and cancer.[1] Its unique activation mechanism, involving proteolytic cleavage of its extracellular N-terminus to reveal a tethered ligand, makes it a compelling therapeutic target.[1] A variety of PAR-2 antagonists, including small molecules and peptidomimetics, have been developed to probe its function and evaluate its therapeutic potential in preclinical models.[2] This document details the in vivo application of three such antagonists: GB88, C391, and C781.
PAR-2 Signaling Pathways
PAR-2 activation initiates a complex network of intracellular signaling cascades through coupling to multiple G proteins (Gαq/11, Gαi/o, Gα12/13) and through G protein-independent pathways mediated by β-arrestins.[3] Understanding these pathways is crucial for interpreting the effects of PAR-2 antagonists.
References
- 1. Proteinase-activated receptor-2 antagonist C391 inhibits Alternaria-induced airway epithelial signalling and asthma indicators in acute exposure mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
Application Notes and Protocols for PAR-2 Antagonists in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Protease-Activated Receptor 2 (PAR-2) antagonists in various mouse models of inflammation. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to PAR-2 in Inflammation
Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor, is a key player in mediating inflammatory responses.[1][2] It is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase, exposing a tethered ligand that initiates downstream signaling.[3][4] PAR-2 is expressed on a variety of cells involved in inflammation, including epithelial cells, immune cells, and neurons.[2][3] Its activation triggers signaling cascades that lead to the release of pro-inflammatory mediators, vasodilation, and immune cell recruitment, contributing to the pathophysiology of inflammatory diseases like arthritis, inflammatory bowel disease, asthma, and dermatitis.[1][3][5] Consequently, antagonism of PAR-2 presents a promising therapeutic strategy for a range of inflammatory conditions.[5][6]
PAR-2 Signaling in Inflammation
Activation of PAR-2 initiates multiple intracellular signaling cascades. A primary pathway involves the coupling to Gαq, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]) and activation of Protein Kinase C (PKC).[7] Subsequently, downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Nuclear Factor-kappa B (NF-κB) pathways are activated, leading to the transcription of pro-inflammatory genes and the release of cytokines and chemokines like IL-6, IL-8, and TNF-α.[5][7][8] PAR-2 can also signal through Gα12/13 and β-arrestin pathways.[7]
Featured PAR-2 Antagonists
Several small molecule and peptide-based PAR-2 antagonists have been developed and validated in preclinical mouse models of inflammation. This section highlights key antagonists and summarizes their efficacy.
| Antagonist | Type | Mouse Model of Inflammation | Key Findings | Reference |
| GB88 | Small Molecule | Porphyromonas gingivalis-induced Periodontitis | Reduced alveolar bone loss, decreased osteoclast numbers, and prevented upregulation of Il1b, Il6, and Ifng. | [6] |
| Collagen-Induced Arthritis | Reduced severity of arthritis and joint swelling. | [5] | ||
| Protease-induced Paw Edema and Hyperalgesia | Inhibited edema and mechanical/thermal hyperalgesia induced by trypsin, cathepsin-S, and elastase. | [4][9] | ||
| Allergen-induced Airway Inflammation | Reduced levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-8, IL-1β) and other inflammatory mediators. | [10][11] | ||
| C391 | Peptidomimetic | Alternaria-induced Allergic Asthma | Attenuated inflammation, mucus production, and airway hyperresponsiveness. | [12][13] |
| Mast Cell Degranulation-induced Thermal Hyperalgesia | Dose-dependently blocked thermal hyperalgesia. | [14] | ||
| AZ3451 | Small Molecule | IL-1β-induced Osteoarthritis | Suppressed inflammatory responses (iNOS, COX2, MMPs), cartilage degradation, and chondrocyte senescence. | [15] |
| TNBS/DSS-induced Colitis | When delivered via nanoparticles, it reversed inflammatory pain. | [16] | ||
| Oxidized LDL-induced Endothelial Inflammation | Ameliorated LDH release, improved mitochondrial function, and attenuated pro-inflammatory cytokine expression. | [17] | ||
| P2pal-18S | Pepducin | Carrageenan/Kaolin-induced Paw Edema | Significantly reduced paw edema and leukocytic infiltration. | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving PAR-2 antagonists in mouse models of inflammation are provided below.
Protocol 1: Carrageenan-Induced Paw Edema
This model is used to assess acute inflammation and the efficacy of anti-inflammatory compounds.
Materials:
-
C57BL/6 wild-type and PAR-2 deficient mice.[1]
-
PAR-2 Antagonist (e.g., P2pal-18S).[1]
-
Vehicle control.
-
λ-carrageenan/kaolin solution.
-
Calipers for paw measurement.
-
Histology equipment (formalin, paraffin (B1166041), microtome, H&E stains).
Procedure:
-
Animal Acclimatization: House mice under standard conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the paw area of the left hind paw of each mouse before any injections.
-
Antagonist Administration: Administer the PAR-2 antagonist (e.g., 10 mg/kg of P2pal-18S) or vehicle via subcutaneous (s.c.) injection.[1]
-
Induction of Inflammation: After a set pre-treatment time (e.g., 30 minutes), induce inflammation by injecting λ-carrageenan/kaolin into the intraplantar surface of the left hind paw.[1]
-
Paw Edema Measurement: Measure the paw area at regular intervals (e.g., every hour for up to 7 hours) to assess the progression of edema.[1]
-
Tissue Collection and Analysis: At the end of the experiment (e.g., 7 hours), euthanize the mice.[1]
-
Dissect the inflamed paws and fix them in formalin.
-
Process the tissue for histology, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize and quantify the infiltration of inflammatory cells.[1]
-
Protocol 2: Allergic Asthma Model
This protocol is designed to evaluate the efficacy of PAR-2 antagonists in a model of allergen-induced airway inflammation.
Materials:
-
BALB/c or C57BL/6 mice.[12]
-
Allergen (e.g., Alternaria alternata extract).
-
PAR-2 Antagonist (e.g., C391).[12]
-
Vehicle control.
-
Equipment for intratracheal or intranasal administration.
-
FlexiVent or similar equipment for measuring airway hyperresponsiveness.
-
Materials for Bronchoalveolar Lavage (BAL) and cell counting.
-
ELISA kits for cytokine measurement.
-
Histology equipment.
Procedure:
-
Sensitization and Challenge: Mice are typically sensitized with the allergen and then challenged to induce an asthma-like phenotype. The specific protocol for sensitization and challenge can vary. For an acute model, a single allergen challenge may be sufficient.[12]
-
Antagonist Administration: Administer the PAR-2 antagonist (e.g., C391) or vehicle prior to the allergen challenge. The route and timing will depend on the specific antagonist's properties.
-
Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours post-challenge, measure AHR in response to a bronchoconstrictor like methacholine (B1211447) using a system like the FlexiVent.
-
Bronchoalveolar Lavage (BAL):
-
Immediately after AHR measurement, euthanize the mice and perform a BAL by instilling and retrieving saline from the lungs.
-
Count the total and differential immune cells (e.g., eosinophils, neutrophils, lymphocytes) in the BAL fluid.
-
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
Histological Analysis:
-
Perfuse and fix the lungs in formalin.
-
Embed the lung tissue in paraffin and prepare sections.
-
Stain with H&E for general inflammation and Periodic acid-Schiff (PAS) to assess mucus production and goblet cell hyperplasia.[12]
-
Protocol 3: Porphyromonas gingivalis-Induced Periodontitis
This model is used to study chronic inflammation and bone loss associated with periodontal disease.
Materials:
-
Mice susceptible to periodontitis (e.g., BALB/c).
-
Porphyromonas gingivalis culture.
-
PAR-2 Antagonist (e.g., GB88).[6]
-
Vehicle control.
-
Oral gavage needles.
-
Micro-CT or histology for bone loss assessment.
-
Methylene (B1212753) blue stain.[6]
-
RT-qPCR reagents for gene expression analysis.
Procedure:
-
Induction of Periodontitis: Induce periodontitis by repeated oral inoculation with live P. gingivalis over several weeks (e.g., eight times over 24 days).[6]
-
Antagonist Treatment: Administer the PAR-2 antagonist (e.g., GB88) or vehicle orally for the duration of the study.[6]
-
Sample Collection: At the end of the study period (e.g., day 56), euthanize the mice and collect maxillae and serum.[6]
-
Assessment of Alveolar Bone Loss:
-
Histological Analysis of Osteoclasts: Prepare histological sections of the jaw and perform TRAP (tartrate-resistant acid phosphatase) staining to identify and count osteoclasts.
-
Gene Expression Analysis: Extract RNA from the gingival tissue and perform RT-qPCR to measure the expression of inflammatory cytokines (e.g., Il1b, Il6, Ifng) and markers of immune cell infiltration (e.g., Cd11b).[6]
-
Serum Analysis: Measure levels of relevant biomarkers, such as mast cell tryptase, in the serum.[6]
Concluding Remarks
The presented data and protocols underscore the significant role of PAR-2 in driving inflammatory processes in a variety of disease models. The successful application of antagonists like GB88, C391, and AZ3451 in mitigating inflammation and associated pathologies in mice provides a strong rationale for their further development as therapeutic agents for human inflammatory diseases.[12] Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
- 1. Interdicting protease-activated receptor-2-driven inflammation with cell-penetrating pepducins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 4. Antagonism of the proinflammatory and pronociceptive actions of canonical and biased agonists of protease-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of a protease-activated receptor-2 antagonist (GB88) on inflammation-related loss of alveolar bone in periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of the proinflammatory and pronociceptive actions of canonical and biased agonists of protease‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Proteinase-activated receptor-2 antagonist C391 inhibits Alternaria-induced airway epithelial signalling and asthma indicators in acute exposure mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protease-activated receptor 2 (PAR-2) antagonist AZ3451 as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Protease-Activated Receptor 2 (PAR-2) Antagonist AZ3451 Mitigates Oxidized Low-Density Lipoprotein (Ox-LDL)-Induced Damage and Endothelial Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PAR-2 antagonist 1 in calcium mobilization assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) critically involved in various physiological and pathological processes, including inflammation, pain, and cancer.[1] Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, makes it a compelling target for therapeutic intervention.[1] Calcium mobilization is a key downstream signaling event following PAR-2 activation, primarily mediated through the Gαq/11 pathway.[2][3] This application note provides detailed protocols and data for utilizing PAR-2 antagonists in calcium mobilization assays, a robust method for characterizing the potency and efficacy of these inhibitors.
PAR-2 Signaling Pathway
Activation of PAR-2 initiates a signaling cascade that results in the release of intracellular calcium. Upon activation by proteases like trypsin or agonist peptides, PAR-2 couples to Gαq/11, which in turn activates phospholipase C (PLC).[3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[3][5] This transient increase in intracellular calcium can be readily measured using fluorescent calcium indicators.
References
- 1. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 2. innoprot.com [innoprot.com]
- 3. benchchem.com [benchchem.com]
- 4. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of intracellular Ca2+ in the regulation of proteinase-activated receptor-2 mediated nuclear factor kappa B signalling in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Techniques for Measuring PAR-2 Antagonist Efficacy
References
- 1. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New PAR2 antagonist shows promise against asthma | Physiology [physiology.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. New progress with PAR2 | Drug Discovery News [drugdiscoverynews.com]
- 9. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. The development of proteinase-activated receptor-2 modulators and the challenges involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brainvta.tech [brainvta.tech]
- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. mesoscale.com [mesoscale.com]
- 20. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. GPCR β-Arrestin Product Solutions [discoverx.com]
- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing a PAR-2 Antagonist for Studying GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteinase-Activated Receptor 2 (PAR-2), a member of the G-protein coupled receptor (GPCR) superfamily, plays a crucial role in various physiological and pathological processes, including inflammation, pain, and metabolism.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR-2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and tryptase.[1][2][3] This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor, thereby initiating downstream signaling cascades.[4]
PAR-2 activation triggers a complex network of intracellular signaling pathways primarily through the coupling to Gαq/11, Gα12/13, and Gαi/o proteins. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), resulting in increased intracellular calcium mobilization and protein kinase C (PKC) activation. The Gα12/13 pathway activates RhoA, influencing cytoskeletal rearrangements, while Gαi/o can inhibit adenylyl cyclase activity. Furthermore, PAR-2 signaling can also occur through β-arrestin-mediated pathways, which can lead to the activation of the extracellular signal-regulated kinase (ERK) 1/2, a key component of the mitogen-activated protein kinase (MAPK) cascade.
The study of PAR-2 signaling has been greatly advanced by the development of specific antagonists. These molecules are invaluable tools for dissecting the contribution of individual signaling pathways to cellular responses and for evaluating the therapeutic potential of targeting PAR-2 in various diseases. This document provides detailed application notes and protocols for utilizing a PAR-2 antagonist to investigate GPCR signaling.
Featured PAR-2 Antagonist: GB88
GB88 is a well-characterized, orally active, and selective PAR-2 antagonist. A key feature of GB88 is its nature as a biased antagonist . It selectively inhibits the PAR-2-Gαq/11-Ca2+-PKC signaling pathway while acting as an agonist for other PAR-2-mediated pathways, such as ERK phosphorylation and RhoA activation. This biased antagonism makes GB88 an exceptional tool for isolating and studying the specific roles of the Gαq/11 pathway in PAR-2 signaling.
Quantitative Data for Selected PAR-2 Antagonists
For comparative purposes, the following table summarizes the quantitative data for GB88 and other notable PAR-2 antagonists.
| Antagonist | Target | Assay | Agonist | Cell Type | Potency (IC50/Ki) | Reference |
| GB88 | human PAR-2 | Calcium Mobilization | 2f-LIGRLO-NH2 (1 µM) | HT-29 | IC50: 560 nM | |
| human PAR-2 | Radioligand Binding | Eu-tagged 2f-LIGRLO-NH2 | CHO-hPAR2 | Ki: 7.7 µM | ||
| K-14585 | human PAR-2 | Calcium Mobilization | SLIGKV-OH (30 µM) | Human Keratinocytes | IC50: ~1 µM | |
| human PAR-2 | Radioligand Binding | [3H]-2-furoyl-LIGRL-NH2 | human PAR-2 | Ki: 0.627 µM | ||
| C391 | human PAR-2 | Calcium Mobilization | 2-at-LIGRL-NH2 | 16HBE14o- | IC50: 1.30 µM | |
| human PAR-2 | ERK Phosphorylation | 2-at-LIGRL-NH2 | 16HBE14o- | Effective Blockade at 100 µM | ||
| I-191 | human PAR-2 | Calcium Mobilization | 2f-LIGRL-NH2 | HT-29 | IC50: 1 µM |
Signaling Pathways & Experimental Workflow
PAR-2 Signaling Pathways
Caption: Overview of PAR-2 signaling pathways.
General Experimental Workflow
Caption: General workflow for studying PAR-2 antagonist effects.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) following PAR-2 activation and its inhibition by an antagonist. Fura-2 AM, a ratiometric fluorescent dye, is commonly used for this purpose.
Materials:
-
PAR-2 expressing cells (e.g., HT-29, primary human keratinocytes)
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
PAR-2 agonist (e.g., Trypsin, SLIGKV-OH, 2f-LIGRLO-NH2)
-
PAR-2 antagonist (e.g., GB88, K-14585)
-
Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
-
Antagonist Pre-incubation:
-
Add HBSS containing the desired concentrations of the PAR-2 antagonist (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Set the instrument to measure fluorescence intensity at emission 510 nm with alternating excitation at 340 nm and 380 nm.
-
Establish a stable baseline reading for approximately 30-60 seconds.
-
Add the PAR-2 agonist at the desired concentration and continue recording the fluorescence ratio (F340/F380) for several minutes until the signal returns to baseline.
-
-
Data Analysis:
-
The change in [Ca²⁺]i is represented by the ratio of fluorescence intensities (F340/F380).
-
Calculate the peak response for each condition.
-
Determine the IC50 value of the antagonist by plotting the percentage inhibition of the agonist response against the antagonist concentration.
-
ERK1/2 Phosphorylation Assay (In-Cell Western)
This protocol quantifies the level of phosphorylated ERK1/2 (p-ERK) in response to PAR-2 activation, a key marker for MAPK pathway activation.
Materials:
-
PAR-2 expressing cells (e.g., 16HBE14o-, HT-29)
-
96-well plates
-
Serum-free medium
-
PAR-2 agonist (e.g., 2-at-LIGRL-NH2)
-
PAR-2 antagonist (e.g., C391)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-p-ERK1/2 and Mouse anti-total ERK1/2
-
Secondary antibodies: IRDye®-conjugated anti-rabbit and anti-mouse antibodies
-
Nuclear stain (e.g., DRAQ5)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Plating and Serum Starvation:
-
Seed cells in a 96-well plate and grow to confluence.
-
To reduce basal ERK phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-12 hours before the experiment.
-
-
Antagonist and Agonist Treatment:
-
Pre-treat cells with various concentrations of the PAR-2 antagonist for a specified time (e.g., 2-15 minutes).
-
Add the PAR-2 agonist in the continued presence of the antagonist and incubate for the optimal stimulation time (typically 5-10 minutes at 37°C).
-
-
Fixation and Permeabilization:
-
Aspirate the medium and immediately fix the cells by adding fixing solution for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
-
Immunostaining:
-
Wash the wells with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1.5 hours at room temperature.
-
Incubate with a cocktail of primary antibodies (anti-p-ERK and anti-total ERK) diluted in blocking buffer overnight at 4°C.
-
Wash the wells extensively with PBS containing 0.1% Tween-20.
-
Incubate with a cocktail of corresponding IRDye®-conjugated secondary antibodies and the nuclear stain diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the wells with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for p-ERK, total ERK, and the nuclear stain.
-
Normalize the p-ERK signal to the total ERK signal and then to the cell number (nuclear stain) to determine the level of ERK phosphorylation.
-
Receptor Internalization Assay (Flow Cytometry)
This protocol measures the agonist-induced internalization of PAR-2 from the cell surface, a key mechanism for signal desensitization.
Materials:
-
PAR-2 expressing cells (suspension or adherent cells, e.g., U937, HEK293-PAR2)
-
Culture medium with low serum (e.g., 0.5% FCS/DMEM)
-
PAR-2 agonist (e.g., Trypsin, CXCL8 for CXCR2 as a reference)
-
PAR-2 antagonist
-
Primary antibody targeting an extracellular epitope of PAR-2
-
FITC-conjugated secondary antibody
-
Acidic glycine (B1666218) buffer (50 mM glycine, 150 mM NaCl, pH 2.7)
-
FACS buffer (PBS with 1% FCS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the appropriate density. For adherent cells, detach them gently using a non-enzymatic cell dissociation solution.
-
-
Antagonist Pre-incubation:
-
Resuspend cells in low-serum medium.
-
Add the PAR-2 antagonist at desired concentrations and incubate according to its known properties (e.g., 15-30 minutes at 37°C).
-
-
Agonist-induced Internalization:
-
Add the PAR-2 agonist to the cell suspension in the presence of the antagonist.
-
Incubate for a time course (e.g., 0, 15, 30, 45, 60 minutes) at 37°C to allow for receptor internalization.
-
Place the samples on ice immediately to stop the internalization process.
-
-
Removal of Surface-Bound Ligand:
-
Wash the cells once with cold acidic glycine buffer to strip off any remaining surface-bound agonist.
-
Immediately wash twice with cold PBS to neutralize the acid.
-
-
Staining of Surface Receptors:
-
Resuspend the cells in cold FACS buffer.
-
Add the primary anti-PAR-2 antibody and incubate for 45 minutes at 4°C to label the receptors remaining on the cell surface.
-
Wash the cells three times with cold FACS buffer.
-
Add the FITC-conjugated secondary antibody and incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells three times with cold FACS buffer and resuspend in a final volume suitable for the flow cytometer.
-
Analyze the fluorescence intensity of the cells. The mean fluorescence intensity (MFI) is proportional to the number of PAR-2 receptors on the cell surface.
-
-
Data Analysis:
-
Calculate the percentage of receptor internalization relative to the untreated control (0 minutes agonist stimulation).
-
Plot the percentage of surface receptors remaining against time or agonist concentration to assess the effect of the antagonist.
-
By employing these detailed protocols and understanding the unique properties of biased antagonists like GB88, researchers can effectively dissect the complex signaling networks of PAR-2 and gain deeper insights into its role in health and disease.
References
Troubleshooting & Optimization
PAR-2 Antagonist Experimental Results: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protease-Activated Receptor 2 (PAR-2) antagonists.
Frequently Asked Questions (FAQs)
Q1: My PAR-2 antagonist shows lower than expected potency (high IC50). What are the possible causes?
A1: Several factors can contribute to lower than expected potency of your PAR-2 antagonist:
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Solubility and Stability: Many peptide-based and some small molecule PAR-2 antagonists have poor solubility in aqueous solutions and may be unstable, leading to a lower effective concentration.[1][2] It is crucial to ensure proper dissolution and storage of the antagonist.
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Biased Antagonism: The antagonist might be a "biased antagonist," meaning it only inhibits a specific downstream signaling pathway (e.g., Gq-mediated calcium release) while having no effect on or even activating other pathways (e.g., β-arrestin or ERK signaling).[3][4] Your assay might be measuring a pathway that is not effectively blocked by your specific antagonist.
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Agonist Choice and Concentration: The potency of an antagonist can be influenced by the agonist used for stimulation. Some antagonists are more effective against peptide agonists than against proteolytic activation by enzymes like trypsin.[1] Ensure you are using an appropriate agonist at a concentration near its EC80 for optimal antagonist evaluation.[5]
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Cell System: The expression level of PAR-2 in your cell line can affect the apparent potency of an antagonist. Low receptor expression may require higher antagonist concentrations to achieve inhibition.
Q2: I am observing agonist activity with my PAR-2 antagonist. Is this expected?
A2: Yes, this can occur and is a phenomenon known as "biased agonism" or partial agonism.[3][4] Some compounds reported as PAR-2 antagonists, such as GB88, have been shown to act as agonists for certain signaling pathways (e.g., ERK phosphorylation) while antagonizing others (e.g., calcium mobilization).[3][4] It is critical to profile your antagonist across multiple signaling readouts to understand its pharmacological profile fully.
Q3: My experimental results are inconsistent between batches of the PAR-2 antagonist.
A3: Inconsistency between batches can arise from:
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Purity and Integrity: The purity of the antagonist can vary between syntheses. Impurities may interfere with the assay or the antagonist's activity. It is advisable to verify the purity of each new batch.
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Storage and Handling: Improper storage can lead to the degradation of the compound. Follow the manufacturer's recommendations for storage temperature and light exposure. Repeated freeze-thaw cycles should be avoided.
-
Solvent Effects: The solvent used to dissolve the antagonist (e.g., DMSO) can have effects on the cells at higher concentrations. Ensure the final solvent concentration is consistent across experiments and is at a non-toxic level.
Q4: How do I choose the right experimental model to test my PAR-2 antagonist?
A4: The choice of model depends on your research question:
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In Vitro Cell Lines: For initial screening and mechanistic studies, cell lines endogenously expressing or overexpressing PAR-2 are suitable. Assays like calcium flux, ERK phosphorylation, and cytokine release are commonly used.[6][7][8]
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Primary Cells: Primary cells can provide more physiologically relevant data but may have more variability.
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In Vivo Models: For evaluating the therapeutic potential of an antagonist, animal models of PAR-2-related diseases are essential. The carrageenan-induced paw edema model in rodents is a common assay for inflammation.[2][3][9]
Troubleshooting Guides
Guide 1: Unexpected Results in a Calcium Flux Assay
Problem: The PAR-2 antagonist does not inhibit agonist-induced calcium mobilization, or the results are not reproducible.
| Possible Cause | Troubleshooting Step |
| Poor Antagonist Solubility | Prepare fresh stock solutions and visually inspect for precipitation. Consider using a different solvent or adding a small amount of a solubilizing agent like Pluronic F-127. |
| Incorrect Agonist Concentration | Titrate the agonist to determine the EC80 concentration for your specific cell line and assay conditions. Using a saturating agonist concentration can make it difficult to see antagonist effects. |
| Cell Health and Density | Ensure cells are healthy and plated at a consistent density. Over-confluent or unhealthy cells can show altered responses.[10] |
| Dye Loading Issues | Optimize dye loading time and concentration. Ensure the dye is not expired and is protected from light. Use a positive control like ionomycin (B1663694) to confirm cell viability and dye function.[11] |
| Biased Antagonism | The antagonist may not be effective against the Gq-mediated calcium pathway. Test its effect on other signaling pathways, such as ERK phosphorylation.[3] |
Guide 2: Inconsistent Data in an ERK Phosphorylation Western Blot
Problem: Variable levels of p-ERK inhibition by the PAR-2 antagonist.
| Possible Cause | Troubleshooting Step |
| Timing of Stimulation and Lysis | PAR-2 mediated ERK phosphorylation is often transient. Perform a time-course experiment to determine the peak of p-ERK signal after agonist stimulation and collect lysates at that optimal time point.[12] |
| Inconsistent Protein Loading | Quantify total protein concentration in each lysate using a BCA assay and ensure equal loading on the gel.[13] Always normalize p-ERK signal to total ERK and a loading control like GAPDH or β-actin. |
| Basal ERK Activation | Serum in the cell culture medium can cause high basal ERK activation. Serum-starve the cells for several hours before the experiment.[12] |
| Partial Agonist Activity | The antagonist itself might be activating ERK signaling. Include a control where cells are treated with the antagonist alone.[3] |
| Antibody Quality | Use validated antibodies for p-ERK and total ERK. Optimize antibody dilutions and incubation times. |
Data Presentation
Table 1: Comparative IC50 Values of Select PAR-2 Antagonists
| Antagonist | Type | Assay | Cell Line | Agonist | IC50 (µM) | Reference |
| ENMD-1068 | Small Molecule | Joint Inflammation | In vivo (mice) | Trypsin | ~5000 | [1] |
| GB88 | Small Molecule | Calcium Mobilization | Colonocytes | SLIGRL-NH2 | 8 | [14] |
| K-14585 | Peptidomimetic | Calcium Mobilization | Human Keratinocytes | SLIGKV-OH | ~10 | [8] |
| C391 | Peptidomimetic | Calcium Mobilization | 16HBE14o- | 2-at-LIGRL-NH2 | 1.3 | [15] |
| AZ8838 | Small Molecule | Binding Assay | N/A | N/A | 0.129 - 100 | [16] |
| Punicalagin | Natural Product | Calcium Mobilization | HaCaT | Trypsin | 1.3 | [17] |
Experimental Protocols
Protocol 1: Calcium Flux Assay
This protocol is for measuring PAR-2 antagonist activity in a HEK-293 cell line stably expressing human PAR-2, using a fluorescent plate reader.
Materials:
-
HEK-293 cells expressing human PAR-2
-
Black, clear-bottom 96-well plates
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Assay Buffer (e.g., HBSS with 20 mM HEPES)
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Calcium-sensitive dye (e.g., Fluo-4 AM)
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Pluronic F-127
-
PAR-2 agonist (e.g., SLIGKV-NH2)
-
PAR-2 antagonist
-
Positive control (e.g., Ionomycin)
-
Negative control (e.g., vehicle)
Procedure:
-
Cell Plating: Seed cells into 96-well plates to achieve a confluent monolayer on the day of the assay.[10]
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) in Assay Buffer containing Pluronic F-127 (e.g., 0.02%). Wash cells once with Assay Buffer and then add the loading solution. Incubate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.[10]
-
Antagonist Pre-incubation: Wash the cells with Assay Buffer. Add the PAR-2 antagonist at various concentrations and incubate for a specified time (e.g., 15-30 minutes).
-
Measurement: Place the plate in a kinetic fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds. The instrument then automatically adds the PAR-2 agonist (at its EC80 concentration).
-
Data Acquisition: Continuously record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.
Protocol 2: ERK1/2 Phosphorylation Western Blot
Materials:
-
Cells expressing PAR-2
-
6-well plates
-
Serum-free cell culture medium
-
PAR-2 agonist and antagonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours.[12] Pre-incubate with the PAR-2 antagonist for the desired time, then stimulate with the PAR-2 agonist for the optimal time determined from a time-course experiment (typically 5-15 minutes).
-
Cell Lysis: Place plates on ice, wash cells with cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Western Blotting:
-
Prepare samples by adding Laemmli buffer and heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibody against phospho-ERK1/2 overnight at 4°C.[12]
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect with ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control to ensure equal loading.[12]
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the phospho-ERK1/2 signal to total ERK1/2 and the loading control.
Mandatory Visualization
Caption: PAR-2 signaling pathways and antagonist inhibition point.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A model for rat paw edema. II. Analyses on the effect of the antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bu.edu [bu.edu]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PAR-2 Antagonist 1 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of PAR-2 antagonist 1 concentration in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | - High antagonist concentration leading to off-target effects.- Non-specific binding of detection antibodies.- Autofluorescence of the compound or cells. | - Perform a dose-response experiment to identify the optimal concentration.- Titrate primary and secondary antibodies.- Include a "no-cell" control and a "no-antagonist" control to assess background from the compound and reagents. |
| Low or No Antagonist Effect | - Antagonist concentration is too low.- Inactive antagonist due to improper storage or handling.- Sub-optimal agonist concentration.- The chosen cell line has low PAR-2 expression. | - Verify the IC50 of the antagonist in your specific assay and cell line.- Ensure the antagonist is stored correctly and prepare fresh dilutions.- Optimize the agonist concentration to be at its EC80 for the antagonist assay.- Confirm PAR-2 expression in your cell line via Western blot or qPCR. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate.- Cell health issues. | - Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS.- Regularly check for mycoplasma contamination and ensure cells are in their logarithmic growth phase. |
| Antagonist Shows Agonist Activity | - Some PAR-2 antagonists exhibit biased agonism, activating certain signaling pathways while inhibiting others.[1][2] | - Test the antagonist's effect on multiple downstream readouts (e.g., calcium flux, ERK phosphorylation, cytokine release) to characterize its signaling profile in your system. |
| Inconsistent IC50 Values | - Different experimental conditions (e.g., incubation time, serum concentration, agonist used).- Cell passage number. | - Standardize all experimental parameters.- Use a consistent cell passage number for all experiments. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol provides a general framework for determining the optimal concentration of this compound in a cell-based assay.
1. Materials and Reagents:
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PAR-2 expressing cells
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Cell culture medium (with and without serum)
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This compound
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PAR-2 agonist (e.g., Trypsin, SLIGKV-NH2)
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Assay-specific reagents (e.g., Calcium flux dye, ELISA kit for IL-8)
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96-well plates
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Phosphate Buffered Saline (PBS)
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Dimethyl sulfoxide (B87167) (DMSO)
2. Stock Solution Preparation:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. Agonist Concentration Optimization (EC50 and EC80 Determination):
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Seed PAR-2 expressing cells in a 96-well plate and grow to 80-90% confluency.
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Prepare serial dilutions of the PAR-2 agonist in serum-free medium.
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Stimulate the cells with the different agonist concentrations for the desired time.
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Measure the response using your specific assay readout.
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Plot the dose-response curve and determine the EC50 and EC80 values of the agonist. For antagonist assays, using the EC80 concentration of the agonist is recommended.
4. Antagonist Concentration Optimization (IC50 Determination):
-
Seed PAR-2 expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound in serum-free medium.
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Pre-incubate the cells with the antagonist dilutions for a predetermined time (e.g., 30 minutes).
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Add the PAR-2 agonist at its EC80 concentration to all wells except the negative control.
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Incubate for the optimal time determined for the agonist.
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Measure the response and calculate the percent inhibition for each antagonist concentration.
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Plot the inhibition curve and determine the IC50 value of this compound.
5. Validation and Controls:
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Positive Control: Cells treated with the agonist at its EC80 concentration without any antagonist.
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Negative Control: Cells treated with vehicle (DMSO) only.
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Antagonist-only Control: Cells treated with the highest concentration of the antagonist to check for any agonist activity.
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Cell Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with the same concentrations of the antagonist to ensure that the observed inhibition is not due to cytotoxicity.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various PAR-2 antagonists from published studies. Note that "this compound" is a placeholder; refer to the specific antagonist used in your research.
| Antagonist | Cell Line | Agonist | Assay Type | IC50 / Ki | Reference |
| K-12940 | Human Keratinocytes | SLIGKV-OH | Calcium Mobilization | IC50: ~1-3 µM | |
| K-14585 | Human Keratinocytes | SLIGKV-OH | Calcium Mobilization | IC50: ~1-3 µM | [3] |
| K-14585 | NCTC2544-PAR2 | [3H]-2-furoyl-LIGRL-NH2 | Radioligand Binding | Ki: 0.627 µM | [4] |
| GB88 | HT-29 | 2f-LIGRLO-NH2 | Calcium Mobilization | IC50: ~1-10 µM | |
| AZ3451 | 1321N1-hPAR2 | SLIGRL-NH2 | Calcium Mobilization | pIC50: 8.6 | [5] |
| AZ8838 | 1321N1-hPAR2 | SLIGRL-NH2 | Calcium Mobilization | pIC50: 5.7 | [5] |
| I-191 | HT-29 | 2f-LIGRL-NH2 | Calcium Mobilization | Potent at nM concentrations | [6] |
| C391 | 16HBE14o- | 2-at-LIGRL-NH2 | Calcium Mobilization | IC50: 1.30 µM | [7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: PAR-2 (Protease-Activated Receptor 2) is a G protein-coupled receptor (GPCR) that is activated by proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin. This cleavage unmasks a tethered ligand that binds to the receptor and initiates downstream signaling. PAR-2 antagonists are designed to block this activation, thereby inhibiting the subsequent signaling cascades that can lead to inflammatory responses, pain, and changes in cell proliferation.[8]
Q2: How should I dissolve and store this compound?
A2: Most small molecule PAR-2 antagonists are soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO, which can then be diluted in your cell culture medium to the final working concentration. To maintain stability, store the stock solution in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Q3: What are the appropriate controls for a PAR-2 antagonist assay?
A3: It is crucial to include several controls to ensure the validity of your results:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the antagonist.
-
Positive Control: Treat cells with the PAR-2 agonist alone to establish the maximum response.
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Negative Control: Untreated cells to establish the baseline response.
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Antagonist-only Control: Treat cells with the highest concentration of the antagonist to check for any intrinsic agonist or cytotoxic effects.
-
Non-specific Inhibitor Control (Optional): Use an inhibitor for a different receptor to demonstrate the specificity of your antagonist.
Q4: Can serum in the cell culture medium interfere with the assay?
A4: Yes, serum contains proteases and other factors that can activate PAR-2 or interfere with the activity of the antagonist. Therefore, it is generally recommended to perform PAR-2 antagonist assays in serum-free medium. If serum is required for cell viability, its concentration should be minimized and kept consistent across all experiments.
Q5: My PAR-2 antagonist shows partial agonist activity. What does this mean?
A5: Some PAR-2 antagonists can exhibit "biased agonism," meaning they may block one signaling pathway (e.g., Gq-mediated calcium release) while activating another (e.g., β-arrestin recruitment or ERK phosphorylation).[1][2] If you observe partial agonism, it is important to characterize the antagonist's activity across multiple downstream signaling pathways to fully understand its pharmacological profile in your experimental system.
Visualizations
References
- 1. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
PAR-2 antagonist 1 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of PAR-2 antagonists. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using a PAR-2 antagonist?
A1: Off-target effects occur when a compound, in this case, a PAR-2 antagonist, interacts with and modulates the function of proteins other than the intended target (PAR-2). These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of PAR-2. Furthermore, off-target effects can cause cellular toxicity and may lead to a lack of translatability from preclinical to clinical studies if the desired effect is, in fact, due to an off-target interaction.
Q2: My PAR-2 antagonist is showing unexpected or contradictory results. Could this be due to off-target effects?
A2: Yes, unexpected or paradoxical results are often an indication of off-target effects. One specific type of off-target effect observed with some PAR-2 antagonists is "biased signaling." For instance, the well-characterized PAR-2 antagonist GB88 acts as an antagonist for Gαq/11-mediated signaling (e.g., calcium mobilization) but as an agonist for other PAR-2-mediated pathways like those involving Gαi/o, ERK1/2 phosphorylation, and RhoA activation.[1][2] This can lead to complex cellular responses that are not purely inhibitory. If you observe results that are inconsistent with simple PAR-2 blockade, it is crucial to consider the possibility of biased agonism or other off-target interactions.
Q3: How can I experimentally confirm that the observed effect of my PAR-2 antagonist is due to its action on PAR-2?
A3: The most direct way to confirm on-target activity is to use a genetic approach to eliminate the target protein. You can use techniques like siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the PAR-2 gene (F2RL1). If the antagonist no longer produces the observed effect in cells lacking PAR-2, it strongly suggests the effect is on-target.[3] Conversely, if the effect persists, it is likely due to an off-target interaction.
Q4: What are some strategies to minimize off-target effects in my experiments?
A4: To minimize off-target effects, consider the following:
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Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of the antagonist that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target molecules.
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Use Multiple, Structurally Unrelated Antagonists: If possible, confirm your findings with a different, structurally distinct PAR-2 antagonist. If two different antagonists produce the same phenotype, it is more likely to be an on-target effect.
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Employ Control Compounds: Include an inactive analog of your antagonist in your experiments if one is available. This can help differentiate specific from non-specific effects.
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Characterize the Antagonist's Selectivity: If not already known, it is advisable to screen your PAR-2 antagonist against a panel of other receptors and kinases to identify potential off-target interactions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Inconsistent results between different cell types. | Cell-type specific expression of off-target proteins or differing downstream signaling pathways. | 1. Confirm PAR-2 expression in all cell lines used. 2. Consider that the off-target profile of the antagonist may be relevant in one cell type but not another. 3. Use siRNA or CRISPR to validate the on-target effect in each cell line. |
| The antagonist shows agonist-like effects on some signaling pathways. | The antagonist may be a biased agonist, like GB88, which inhibits some PAR-2 pathways while activating others.[1][2] | 1. Profile the antagonist's activity across multiple PAR-2 signaling readouts (e.g., calcium flux, cAMP accumulation, ERK phosphorylation). 2. Compare the antagonist's effects to a known unbiased PAR-2 antagonist, such as I-191. |
| High cellular toxicity observed at concentrations needed for PAR-2 inhibition. | The toxicity may be a result of off-target effects rather than PAR-2 inhibition. | 1. Perform a dose-response curve for toxicity and compare it to the dose-response for PAR-2 inhibition. 2. Use PAR-2 knockout/knockdown cells to determine if the toxicity is PAR-2 dependent. 3. Consider using a more selective antagonist if available. |
| The antagonist is effective against peptide agonists but not against protease activation of PAR-2. | The antagonist may be a competitive antagonist that binds to the same site as peptide agonists but cannot block the tethered ligand exposed by proteolytic cleavage. | 1. Test the antagonist's efficacy against both a PAR-2 activating peptide (e.g., SLIGKV-NH2) and a protease that activates PAR-2 (e.g., trypsin). 2. Consider using a non-competitive or allosteric inhibitor that can block activation by both types of agonists, such as I-191. |
Off-Target Profile of Selected PAR-2 Antagonists
| Compound | On-Target Activity (PAR-2) | Known Off-Target/Biased Signaling Effects | Selectivity over PAR-1 |
| GB88 | Antagonist of Gαq/11-mediated Ca2+ release and PKC phosphorylation (IC50 ~1-10 µM). | Agonist for Gαi/o-mediated cAMP inhibition, ERK1/2 phosphorylation, and RhoA activation. | Selective for PAR-2 over PAR-1. |
| I-191 | Potent, non-competitive antagonist of Ca2+ release, ERK1/2 phosphorylation, RhoA activation, and cAMP accumulation at nanomolar concentrations. | Reported to be a full antagonist with no biased agonist activity on the pathways tested. | Selective for PAR-2. |
| AZ8838 | Competitive antagonist of Gq, ERK1/2, and β-arrestin-2 signaling (pIC50 ~5.7-6.1). | Binds to an allosteric site, but functionally acts as a competitive antagonist. | Highly selective for PAR-2 over PAR-1 and PAR-4. |
Experimental Protocols
Protocol 1: Validation of On-Target Effect using siRNA-mediated Knockdown of PAR-2
Objective: To determine if the cellular effect of a PAR-2 antagonist is dependent on the presence of the PAR-2 protein.
Methodology:
-
siRNA Design and Synthesis:
-
Obtain at least two independent, validated siRNAs targeting the human PAR-2 gene (F2RL1) and a non-targeting (scrambled) control siRNA.
-
-
Cell Culture and Transfection:
-
Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
On the day of transfection, prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.
-
Transfect one set of cells with PAR-2 siRNA #1, another with PAR-2 siRNA #2, and a third set with the non-targeting control siRNA.
-
-
Incubation and Confirmation of Knockdown:
-
Incubate the transfected cells for 48-72 hours to allow for knockdown of the PAR-2 protein.
-
Harvest a subset of cells from each group to confirm PAR-2 knockdown by Western blot or qRT-PCR. A knockdown efficiency of >70% is recommended.
-
-
Antagonist Treatment and Phenotypic Assay:
-
Treat the remaining transfected cells with the PAR-2 antagonist at the desired concentration or with a vehicle control.
-
Perform the cellular or signaling assay to measure the phenotype of interest.
-
-
Data Analysis:
-
Compare the effect of the antagonist in the non-targeting control siRNA-treated cells to its effect in the PAR-2 siRNA-treated cells. A significant reduction in the antagonist's effect in the PAR-2 knockdown cells indicates that the effect is on-target.
-
Protocol 2: Off-Target Profiling using a Competitive Radioligand Binding Assay
Objective: To assess the binding affinity of a PAR-2 antagonist for other G-protein coupled receptors (GPCRs).
Methodology:
-
Materials:
-
Membrane preparations from cells expressing the off-target receptor of interest.
-
A suitable radioligand for the off-target receptor.
-
Your PAR-2 antagonist (unlabeled).
-
Binding buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total binding (radioligand + membrane preparation).
-
Non-specific binding (radioligand + membrane preparation + a high concentration of an unlabeled ligand for the off-target receptor).
-
Competition binding (radioligand + membrane preparation + varying concentrations of your PAR-2 antagonist).
-
-
-
Incubation:
-
Add the membrane preparation, radioligand (at a concentration near its Kd), and either buffer, unlabeled competitor, or your PAR-2 antagonist to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of your PAR-2 antagonist.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. A high Ki value indicates low affinity for the off-target receptor.
-
Visualizations
Caption: PAR-2 signaling and points of antagonist intervention.
References
- 1. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of silenced PAR-2 on cell proliferation, invasion and metastasis of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Improving PAR-2 antagonist 1 stability in solution
Welcome to the technical support center for PAR-2 Antagonist 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and ensuring the stability of this compound in solution.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (also known as Compound 9a) is a small molecule inhibitor of Protease-Activated Receptor 2 (PAR-2) with an IC50 of 0.9 μM.[1][2] PAR-2 is a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[3] PAR-2 is activated by the proteolytic cleavage of its N-terminus, which exposes a "tethered ligand" that binds to the receptor and initiates intracellular signaling. This compound is designed to block this activation, thereby inhibiting downstream signaling pathways.[3] It is a phenylalanine-derived compound that has been shown to inhibit the proliferation and migration of breast cancer cells in research settings.[1]
2. My this compound has precipitated out of solution. What should I do?
Precipitation is a common issue and can be caused by several factors:
-
Solvent Suitability: While this compound is soluble in DMSO, its solubility in aqueous buffers is limited. If you are diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is kept to a minimum (typically <1%) and that the dilution is done gradually while vortexing.
-
pH of the Solution: The pH of your buffer can significantly impact the solubility of small molecules. It is recommended to work with buffers in the pH range of 5-7.
-
Concentration: You may be working at a concentration that exceeds the antagonist's solubility limit in your chosen buffer. Try lowering the concentration of the antagonist.
-
Storage Temperature: If the solution was stored at a low temperature (e.g., 4°C), the compound might have precipitated. Gently warm the solution to room temperature and vortex to redissolve.
3. I am observing inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results in cell-based assays, such as calcium flux or cytokine release assays, can stem from several sources:
-
Antagonist Degradation: this compound, like many small molecules, can degrade in solution over time, especially if not stored correctly. It is recommended to prepare fresh dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Cell Passage Number: The expression levels of PAR-2 can vary with cell passage number. Ensure you are using cells within a consistent and validated passage range for all experiments.
-
Assay Conditions: Factors such as cell seeding density, incubation times, and agonist concentration can all contribute to variability. Standardize these parameters across all experiments.
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Plate Edge Effects: In multi-well plate assays, wells on the edge of the plate can be prone to evaporation, leading to changes in concentration. It is advisable to not use the outer wells for critical experiments or to ensure proper humidification during incubation.
4. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be handled and stored as follows:
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solutions: Prepare a high-concentration stock solution in a dry organic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: Aqueous working solutions should be prepared fresh on the day of the experiment and used promptly. Do not store aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: Loss of Antagonist Potency Over Time
If you observe a decrease in the inhibitory effect of this compound in your assays over time, it is likely due to degradation of the compound in your working solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare your working dilution of this compound fresh from a frozen DMSO stock immediately before each experiment.
-
Aliquot Stock Solutions: To prevent degradation of your main stock due to repeated freeze-thaw cycles, divide your DMSO stock into smaller, single-use aliquots upon initial preparation.
-
Stability Check: If you suspect degradation, you can perform a stability check using HPLC. Compare the peak area and retention time of a freshly prepared sample to one that has been stored under your typical experimental conditions. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Issue 2: High Background Signal in Calcium Flux Assay
A high background signal in a calcium flux assay can mask the specific response to PAR-2 activation and inhibition.
Troubleshooting Steps:
-
Check Cell Health: Ensure your cells are healthy and not overly confluent, as stressed cells can have elevated basal intracellular calcium levels.
-
Optimize Dye Loading: Incomplete removal of the calcium-sensitive dye from the extracellular space can lead to high background. Ensure you are following the washing steps in your protocol carefully.
-
Antagonist-Induced Signal: Some compounds can interfere with the fluorescent dye or have off-target effects that alter calcium levels. Run a control where you add only this compound to the cells without any agonist to check for any intrinsic effects.
-
Agonist Concentration: The concentration of the PAR-2 agonist (e.g., Trypsin, SLIGKV-NH2) might be too high, leading to a maximal response that is difficult to inhibit. Perform a dose-response curve for your agonist to determine an EC50 or EC80 concentration for use in your antagonist screening.
Data Presentation
Table 1: General Stability of PAR-2 Antagonists in Different Solvents
| Solvent | General Stability Profile | Recommended Storage |
| DMSO | High | -20°C to -80°C (long-term) |
| Ethanol | Moderate | -20°C (short-term) |
| Aqueous Buffer (pH 7.4) | Low | Prepare fresh, use immediately |
| Cell Culture Media | Low | Prepare fresh, use immediately |
This table provides a general guideline based on the properties of small molecule antagonists. Specific stability should be determined empirically.
Table 2: Effect of Formulation Excipients on Peptide Antagonist Stability (Illustrative Examples)
| Excipient | Concentration | Potential Effect on Stability |
| PEGylation | 5-20 kDa | Increases half-life in solution by shielding from proteases. |
| Polysorbate 80 | 0.01% - 0.1% | Reduces aggregation and surface adsorption. |
| Sucrose | 1% - 5% | Acts as a cryoprotectant, improving stability during freeze-thaw cycles. |
| Arginine | 50-100 mM | Can reduce aggregation and improve solubility. |
This table illustrates common strategies used for peptide-based antagonists and may provide insights for formulating small molecule antagonists. The effectiveness of each excipient should be tested for this compound specifically.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol provides a general method to assess the degradation of this compound in an aqueous solution over time.
Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade water and acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in your aqueous buffer of interest (e.g., PBS, pH 7.4). This is your T=0 sample.
-
Incubate the remaining 100 µM solution under your desired test conditions (e.g., 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution.
-
-
HPLC Analysis:
-
Set the UV detector to a wavelength of 214 nm or 280 nm.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Inject 20 µL of each sample (T=0 and subsequent time points).
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of remaining antagonist at each time point relative to the T=0 sample.
-
The appearance of new peaks may indicate the formation of degradation products.
-
Protocol 2: Calcium Flux Assay for PAR-2 Antagonist Activity
This protocol outlines a method to measure the inhibitory effect of this compound on PAR-2-mediated intracellular calcium mobilization in a cell line expressing PAR-2 (e.g., HEK293-PAR2).
Materials:
-
HEK293 cells stably expressing human PAR-2
-
Cell culture medium (e.g., DMEM, 10% FBS)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
PAR-2 agonist (e.g., Trypsin or SLIGKV-NH2)
-
This compound
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the PAR-2 expressing cells into the 96-well plates at a density that will yield a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
On the day of the assay, remove the cell culture medium.
-
Prepare a dye loading solution containing Fluo-4 AM in Assay Buffer.
-
Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes.
-
After incubation, wash the cells with Assay Buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the antagonist solutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., Ex: 494 nm, Em: 516 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument to inject the PAR-2 agonist (at a pre-determined EC80 concentration) into the wells.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium.
-
Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence of the antagonist to the response with the agonist alone.
-
Calculate IC50 values by plotting the percentage of inhibition against the antagonist concentration.
-
Visualizations
Caption: PAR-2 signaling pathway and point of inhibition.
References
PAR-2 antagonist 1 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteinase-Activated Receptor 2 (PAR-2) antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the different types of PAR-2 antagonists available?
A1: PAR-2 antagonists are diverse and can be broadly categorized into small molecules, peptides, and antibodies.[1] Small molecule antagonists, such as GB88, C391, AZ8838, and ENMD-1068, are common in research due to their potential for oral bioavailability.[2][3] Peptide-based inhibitors often mimic the tethered ligand of the receptor.[1] Each type has distinct characteristics regarding specificity, potency, and potential for off-target effects or biased agonism.
Q2: What is "biased agonism" in the context of PAR-2 antagonists and why is it a concern?
A2: Biased agonism refers to the ability of a ligand to selectively activate certain downstream signaling pathways of a receptor while inhibiting others. For example, the PAR-2 antagonist GB88 has been shown to inhibit Gq/11-mediated calcium signaling but can act as an agonist for Gi/o, G12/13, and ERK signaling pathways.[4][5] This is a critical consideration as it can lead to unexpected or misleading experimental results, where the compound acts as an antagonist in one assay (e.g., calcium flux) but an agonist in another (e.g., ERK phosphorylation).[4]
Q3: How is PAR-2 activated in experimental settings, and which activators should I use?
A3: PAR-2 is endogenously activated by serine proteases like trypsin and tryptase, which cleave the receptor's N-terminus to reveal a tethered ligand.[1] In experiments, you can use proteases (e.g., trypsin) or synthetic peptide agonists that mimic the tethered ligand, such as SLIGKV-NH2 (human) or SLIGRL-NH2 (rodent).[2][6] More potent and specific peptidomimetic agonists like 2-furoyl-LIGRLO-NH2 are also commonly used.[7] It is often recommended to test an antagonist's efficacy against both a protease and a synthetic peptide agonist, as some antagonists are less effective at blocking protease-induced activation.[2]
Q4: What are essential positive and negative controls for a PAR-2 antagonist experiment?
A4: Proper controls are crucial for interpreting your results.
-
Negative Controls:
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Vehicle Control: The solvent used to dissolve the antagonist (e.g., DMSO) should be added to cells to control for any solvent effects.
-
Inactive Peptide: A scrambled version of the agonist peptide can be used to ensure the observed activation is specific.
-
-
Positive Controls:
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PAR-2 Agonist: A known PAR-2 agonist (e.g., trypsin, SLIGRL-NH2) should be used to confirm that the PAR-2 signaling pathway is functional in your experimental system.
-
Pathway-Specific Activators: For downstream signaling assays, use a known activator of that pathway (e.g., a phorbol (B1677699) ester like PMA to directly activate PKC) to ensure the assay itself is working correctly.
-
Troubleshooting Guide
Problem 1: My PAR-2 antagonist is showing agonist activity.
| Possible Cause | Suggested Solution |
| Concentration-dependent effects | Some antagonists, like C391, exhibit antagonist activity at lower concentrations (e.g., 3-10 µM) but can induce agonist activity (Ca2+ response) at higher concentrations (e.g., 30 µM).[7] Perform a full dose-response curve for your antagonist alone to identify any potential agonist effects at the concentrations you plan to use. |
| Biased Agonism | The antagonist may be inhibiting one signaling pathway (e.g., Gq/Ca2+) while activating another (e.g., β-arrestin/ERK).[4][8] Test the antagonist's effect on multiple downstream pathways (e.g., calcium flux, ERK phosphorylation, cAMP accumulation) to fully characterize its pharmacological profile. |
| Off-target Effects | The compound may be acting on other receptors or cellular targets. Assess the antagonist's activity in a cell line that does not express PAR-2 to check for non-specific effects. |
Problem 2: The antagonist blocks peptide-induced activation but not protease-induced activation.
| Possible Cause | Suggested Solution |
| Different Modes of Inhibition | Some antagonists may be competitive orthosteric inhibitors that block the binding of peptide agonists but are less effective against the high local concentration of the tethered ligand generated by protease cleavage. Other antagonists are negative allosteric modulators that may show probe dependence. For example, the allosteric modulator AZ3451 more effectively inhibits peptide than protease activation of PAR-2 signaling.[6] |
| Insufficient Antagonist Concentration or Pre-incubation Time | The kinetics of protease activation may require higher antagonist concentrations or longer pre-incubation times to achieve effective inhibition. Optimize these parameters in your experimental setup. A typical pre-incubation time is 2-30 minutes before adding the agonist.[7][9] |
| Protease Activity | The protease itself might have effects independent of PAR-2 or may be degrading the antagonist. Ensure you are using a specific PAR-2 activating protease and include a control to test if your antagonist inhibits the catalytic activity of the protease.[3] |
Problem 3: High variability or poor reproducibility in my results.
| Possible Cause | Suggested Solution |
| Cell Health and Passage Number | GPCR expression and signaling can change with cell passage number. Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and plated at a consistent density. |
| Ligand Stability | Peptide-based agonists and antagonists can be susceptible to degradation by proteases in serum or secreted by cells. Use serum-free media for your assays where possible and prepare fresh ligand solutions for each experiment.[2] |
| Assay Conditions | Factors like temperature, buffer composition, and incubation times can significantly impact results. Standardize all assay parameters and ensure they are consistent across all experiments. |
Quantitative Data Summary
The potency of PAR-2 modulators can vary significantly depending on the compound, the cell type, and the specific assay used.
Table 1: Potency of Various PAR-2 Antagonists in Calcium Mobilization Assays
| Antagonist | Agonist Used | Cell Line | IC50 Value | Reference |
| C391 | 2-at-LIGRL-NH2 | 16HBE14o- | 1.30 µM | [7] |
| K-14585 | SLIGKV-OH | Human Keratinocytes | ~58% inhibition at 10 µM | [9] |
| GB88 | PAR-2 Agonist Peptide | Multiple Human Cells | 2 µM | [4][10] |
| AZ8838 | SLIGRL-NH2 | 1321N1-hPAR2 | pIC50 = 5.43 | [6] |
| AZ3451 | SLIGRL-NH2 | 1321N1-hPAR2 | pIC50 = 7.19 | [6] |
Table 2: Potency of Common PAR-2 Agonists
| Agonist | Assay | Cell Line | EC50 / pEC50 Value | Reference |
| GB110 | Ca2+ Release | HT29 | EC50 = 0.28 µM | [10] |
| AC-55541 | Ca2+ Mobilization | N/A | pEC50 = 6.6 | [10] |
| 2f-LIGRLO-NH2 | NFκB Activity | NCTC2544 | EC50 = 0.3 µM | [5] |
Experimental Protocols
Key Experiment: Intracellular Calcium Mobilization Assay
This protocol is a standard method for assessing PAR-2 activation via the Gq pathway.
1. Materials:
-
Black, clear-bottom 96-well or 384-well plates[11]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)[11]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[11]
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Pluronic F-127 (to aid dye loading)[11]
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PAR-2 Antagonist (test compound)
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PAR-2 Agonist (e.g., Trypsin, SLIGRL-NH2, 2-at-LIGRL-NH2)[7]
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)[11]
2. Procedure:
-
Cell Plating:
-
Dye Loading:
-
Antagonist & Agonist Plate Preparation:
-
During dye loading, prepare separate plates or columns in the same plate with your antagonist and agonist solutions in Assay Buffer. Prepare serial dilutions of the antagonist.
-
-
Measurement of Calcium Flux:
-
Set the plate reader to the appropriate excitation/emission wavelengths for your dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).[11]
-
Program the instrument to perform the following additions and readings:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the PAR-2 antagonist solutions (or vehicle) to the appropriate wells and incubate for a set pre-incubation period (e.g., 2-30 minutes).[7][9]
-
Add the PAR-2 agonist to the wells.
-
Immediately record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient calcium peak.[11]
-
-
3. Data Analysis:
-
The change in fluorescence (F) is typically normalized to the baseline fluorescence (F0) as ΔF/F0.
-
For antagonist experiments, calculate the percent inhibition of the agonist response at each antagonist concentration.
-
Fit the concentration-response data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Visualizations
Caption: Major PAR-2 signaling pathways.
References
- 1. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the proinflammatory and pronociceptive actions of canonical and biased agonists of protease‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New PAR2 antagonist shows promise against asthma | Physiology [physiology.arizona.edu]
- 9. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Addressing solubility issues with PAR-2 antagonist 1 in aqueous buffers
Welcome to the technical support center for PAR-2 Antagonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having difficulty dissolving this compound in my aqueous experimental buffer (e.g., PBS, TRIS). What is the recommended solvent?
A1: this compound, like many small molecule inhibitors, has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For most in vitro cellular assays, the final concentration of DMSO should be kept low (ideally ≤0.1%) to avoid solvent-induced artifacts.
Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Instead of a single large dilution, try a serial dilution approach. Prepare intermediate dilutions of your concentrated stock in DMSO first. Then, add the final, smaller volume of the DMSO stock to your pre-warmed aqueous buffer while vortexing to ensure rapid and uniform dispersion.[1]
-
Use of Co-solvents: Consider the use of a co-solvent system. Common co-solvents for in vitro studies include ethanol (B145695), propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs).[1][2] The optimal ratio of co-solvents will need to be determined empirically.
-
pH Adjustment: If this compound has ionizable groups, its solubility will be pH-dependent. For acidic compounds, increasing the pH (making the buffer more basic) will increase solubility. Conversely, for basic compounds, decreasing the pH (making the buffer more acidic) will improve solubility.[1][3]
-
Gentle Warming and Sonication: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can help improve solubility. Brief sonication in a water bath sonicator can also aid in dissolving any precipitate that has formed.
-
Use of Surfactants: For some applications, the addition of a small amount of a biocompatible surfactant, such as Polysorbate 80 (Tween 80) or Cremophor EL, can help to maintain the compound in solution.
Q3: What is the maximum aqueous solubility of this compound?
A3: The aqueous solubility of this compound is low and can be influenced by the composition of the buffer (e.g., pH, presence of salts). The following table summarizes the approximate solubility in various solvent systems.
| Solvent System | Concentration (µM) | Observations |
| PBS (pH 7.4) | < 1 | Significant precipitation observed. |
| DMSO | > 50 mM | Freely soluble. |
| 10% DMSO in PBS (pH 7.4) | ~10-20 | May be supersaturated; risk of precipitation over time. |
| 10% PEG400 in PBS (pH 7.4) | ~25-50 | Improved solubility compared to DMSO alone. |
| 5% Tween 80 in PBS (pH 7.4) | ~50-75 | Significant improvement in solubility. |
Q4: Can I use this compound for in vivo studies? How should I formulate it?
A4: Yes, this compound can be used for in vivo studies, but proper formulation is critical to ensure adequate bioavailability. Due to its poor aqueous solubility, a simple saline solution is not suitable. Common formulation strategies for oral or parenteral administration of poorly soluble compounds include:
-
Suspensions: Micronization of the compound to reduce particle size can increase the dissolution rate. The micronized powder can then be suspended in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).
-
Solutions with Co-solvents: A mixture of co-solvents such as PEG400, propylene glycol, and ethanol can be used to dissolve the compound.
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can also be an effective approach for improving the oral bioavailability of poorly soluble drugs.
The choice of formulation will depend on the route of administration and the specific experimental requirements. It is recommended to perform a formulation screening study to identify the optimal vehicle for your in vivo experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Water bath sonicator (optional)
-
Analytical balance
-
Microcentrifuge tubes
Methodology:
-
Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the vial in a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in an Aqueous Buffer
Objective: To prepare a dilute working solution of this compound in an aqueous buffer for in vitro experiments, minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to 37°C
-
Vortex mixer
Methodology:
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can make a 1:10 dilution of the 10 mM stock in DMSO to get a 1 mM intermediate stock.
-
Add the appropriate volume of the aqueous buffer to a new tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the 1 mM intermediate DMSO stock. For example, add 10 µL of the 1 mM stock to 990 µL of the aqueous buffer to get a final concentration of 10 µM.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
Visualizations
PAR-2 Signaling Pathway
Caption: Simplified PAR-2 signaling pathway.
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
References
PAR-2 antagonist 1 cross-reactivity with other protease-activated receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PAR-2 antagonists. The focus is on addressing potential issues related to cross-reactivity with other protease-activated receptors (PARs).
Frequently Asked Questions (FAQs)
Q1: What is PAR-2 Antagonist 1 and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation and pain. It functions by blocking the activation of PAR-2 by its endogenous proteases (e.g., trypsin, tryptase) or synthetic agonists, thereby inhibiting downstream signaling pathways.
Q2: How selective is this compound for PAR-2 over other PAR family members (PAR-1, PAR-3, PAR-4)?
Q3: What are the expected outcomes if my PAR-2 antagonist shows cross-reactivity with other PARs?
Cross-reactivity with other PARs can lead to confounding results and off-target effects. For example:
-
PAR-1: Off-target activation or inhibition of PAR-1 can interfere with pathways related to platelet aggregation, thrombosis, and vascular development.
-
PAR-4: Unintended effects on PAR-4 can also impact platelet activation and inflammatory responses.
-
PAR-3: The specific consequences of cross-reactivity with PAR-3 are less well-defined but could potentially influence thrombin-related signaling.
Q4: What are the recommended initial experiments to assess the selectivity of a novel PAR-2 antagonist?
A tiered approach is recommended:
-
Primary Screen (Functional Assay): Start with a functional assay like a calcium mobilization assay in cell lines selectively expressing each human PAR (PAR-1, PAR-2, and PAR-4).
-
Secondary Screen (Binding Assay): If cross-reactivity is observed or to further confirm selectivity, perform radioligand binding assays to determine the binding affinity (Ki) of your antagonist for each PAR.
Troubleshooting Guides
Guide 1: Unexpected Results in Calcium Mobilization Assays
Issue: The PAR-2 antagonist inhibits signaling in response to a PAR-1 or PAR-4 agonist.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Lack of Antagonist Selectivity | The antagonist may have inherent cross-reactivity. Proceed to radioligand binding assays to quantify the affinity for each PAR. |
| Cell Line Issues | The cell line thought to express only one PAR type may endogenously express others. Verify the PAR expression profile of your cell lines using RT-qPCR or Western blot. |
| Agonist Cross-Reactivity | The specific PAR-1 or PAR-4 agonist peptide used may have some activity at PAR-2 at the concentration used. Validate agonist selectivity using control cell lines lacking the target receptor. |
| Assay Conditions | High concentrations of the antagonist may lead to non-specific effects. Perform a full dose-response curve to determine the IC50 and ensure you are working within a specific concentration range. |
Issue: The PAR-2 antagonist shows partial agonist activity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Biased Agonism | Some PAR-2 antagonists, like GB88, can act as biased agonists, inhibiting one signaling pathway (e.g., Gαq-mediated calcium release) while activating another (e.g., β-arrestin recruitment or ERK phosphorylation).[1] |
| Compound Purity | The antagonist preparation may be contaminated with an agonist. Verify the purity of your compound using techniques like HPLC and mass spectrometry. |
Guide 2: Inconsistent Results in Radioligand Binding Assays
Issue: High non-specific binding of the radioligand.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Radioligand Concentration Too High | Using a radioligand concentration significantly above its Kd can increase non-specific binding. Use a concentration at or below the Kd. |
| Insufficient Washing | Inadequate washing of the filters can leave unbound radioligand, contributing to high background. Increase the number and volume of wash steps with ice-cold buffer. |
| Hydrophobic Interactions | The radioligand or test compound may be sticking to the filter or plasticware. Add a carrier protein like 0.1% BSA to the assay buffer and pre-treat filters with a blocking agent like polyethylenimine (PEI). |
Issue: Low specific binding signal.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | The cell membranes may have a low density of the target PAR. Use a cell line known to have high expression or consider transient transfection to overexpress the receptor. |
| Inactive Receptor | Improper membrane preparation or storage can lead to receptor degradation. Prepare fresh membranes and store them properly at -80°C. |
| Assay Not at Equilibrium | Incubation time may be too short for the radioligand to reach binding equilibrium. Determine the time to equilibrium through kinetic experiments (association and dissociation assays). |
Quantitative Data Summary
The following table summarizes the inhibitory activity of the well-characterized PAR-2 antagonist, GB88 .
| Antagonist | Target | Assay Type | Agonist | Cell Line | IC50 (µM) | Selectivity Notes |
| GB88 | PAR-2 | Calcium Mobilization | 2f-LIGRLO-NH₂ | HT-29 | ~2-9 | Selective over PAR-1 and PAR-4.[1] |
| PAR-2 | Calcium Mobilization | Trypsin | HT-29 | ~2-9 | No agonist activity observed at PAR-1 or PAR-4.[1] | |
| PAR-1 | Calcium Mobilization | Thrombin / TFLLR-NH₂ | Various | No inhibition | [1] | |
| PAR-4 | Calcium Mobilization | AYPGKF-NH₂ | Various | No inhibition | [1] | |
| PAR-3 | - | - | - | Data not available | - |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for PAR Antagonist Selectivity
This protocol is designed to assess the inhibitory effect of a PAR-2 antagonist on agonist-induced calcium mobilization in cells expressing a specific PAR.
Materials:
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Cell lines stably expressing human PAR-1, PAR-2, or PAR-4 (e.g., HEK293 or CHO cells)
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Black-walled, clear-bottom 96-well plates
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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Calcium-sensitive dye (e.g., Fluo-4 AM)
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Pluronic F-127
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PAR-specific agonists (e.g., TFLLR-NH₂ for PAR-1, SLIGKV-NH₂ for PAR-2, AYPGKF-NH₂ for PAR-4)
-
Test PAR-2 antagonist
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Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Plating: Seed the PAR-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in Assay Buffer.
-
Remove culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in each well after the final wash.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the PAR-2 antagonist in Assay Buffer.
-
Add the desired concentration of the antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence reader and set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline reading for 10-20 seconds.
-
Use the automated injector to add a pre-determined concentration (typically EC₈₀) of the respective PAR agonist.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay for PAR Antagonist Affinity
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a PAR-2 antagonist.
Materials:
-
Cell membranes prepared from cells overexpressing a specific PAR
-
Radiolabeled PAR ligand (e.g., [³H]-2-furoyl-LIGRL-NH₂ for PAR-2)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Test PAR-2 antagonist
-
Non-specific binding control (a high concentration of a known, unlabeled ligand)
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% PEI
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Binding Buffer
-
Serial dilutions of the test PAR-2 antagonist or vehicle control.
-
Radiolabeled ligand at a concentration near its Kd.
-
Cell membranes (typically 20-50 µg of protein per well).
-
For determining non-specific binding, add a high concentration of an unlabeled ligand instead of the test antagonist.
-
-
Incubation: Incubate the plate/tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the filtration apparatus.
-
Wash the filters quickly with 3-4 volumes of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Counting:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: PAR-2 signaling pathway and antagonist inhibition.
Caption: Experimental workflow for assessing PAR-2 antagonist selectivity.
References
Technical Support Center: Interpreting Unexpected Results in PAR-2 Antagonist Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in their Protease-Activated Receptor-2 (PAR-2) antagonist experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My PAR-2 antagonist is showing partial or full agonist activity in some of my assays. Is my compound impure or am I doing something wrong?
This is a frequently observed phenomenon in PAR-2 pharmacology. The most likely explanation is biased signaling . Your antagonist may be a "biased antagonist," meaning it selectively blocks one signaling pathway while simultaneously activating another.[1][2][3]
Troubleshooting Steps:
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Review the Literature: Check if the specific antagonist you are using has been reported to exhibit biased agonism. For example, the well-characterized PAR-2 ligand GB88 is known to be an antagonist for Gq/11-mediated calcium mobilization but an agonist for Gαi/o-dependent cAMP accumulation, RhoA activation, and ERK1/2 phosphorylation.[2][3]
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Orthogonal Assays: Employ a panel of functional assays that measure readouts from different signaling pathways downstream of PAR-2. This will help you build a comprehensive signaling profile for your antagonist.
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Cell-Type Specificity: The signaling outcome of PAR-2 activation can be highly cell-type dependent due to differential expression of G-proteins and other signaling effectors. Consider if the cell line you are using has a unique signaling profile.
Summary of Biased Signaling for PAR-2 Antagonist GB88:
| Cell Line | Assay | GB88 Activity | Downstream Pathway |
| HT-29 | Ca2+ Mobilization | Antagonist | Gq/11 |
| HT-29 | PKC Phosphorylation | Antagonist | Gq/11 |
| HT-29 | Forskolin-induced cAMP | Agonist | Gi/o |
| HT-29 | ERK1/2 Phosphorylation | Agonist | G-protein independent/β-arrestin |
| HT-29 | RhoA Activation | Agonist | G12/13 |
| HTEC | Cytokine Release (IL-6, IL-8) | Antagonist | Gq/11 |
FAQ 2: I see a reduction in the response to a PAR-2 activating peptide, but my antagonist fails to inhibit trypsin-induced PAR-2 activation. Why is this happening?
This could be due to several factors related to the unique activation mechanism of PAR-2.
Troubleshooting Steps:
-
Antagonist Binding Site: Your antagonist might be a competitive inhibitor that binds to the same site as the peptide agonist (e.g., SLIGRL-NH2). However, proteolytic activation by enzymes like trypsin creates a tethered ligand that may activate the receptor with much higher local concentration and efficacy, making it difficult for a competitive antagonist to block.
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Protease Activity: Ensure that the protease is not degrading your antagonist. Run a control experiment to assess the stability of your compound in the presence of the protease.
-
Allosteric Modulators: Consider that your antagonist may be an allosteric modulator that is less effective at preventing activation by the tethered ligand compared to a synthetic peptide. Recent crystal structures have revealed distinct binding pockets for non-peptide antagonists.
FAQ 3: The inhibitory effect of my PAR-2 antagonist diminishes over time in my long-term assays (e.g., >6 hours). What could be the cause?
The diminishing effect of a PAR-2 antagonist in long-term experiments can often be attributed to receptor dynamics and compound stability.
Troubleshooting Steps:
-
Receptor Internalization & Resensitization: Continuous exposure to an antagonist might alter the rates of PAR-2 internalization and recycling to the cell surface. While PAR-2 activation is irreversible, leading to internalization and degradation, the cell can synthesize new receptors. This new population of receptors may not have been exposed to the antagonist.
-
Compound Stability: Assess the metabolic stability of your antagonist in your specific cell culture conditions. The compound may be metabolized or degraded over the course of a long experiment.
-
Re-dosing: For long-term assays, consider re-dosing with the antagonist at intermediate time points to maintain a sufficient concentration.
FAQ 4: I observe conflicting results for PAR-2's role in inflammation. In some experiments, my antagonist is pro-inflammatory, while in others it is anti-inflammatory. How can I interpret this?
The role of PAR-2 in inflammation is complex and context-dependent. The conflicting results you are observing may reflect the multifaceted nature of PAR-2 signaling.
Troubleshooting Steps:
-
Biased Signaling: As mentioned in FAQ 1, if your antagonist blocks anti-inflammatory pathways while activating pro-inflammatory ones, the net effect could appear contradictory. For example, blocking PAR-2-mediated Gq signaling (which can lead to pro-inflammatory cytokine release) is anti-inflammatory. However, if the same compound activates ERK signaling (which can also have pro-inflammatory consequences), the overall outcome will depend on the dominant pathway in your system.
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Model System: The inflammatory outcome can depend on the specific tissue, cell type, and inflammatory stimulus used. PAR-2 activation on immune cells can have different consequences than on epithelial or endothelial cells.
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Upstream Proteases: Consider the specific proteases present in your experimental model. Different proteases can cleave PAR-2 at different sites, potentially leading to distinct signaling outcomes and "disarming" of the receptor.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This assay is a primary method for assessing Gq/11-coupled PAR-2 activation.
Methodology:
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Cell Culture: Plate cells expressing PAR-2 (e.g., HT-29, HTEC) in a 96-well black-walled, clear-bottom plate and culture to 80-90% confluency.
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Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's instructions.
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Antagonist Pre-incubation: Wash away excess dye and add the buffer containing your PAR-2 antagonist at various concentrations. Incubate for 15-30 minutes. Include vehicle-only wells as a control.
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Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader. Measure baseline fluorescence, then inject the PAR-2 agonist (e.g., SLIGRL-NH2, 2f-LIGRL-NH2, or trypsin). Immediately begin kinetic measurement of fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) for 60-180 seconds.
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline) or the area under the curve. Plot the response against the antagonist concentration to determine the IC50 value.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK pathway, which can be downstream of both G-protein-dependent and β-arrestin-mediated signaling.
Methodology:
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Cell Culture & Starvation: Plate cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.
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Antagonist Pre-incubation: Pre-treat cells with the PAR-2 antagonist or vehicle for 15-30 minutes.
-
Agonist Stimulation: Add the PAR-2 agonist (e.g., 2f-LIGRL-NH2) and incubate for 5-10 minutes (the optimal time should be determined in a time-course experiment).
-
Cell Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
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Determine total protein concentration using a BCA or Bradford assay.
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Separate equal amounts of protein (10-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
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Wash and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify band intensity using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.
Visualizations
Caption: Canonical and non-canonical signaling pathways activated by PAR-2.
Caption: A logical workflow for investigating suspected biased antagonism.
References
Technical Support Center: Controlling PAR-2 Antagonist Degradation in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of PAR-2 antagonists in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of PAR-2 antagonist degradation in long-term in vitro studies?
A1: Degradation of small molecule PAR-2 antagonists in long-term studies can be attributed to several factors:
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Chemical Instability: The compound may be inherently unstable in aqueous solutions at physiological temperatures (37°C), leading to hydrolysis or other chemical modifications.[1]
-
Metabolic Degradation: If cells are present, cellular enzymes can metabolize the antagonist, reducing its effective concentration over time.
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Media Components: Certain components in cell culture media, such as amino acids or vitamins, can react with the antagonist.[1] The pH of the media can also influence the stability of the compound.[1]
-
Light Sensitivity: Some compounds are sensitive to light and can degrade upon prolonged exposure.
-
Adsorption: The antagonist may adsorb to the surface of plasticware, such as plates and pipette tips, reducing its concentration in the media.[1]
Q2: How should I store my PAR-2 antagonist stock solutions to ensure stability?
A2: To maintain the integrity of your PAR-2 antagonist, stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[1] For long-term storage, -80°C is preferable. Protect from light by using amber vials or by wrapping vials in foil.
Q3: What are the initial steps to assess the stability of my PAR-2 antagonist?
A3: A good starting point is to perform a stability study in your cell culture medium of choice. This involves incubating the antagonist in the medium at 37°C over a time course (e.g., 0, 2, 8, 24, 48 hours) and then quantifying the remaining antagonist concentration at each time point using an analytical method like HPLC-MS.[1] It is crucial to include controls, such as the antagonist in a simple buffer (e.g., PBS) to assess inherent aqueous stability, and in media with and without serum, as serum proteins can sometimes stabilize compounds.[1]
Troubleshooting Guides
Issue 1: Rapid Loss of Antagonist Activity in Cell Culture
Question: My PAR-2 antagonist shows a significant loss of activity in my long-term cell-based assay. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Chemical Instability in Media | Perform a stability study of the antagonist in cell-free culture medium at 37°C. Analyze samples at various time points using HPLC-MS to determine the degradation rate. If the compound is unstable, consider reformulating it or adding stabilizing agents if known. |
| Cellular Metabolism | Incubate the antagonist with the cells used in your assay. At different time points, collect both the supernatant and cell lysates. Analyze both fractions by HPLC-MS to quantify the parent compound and identify potential metabolites. If metabolism is high, you may need to replenish the antagonist more frequently or use a higher initial concentration. |
| Adsorption to Plasticware | The compound may be binding to the plastic of the cell culture plates or pipette tips.[1] Use low-protein-binding plates and tips.[1] Include a control without cells to assess non-specific binding to the plasticware.[1] |
| Incorrect Storage/Handling | Review your storage and handling procedures. Ensure stock solutions are stored at the correct temperature, protected from light, and that repeated freeze-thaw cycles are avoided.[1] |
Issue 2: High Variability Between Experimental Replicates
Question: I am observing high variability in the efficacy of my PAR-2 antagonist across different wells and experiments. What are the potential sources of this inconsistency?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Solubilization | Ensure the antagonist is fully dissolved in the stock solution and is not precipitating when diluted into the aqueous culture medium. Visually inspect for precipitates and consider using a vehicle control to ensure the solvent itself is not causing issues. |
| Inconsistent Dosing | Calibrate your pipettes regularly and ensure accurate and consistent addition of the antagonist to each well. |
| Variable Cell Seeding Density | Inconsistent cell numbers can lead to variable metabolic rates and target expression. Use a cell counter to ensure uniform cell seeding across all wells and plates. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the antagonist and affect cell health. Avoid using the outer wells for experimental conditions or ensure proper humidification of the incubator. |
Experimental Protocols
Protocol 1: Stability Assessment of PAR-2 Antagonist in Cell Culture Medium
Objective: To determine the stability of a PAR-2 antagonist in a specific cell culture medium over time.
Materials:
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PAR-2 antagonist stock solution (e.g., 10 mM in DMSO)
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Cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-Buffered Saline (PBS)
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24-well tissue culture plates (standard and low-protein-binding)
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HPLC-MS system
Procedure:
-
Prepare Working Solutions: Prepare a working solution of the PAR-2 antagonist at the final desired concentration (e.g., 10 µM) by diluting the stock solution in the cell culture medium.
-
Plate Setup: Add 1 mL of the working solution to triplicate wells of a 24-well plate. Include separate plates for different conditions (e.g., with/without serum, standard vs. low-binding plates).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the solution.
-
Sample Processing: Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile (B52724) containing an internal standard. Centrifuge to precipitate proteins.
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Analysis: Analyze the supernatant using a validated HPLC-MS method to quantify the concentration of the remaining PAR-2 antagonist.
-
Data Analysis: Calculate the percentage of the antagonist remaining at each time point relative to the 0-hour time point.
Example Data Presentation:
| Time (hours) | % Antagonist Remaining (Standard Plate) | % Antagonist Remaining (Low-Binding Plate) | % Antagonist Remaining (PBS) |
| 0 | 100 ± 2.5 | 100 ± 2.1 | 100 ± 1.9 |
| 8 | 85 ± 4.1 | 92 ± 3.5 | 98 ± 2.2 |
| 24 | 62 ± 5.3 | 75 ± 4.8 | 95 ± 3.1 |
| 48 | 35 ± 6.8 | 58 ± 5.9 | 91 ± 3.7 |
| 72 | 15 ± 4.2 | 40 ± 6.2 | 88 ± 4.0 |
Protocol 2: Functional Assessment of PAR-2 Antagonist Activity Over Time
Objective: To evaluate the functional activity of a PAR-2 antagonist over a prolonged incubation period.
Materials:
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Cells expressing PAR-2 (e.g., HT-29)
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PAR-2 agonist (e.g., SLIGKV-NH₂)
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PAR-2 antagonist
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Calcium flux assay kit (e.g., Fluo-4 AM)
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96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed PAR-2 expressing cells into a 96-well plate and grow to confluence.
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Antagonist Pre-incubation: Treat the cells with the PAR-2 antagonist at the desired concentration. For the time course, add the antagonist at different times before the assay (e.g., 48h, 24h, 8h, 2h, 30 min prior to agonist stimulation).
-
Calcium Indicator Loading: Prior to the assay, load the cells with a calcium indicator dye according to the manufacturer's instructions.
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Functional Assay: Place the plate in a fluorescence plate reader. Stimulate the cells with a PAR-2 agonist and measure the resulting calcium mobilization.
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Data Analysis: Determine the IC₅₀ value of the antagonist for each pre-incubation time point. An increase in the IC₅₀ value over time indicates a loss of antagonist activity.
Example Data Presentation:
| Pre-incubation Time (hours) | Antagonist IC₅₀ (nM) |
| 0.5 | 50 ± 5 |
| 8 | 150 ± 15 |
| 24 | 500 ± 45 |
| 48 | >1000 |
Visualizations
PAR-2 Signaling Pathway
Caption: Overview of the PAR-2 activation and downstream signaling pathways.
Experimental Workflow for Stability Assessment
Caption: Step-by-step workflow for assessing the stability of a PAR-2 antagonist.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting the loss of PAR-2 antagonist activity.
References
PAR-2 antagonist 1 batch-to-batch consistency and validation
Welcome to the technical support center for PAR-2 Antagonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the batch-to-batch consistency and proper validation of this product in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation and pain.[1][2] It is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, which unmasks a "tethered ligand" that binds to the receptor and initiates signaling. This compound is a small molecule designed to block this activation, thereby inhibiting downstream signaling pathways.
Q2: What are the primary signaling pathways activated by PAR-2?
PAR-2 activation initiates several intracellular signaling cascades. The primary pathway involves coupling to Gαq/11, leading to phospholipase C (PLC) activation, inositol (B14025) triphosphate (IP3) production, and a subsequent increase in intracellular calcium levels ([Ca2+]i). Other pathways include coupling to Gαi, Gα12/13, and β-arrestin recruitment, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 phosphorylation.
Caption: PAR-2 Signaling Pathways.
Q3: Why is batch-to-batch consistency important for this compound?
Q4: What are the potential causes of batch-to-batch variability in small molecule inhibitors like this compound?
Several factors can contribute to variability between different batches of a small molecule inhibitor:
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Purity of Starting Materials: Impurities in the initial reagents can lead to the formation of by-products with different activities.[2]
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Reaction Conditions: Minor deviations in temperature, reaction time, or stirring speed during synthesis can affect the final product's composition.[2]
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Purification Methods: Inconsistencies in purification techniques can result in varying levels of residual impurities.[2]
-
Physical Form: The final product may exist in different polymorphic forms, which can affect its solubility and bioavailability.
Troubleshooting Guide: Inconsistent Activity of this compound
If you are observing inconsistent results between different batches of this compound, please refer to the following guide.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced potency (higher IC50) in the new batch. | Lower concentration of the active compound or presence of inactive impurities. | 1. Confirm Concentration: Re-measure the concentration of your stock solution. 2. Perform Dose-Response Curve: Run a full dose-response curve for the new batch and compare it to the previous batch and the specifications on the Certificate of Analysis (CoA). 3. Contact Technical Support: If the potency is confirmed to be lower, contact us for a replacement. |
| Increased off-target effects or cellular toxicity. | Presence of toxic impurities from the synthesis process. | 1. Assess Cell Viability: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay. 2. Use a Structurally Different Inhibitor: Compare the phenotype with a different, structurally unrelated PAR-2 antagonist to see if the effect is target-specific.[1] 3. Review CoA: Check the purity data on the Certificate of Analysis. |
| Complete loss of activity. | Incorrect storage or handling leading to degradation. The compound is not the correct antagonist. | 1. Verify Storage Conditions: Ensure the compound has been stored as recommended (typically at -20°C or -80°C, protected from light and moisture). 2. Prepare Fresh Stock Solutions: Do not use old stock solutions. Prepare fresh solutions from the solid compound. 3. Validate with a Positive Control: Ensure your assay is working correctly by using a known PAR-2 agonist (e.g., SLIGKV-NH2) and a previously validated batch of the antagonist. |
| High variability between replicates. | Poor solubility of the compound. Compound aggregation. | 1. Check Solubility: Ensure the compound is fully dissolved in the solvent. Sonication may be required. 2. Include Detergent: Repeat the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent aggregation. A significant change in activity suggests aggregation was an issue.[5] |
Validation Protocols for New Batches
It is highly recommended to validate each new batch of this compound to ensure its potency and consistency. Below are detailed protocols for key validation experiments.
Caption: Experimental Workflow for Validating a New Batch.
Protocol 1: Calcium Mobilization Assay for IC50 Determination
This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a PAR-2 agonist.
Materials:
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PAR-2 expressing cells (e.g., HEK-293 or HT-29)
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Black, clear-bottom 96-well plates
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Assay Buffer (e.g., HBSS with 20 mM HEPES)
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Calcium-sensitive dye (e.g., Fluo-4 AM)
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Pluronic F-127
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PAR-2 agonist (e.g., SLIGKV-NH2 or Trypsin)
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This compound (new and previous batches)
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Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Seed PAR-2 expressing cells into black, clear-bottom 96-well plates to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution with a calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Aspirate the cell culture medium and wash the cells once with Assay Buffer.
-
Add 100 µL of the dye loading solution to each well and incubate in the dark for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.[6]
-
-
Antagonist Preparation and Incubation:
-
Prepare serial dilutions of the new and previous batches of this compound in Assay Buffer.
-
After the dye loading incubation, wash the cells with Assay Buffer.
-
Add the antagonist dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Addition and Measurement:
-
Prepare the PAR-2 agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Place the plate in a kinetic fluorescence plate reader and take a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the agonist to all wells.
-
Continue recording the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the calcium transient.[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Compare the IC50 of the new batch with the previous batch.
-
| Parameter | Typical Value (New Batch) | Acceptance Criteria |
| IC50 | 1-10 µM (example) | Within 2-3 fold of the value stated on the CoA or the historical average of previous batches. |
Protocol 2: ERK1/2 Phosphorylation Assay
This assay confirms that the antagonist inhibits a key downstream signaling event of PAR-2 activation.
Materials:
-
PAR-2 expressing cells
-
Cell culture plates
-
PAR-2 agonist (e.g., SLIGKV-NH2 or Trypsin)
-
This compound (new and previous batches)
-
Lysis buffer
-
Phospho-ERK1/2 and Total ERK1/2 antibodies
-
Western blot or ELISA reagents
Methodology:
-
Cell Culture and Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Pre-incubate the cells with various concentrations of the new and previous batches of this compound for 1-2 hours.
-
Stimulate the cells with a PAR-2 agonist (at its EC80 concentration) for the optimal time to induce ERK phosphorylation (typically 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection (Western Blot):
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by appropriate secondary antibodies.
-
Visualize the bands and perform densitometry to quantify the ratio of phospho-ERK1/2 to total ERK1/2.
-
-
Detection (ELISA):
-
Data Analysis:
-
Calculate the percentage of inhibition of ERK1/2 phosphorylation for each antagonist concentration.
-
Compare the inhibitory effect of the new batch to the previous batch.
-
| Parameter | Expected Outcome (New Batch) | Acceptance Criteria |
| % Inhibition of p-ERK1/2 | Concentration-dependent decrease in p-ERK1/2 levels. | The inhibition curve should be comparable to that of the previously validated batch. |
By following these guidelines and protocols, you can ensure the quality and consistency of this compound in your research, leading to more reliable and reproducible data. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. abcam.com [abcam.com]
- 8. resources.revvity.com [resources.revvity.com]
Validation & Comparative
Validating the Specificity of PAR-2 Antagonist C391: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Protease-Activated Receptor 2 (PAR-2) antagonist C391 with other notable alternatives. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the comprehensive assessment of C391's specificity and performance.
Comparative Analysis of PAR-2 Antagonists
The specificity of a PAR-2 antagonist is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. An ideal antagonist should exhibit high potency in blocking PAR-2 activation by various agonists, including synthetic peptides and native proteases like trypsin, without showing off-target effects or partial agonism. This section compares C391 to other well-characterized PAR-2 antagonists, GB88 and K-14585, across key in vitro assays.
Table 1: In Vitro Antagonist Potency (IC50)
| Antagonist | Calcium (Ca2+) Mobilization Assay | Mitogen-Activated Protein Kinase (MAPK) Signaling Assay |
| C391 | 1.30 µM [1] | ~1.3 µM [2] |
| GB88 | ~2 µM[3] | Exhibits agonist activity[1][4] |
| K-14585 | 1.1–2.87 µM[5] | Exhibits agonist activity[6] |
Table 2: Specificity and Biased Signaling
| Antagonist | Inhibition of Protease-Induced Activation | Biased Agonism/Partial Agonism |
| C391 | Yes [1][2] | Partial agonist at concentrations >10 µM in Ca2+ assays, but not in MAPK assays.[1][2] |
| GB88 | Yes[3] | Antagonist of Gq-mediated Ca2+ release but an agonist for cAMP, ERK1/2, and RhoA pathways.[1][4] |
| K-14585 | Ineffective against trypsin-induced activation.[1][5] | Functions as both an antagonist and a partial agonist, particularly in p38 MAP kinase and NF-κB signaling.[6][7] |
Key Experimental Data and Protocols
The validation of a PAR-2 antagonist relies on a series of well-defined in vitro and in vivo experiments. Below are detailed protocols for the most common assays used to characterize the specificity and efficacy of compounds like C391.
Calcium (Ca2+) Mobilization Assay
This assay is a primary method for assessing the ability of an antagonist to block PAR-2-mediated Gq signaling, which leads to an increase in intracellular calcium.
Experimental Protocol:
-
Cell Culture: Culture a human cell line endogenously expressing PAR-2 (e.g., 16HBE14o- or HT-29 cells) in appropriate media and seed in a 96-well black, clear-bottom plate to achieve a confluent monolayer.[8]
-
Dye Loading: Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, often supplemented with Pluronic F-127 to aid dye dispersal. Incubate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.[8]
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add the PAR-2 antagonist C391 or other comparators at various concentrations and incubate for a short period (e.g., 2 minutes for C391).[1]
-
Agonist Stimulation and Measurement: Use a kinetic fluorescence plate reader to establish a baseline fluorescence reading. Inject a PAR-2 agonist (e.g., 2-furoyl-LIGRLO-NH2 or trypsin) and immediately begin recording fluorescence intensity over time to capture the calcium transient.[8]
-
Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence peak. The IC50 value is calculated from the dose-response curve.
NF-κB Reporter Assay
PAR-2 activation can lead to the activation of the transcription factor NF-κB, a key regulator of inflammation. This assay measures the ability of an antagonist to inhibit this downstream signaling event.
Experimental Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with a PAR-2 expression plasmid and an NF-κB-luciferase reporter plasmid. A control plasmid expressing a different reporter (e.g., Renilla luciferase) is included for normalization.[9]
-
Cell Plating and Treatment: Plate the transfected cells in a 96-well plate. After allowing the cells to adhere, pre-treat with varying concentrations of the PAR-2 antagonist before stimulating with a PAR-2 agonist.[10]
-
Lysis and Luciferase Measurement: After an appropriate incubation period (typically 6-24 hours), lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer and a dual-luciferase reporter assay system.[9][10]
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of the antagonist is determined by the reduction in normalized luciferase activity compared to the agonist-only control.
Interleukin-8 (IL-8) ELISA
PAR-2 activation in various cell types, including epithelial and immune cells, induces the production and secretion of pro-inflammatory cytokines like IL-8. An ELISA can quantify the inhibitory effect of an antagonist on this response.
Experimental Protocol:
-
Cell Culture and Treatment: Seed PAR-2 expressing cells (e.g., human keratinocytes or bronchial epithelial cells) in a 24-well plate and grow to confluence. Pre-incubate the cells with the PAR-2 antagonist at different concentrations before stimulating with a PAR-2 agonist.[11]
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.[11]
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with an IL-8 capture antibody.[12]
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and IL-8 standards to the wells.[12]
-
Wash the plate and add a biotinylated detection antibody.[13]
-
Add streptavidin-HRP conjugate, followed by a substrate solution to develop a colorimetric signal.[13]
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[12]
-
-
Data Analysis: Generate a standard curve from the IL-8 standards and use it to determine the concentration of IL-8 in the cell culture supernatants. The antagonist's efficacy is measured by the dose-dependent reduction in IL-8 secretion.
In Vivo Validation
The ultimate validation of a PAR-2 antagonist's specificity and therapeutic potential comes from in vivo studies. C391 has been shown to be effective in a murine model of thermal hyperalgesia, a PAR-2-dependent pain response. In this model, C391 dose-dependently blocked the hyperalgesia induced by the mast cell degranulator compound 48/80, confirming its ability to antagonize protease-induced PAR-2 activation in a complex biological system.[1]
Visualizing the Molecular and Experimental Landscape
To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the PAR-2 signaling pathway and the workflows for the key validation assays.
Caption: PAR-2 Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflows for PAR-2 Antagonist Validation.
References
- 1. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual effect of the novel peptide antagonist K-14585 on proteinase-activated receptor-2-mediated signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to PAR-2 Antagonists: Cmpd9a Versus GB88 in Blocking PAR-2 Signaling
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two notable PAR-2 antagonists: PAR-2 antagonist 1 (Cmpd9a) and GB88. This document synthesizes available experimental data to objectively evaluate their performance in blocking Protease-Activated Receptor 2 (PAR-2) signaling.
Introduction to PAR-2 and its Antagonism
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3][4] Unlike typical GPCRs that are activated by soluble ligands, PAR-2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[1] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling cascades. These pathways involve the coupling of G proteins (Gαq/11, Gαi, Gα12/13) and β-arrestins, leading to downstream effects such as intracellular calcium mobilization, activation of MAP kinases like ERK1/2, and PI3K/AKT signaling. Given its role in disease, the development of PAR-2 antagonists is a promising therapeutic strategy.
This guide focuses on two small molecule PAR-2 antagonists: the recently identified this compound (also known as Compound 9a) and the more extensively characterized GB88.
Overview of this compound (Cmpd9a) and GB88
This compound (Cmpd9a) is a novel antagonist with a reported IC50 value of 0.9 μM. It has been shown to effectively inhibit the proliferation and migration of breast cancer cells, suggesting its potential as a therapeutic agent in oncology.
GB88 is a well-established, orally bioavailable, and selective non-peptide PAR-2 antagonist. It is known to inhibit PAR-2-activated intracellular calcium release with an IC50 of approximately 2 μM. GB88 has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models, including rat paw edema. Its mechanism of antagonism can be complex, acting as a competitive and surmountable antagonist against some agonists, while being insurmountable against others. GB88 is considered a biased antagonist, selectively inhibiting the PAR-2/Gq/Ca2+ signaling pathway.
Quantitative Comparison of Antagonist Performance
The following table summarizes the available quantitative data for this compound (Cmpd9a) and GB88. It is important to note that this data is compiled from separate studies, and a direct head-to-head comparison under identical experimental conditions is not currently available.
| Parameter | This compound (Cmpd9a) | GB88 | Reference |
| IC50 (PAR-2) | 0.9 μM | ~2 μM (for Ca2+ release) | , |
| Molecular Nature | Small molecule | Non-peptide small molecule | , |
| Bioavailability | Not reported | Orally active | |
| In Vitro Activity | Inhibits breast cancer cell proliferation and migration | Inhibits PAR-2-activated Ca2+ release, reduces inflammatory cytokine secretion | , |
| In Vivo Activity | Not reported | Anti-inflammatory in rat paw edema model, effective in a model of chronic arthritis | |
| Mechanism | PAR-2 antagonist | Biased antagonist of PAR-2, selectively inhibiting PAR-2/Gq/Ca2+ signaling | , |
Signaling Pathways and Points of Inhibition
The following diagram illustrates the PAR-2 signaling pathway and the proposed points of inhibition for both antagonists.
Caption: PAR-2 signaling pathway and antagonist inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the characterization of PAR-2 antagonists are provided below.
In Vitro: Intracellular Calcium Mobilization Assay
This assay is fundamental for determining the potency of PAR-2 antagonists.
-
Cell Culture: Human cell lines endogenously expressing PAR-2 (e.g., HT-29 colon adenocarcinoma cells or A549 lung carcinoma cells) are cultured in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Preparation: Cells are seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C in the dark.
-
Antagonist Pre-incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of the PAR-2 antagonist (e.g., GB88) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of a PAR-2 agonist (e.g., trypsin or a synthetic PAR-2 activating peptide like 2f-LIGRLO-NH2). Fluorescence is then monitored continuously to measure the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence, indicative of calcium release, is calculated. IC50 values for the antagonist are determined by plotting the percentage inhibition of the agonist response against the antagonist concentration.
In Vivo: Rat Paw Edema Model
This model is used to assess the anti-inflammatory efficacy of PAR-2 antagonists in vivo.
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.
-
Antagonist Administration: The PAR-2 antagonist (e.g., GB88 dissolved in a vehicle like olive oil) is administered to the rats, typically via oral gavage (p.o.) or subcutaneous injection (s.c.), at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle only.
-
Induction of Edema: After a predetermined time following antagonist administration (e.g., 120 minutes for oral GB88), a PAR-2 agonist (e.g., 2f-LIGRLO-NH2) is injected into the plantar surface of one hind paw of each rat. The contralateral paw may be injected with saline as a control.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before agonist injection) and at various time points after the injection (e.g., 30, 60, 120 minutes).
-
Data Analysis: The increase in paw volume (edema) is calculated as the percentage change from the baseline volume. The anti-inflammatory effect of the antagonist is determined by comparing the paw edema in the antagonist-treated group to the vehicle-treated group.
Caption: Experimental workflows for antagonist characterization.
Conclusion
Both this compound (Cmpd9a) and GB88 are valuable tools for investigating the role of PAR-2 in health and disease. Based on the currently available data, Cmpd9a appears to be a more potent inhibitor of PAR-2 in vitro, with a primary reported application in cancer cell biology. GB88, while slightly less potent in vitro, is a well-validated, orally active compound with proven anti-inflammatory efficacy in vivo. The choice between these antagonists will depend on the specific research question and experimental model. Further studies, particularly direct comparative experiments, are needed to fully elucidate the relative advantages of each compound for therapeutic development.
References
- 1. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 4. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
A Comparative Guide to the Efficacy of PAR-2 Antagonist I-191 and Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the potent Protease-Activated Receptor-2 (PAR-2) antagonist, I-191, with other notable small molecule inhibitors: GB88, AZ8838, and ENMD-1068. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their specific needs in studying PAR-2 signaling and its role in various pathologies.
Introduction to PAR-2 and its Antagonists
Protease-Activated Receptor-2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammation, pain, and various cancers.[1] It is uniquely activated by the proteolytic cleavage of its extracellular N-terminus, which exposes a tethered ligand that binds to and activates the receptor.[2] This activation triggers a cascade of intracellular signaling pathways, making PAR-2 an attractive therapeutic target. Small molecule antagonists that can block PAR-2 activation are invaluable tools for both basic research and drug development.
This guide focuses on a comparative analysis of I-191, a potent and selective PAR-2 antagonist, against other well-characterized small molecule inhibitors.[1][3]
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of I-191 and other selected small molecule PAR-2 inhibitors.
Table 1: In Vitro Efficacy of PAR-2 Antagonists
| Compound | Assay | Cell Line | Agonist | IC50 / pIC50 | Mechanism of Action | Reference(s) |
| I-191 | Calcium Mobilization | HT-29 | 2f-LIGRL-NH2 | pIC50 = 7.1 | Negative Allosteric Modulator | [1] |
| ERK1/2 Phosphorylation | HT-29 | 2f-LIGRL-NH2 | pIC50 = 7.8 | Negative Allosteric Modulator | [3] | |
| RhoA Activation | HT-29 | 2f-LIGRL-NH2 | Inhibition at 10 µM | Negative Allosteric Modulator | [3] | |
| GB88 | Calcium Mobilization | HT-29 | 2f-LIGRLO-NH2 | IC50 ≈ 2 µM | Biased Antagonist (Gq selective) | [4][5][6] |
| ERK1/2 Phosphorylation | HT-29 | 2f-LIGRLO-NH2 | Agonist activity | Biased Antagonist (Gq selective) | [7] | |
| cAMP Accumulation | CHO-hPAR2 | Forskolin | Agonist activity | Biased Antagonist (Gq selective) | [7] | |
| AZ8838 | Calcium Mobilization | CHO-hPAR2 | SLIGRL-NH2 | pIC50 = 5.70 | Competitive Antagonist | [8] |
| IP1 Production | U2OS-hPAR2 | SLIGRL-NH2 | pIC50 = 5.84 | Competitive Antagonist | [8] | |
| β-arrestin-2 Recruitment | U2OS-hPAR2 | SLIGRL-NH2 | pIC50 = 6.1 | Competitive Antagonist | [8] | |
| ENMD-1068 | Trypsin-induced PAR-2 activation | - | Trypsin | IC50 = 5 mM | Not specified | [9] |
Table 2: In Vivo Efficacy of PAR-2 Antagonists
| Compound | Animal Model | Assay | Effective Dose | Route of Administration | Reference(s) |
| GB88 | Rat | PAR-2 agonist-induced paw edema | 10 mg/kg | Oral | [4][10] |
| AZ8838 | Rat | PAR-2 agonist-induced paw edema | 10 mg/kg | Oral | [8] |
| ENMD-1068 | Mouse | Collagen-induced arthritis | 4-16 mg/kg | Subcutaneous | [4] |
| Mouse | Endometriosis Model | 25-50 mg/kg | Intraperitoneal | [11][12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: PAR-2 Signaling Pathways.
Caption: Calcium Mobilization Assay Workflow.
Caption: Rat Paw Edema Assay Workflow.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is designed to measure the ability of a PAR-2 antagonist to inhibit agonist-induced intracellular calcium mobilization in a cell-based assay.
Materials:
-
HT-29 cells (or other suitable cell line endogenously expressing PAR-2)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well black, clear-bottom tissue culture plates
-
Fura-2 AM calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
PAR-2 agonist (e.g., 2f-LIGRL-NH2)
-
PAR-2 antagonist (e.g., I-191)
-
Fluorescence plate reader with kinetic reading capabilities and dual excitation (340/380 nm) and emission (~510 nm) wavelengths
Procedure:
-
Cell Culture: Culture HT-29 cells in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HT-29 cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the PAR-2 antagonist in HBSS.
-
Add 50 µL of the antagonist solution to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare the PAR-2 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader and record a baseline fluorescence for 10-20 seconds.
-
Add 50 µL of the agonist solution to each well.
-
Immediately begin kinetic measurement of the fluorescence ratio (340/380 nm excitation) for at least 2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Rat Paw Edema Assay
This protocol describes a standard method for evaluating the anti-inflammatory efficacy of a PAR-2 antagonist in a carrageenan-induced paw edema model in rats.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
PAR-2 antagonist (e.g., GB88)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Parenteral administration supplies (e.g., oral gavage needles)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Antagonist Administration:
-
Randomly divide the animals into treatment groups (vehicle control, positive control, and different doses of the PAR-2 antagonist).
-
Administer the PAR-2 antagonist or vehicle via the desired route (e.g., oral gavage) at a specified time before carrageenan injection (e.g., 1 hour).
-
-
Induction of Paw Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
This guide provides a comparative overview of the efficacy of I-191 and other small molecule PAR-2 inhibitors, supported by quantitative data and detailed experimental protocols. I-191 demonstrates high potency across multiple PAR-2 signaling pathways, positioning it as a valuable tool for in-depth mechanistic studies.[1][3] In contrast, compounds like GB88 exhibit biased antagonism, offering opportunities to dissect the roles of specific signaling branches.[7] The choice of antagonist will ultimately depend on the specific research question and experimental context. The provided protocols and data aim to facilitate the selection and application of these important research tools.
References
- 1. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 11. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]
- 12. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of PAR-2 Antagonist Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Protease-Activated Receptor 2 (PAR-2) antagonists across various cell lines, supported by experimental data. The focus is on providing a clear summary of quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Comparative Activity of PAR-2 Antagonists
The following table summarizes the inhibitory activities of various PAR-2 antagonists in different human and rodent cell lines. The data is compiled from multiple studies, and experimental conditions may vary. P2pal-18S is highlighted as a representative PAR-2 antagonist.
| Antagonist | Cell Line | Assay | Agonist | IC50 / Inhibition |
| P2pal-18S | Human Neutrophils | Chemotaxis | Trypsin (30 nM) | ~0.2 µM |
| Human Neutrophils | Chemotaxis | SLIGRL (10 µM) | ~0.14 µM[1] | |
| Mouse Neutrophils | Chemotaxis | Trypsin (30 nM) | Complete inhibition[1] | |
| Mouse Pancreatic Acinar Cells | Calcium Mobilization | SLIGRL-NH₂ | Dose-dependent inhibition[2] | |
| Colon Cancer Cells | PAR-2 Signaling | Trypsin, Tryptase | Complete suppression[3] | |
| GB88 | HT-29 (Colon Cancer) | Calcium Mobilization | 2f-LIGRLO-NH₂ | ~2 µM[4] |
| A549 (Lung Cancer) | Calcium Mobilization | Trypsin, 2f-LIGRLO-NH₂, GB110 | 1-10 µM[4] | |
| Panc-1 (Pancreatic Cancer) | Calcium Mobilization | Trypsin, 2f-LIGRLO-NH₂, GB110 | 1-10 µM[4] | |
| MKN45 (Gastric Cancer) | Calcium Mobilization | Trypsin, 2f-LIGRLO-NH₂, GB110 | 1-10 µM[4] | |
| MDA-MB-231 (Breast Cancer) | Calcium Mobilization | Trypsin, 2f-LIGRLO-NH₂, GB110 | 1-10 µM[4] | |
| HUVEC (Endothelial Cells) | Calcium Mobilization | Trypsin, 2f-LIGRLO-NH₂, GB110 | >80 µM[4] | |
| I-191 | HT-29 (Colon Cancer) | Calcium Mobilization | 2f-LIGRL-NH₂ | Potent, nanomolar inhibition |
| MDA-MB-231 (Breast Cancer) | Cytokine Secretion | 2f-LIGRL-NH₂ | Potent inhibition | |
| K-14585 | Human Keratinocytes | Calcium Mobilization | SLIGKV-OH | ~60% inhibition at 10 µM |
| NCTC2544-PAR₂ Cells | Radioligand Binding | [³H]-2-furoyl-LIGRL-NH₂ | Ki = 0.627 µM | |
| NCTC2544-PAR₂ Cells | IL-8 Production | SLIGKV (100 µM) | Significant reduction at 5 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of PAR-2 antagonist activity are provided below.
Intracellular Calcium Mobilization Assay
This protocol is a common method for assessing the ability of a PAR-2 antagonist to block agonist-induced increases in intracellular calcium.
Cell Preparation:
-
Seed PAR-2 expressing cells (e.g., HT-29, A549) in a black, clear-bottom 96-well plate at a density that ensures a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
Dye Loading:
-
Prepare a dye loading solution using a calcium-sensitive fluorescent dye such as Fluo-4 AM. The solution should contain the dye (e.g., 2-4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%) to aid in dye dispersion, and an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid (e.g., 2.5 mM) can be included to prevent dye leakage.[5]
-
Aspirate the cell culture medium from the wells and wash the cells once with the assay buffer.
-
Add the dye loading solution to each well and incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.[5]
Antagonist and Agonist Preparation:
-
During the dye loading incubation, prepare serial dilutions of the PAR-2 antagonist in the assay buffer.
-
Prepare the PAR-2 agonist (e.g., Trypsin, SLIGRL-NH₂) at a concentration that is a multiple (e.g., 4-5 times) of the final desired concentration.
Measurement of Calcium Flux:
-
Wash the cells twice with the assay buffer after dye loading.[6]
-
Add the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Use a kinetic fluorescence plate reader to measure the baseline fluorescence (e.g., excitation at ~494 nm and emission at ~516 nm for Fluo-4).
-
Inject the agonist into the wells and continue to record the fluorescence intensity at short intervals (e.g., every 1-2 seconds) for 2-3 minutes to capture the kinetic response of the calcium transient.[5]
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Plot the antagonist concentration against the inhibition of the agonist-induced calcium response to determine the IC50 value.
IL-6 and IL-8 Secretion Assay (ELISA)
This protocol measures the inhibitory effect of a PAR-2 antagonist on the secretion of pro-inflammatory cytokines IL-6 and IL-8.
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells by replacing the growth medium with a serum-free medium for a few hours.
-
Pre-treat the cells with various concentrations of the PAR-2 antagonist for a specified duration.
-
Stimulate the cells with a PAR-2 agonist (e.g., 2-Furoyl-LIGRLO-amide) for 24 to 48 hours.
Sample Collection and ELISA Procedure:
-
After incubation, collect the cell culture supernatant.[7]
-
Centrifuge the supernatant to remove any cellular debris.
-
Use commercially available ELISA kits for human IL-6 and IL-8.[7]
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow the cytokine to bind.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).[7]
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of IL-6 and IL-8 in each sample based on the standard curve.
-
Determine the percentage of inhibition of cytokine secretion by the antagonist compared to the agonist-only control.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the antagonist's ability to block PAR-2 mediated activation of the MAPK/ERK signaling pathway.
Cell Lysis and Protein Quantification:
-
Seed cells in a 6-well plate and grow to near confluence.
-
Starve the cells and then pre-treat with the PAR-2 antagonist.
-
Stimulate with a PAR-2 agonist for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in a sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the results, strip the membrane and re-probe with an antibody for total ERK1/2.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
Determine the percentage of inhibition of ERK1/2 phosphorylation by the antagonist.
Visualizations
PAR-2 Signaling Pathway
The following diagram illustrates the major signaling cascades activated upon PAR-2 stimulation.
Caption: PAR-2 signaling cascade upon activation.
Experimental Workflow for PAR-2 Antagonist Screening
This diagram outlines the general workflow for evaluating the efficacy of a PAR-2 antagonist.
Caption: Workflow for PAR-2 antagonist evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of PAR2 with the pepducin P2pal-18S protects mice against acute experimental biliary pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Analysis of PAR-2 Antagonists: AZ3451 vs. PAR-2 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Protease-Activated Receptor-2 Antagonists
Protease-Activated Receptor-2 (PAR-2) has emerged as a significant therapeutic target in a variety of inflammatory diseases, pain, and cancer. The development of potent and selective antagonists for this receptor is a key focus of current research. This guide provides a comparative analysis of two small molecule PAR-2 antagonists: AZ3451 and PAR-2 antagonist 1 (also known as Compound 9a), summarizing their known biochemical properties, mechanisms of action, and supporting experimental data to aid researchers in selecting the appropriate tool for their studies.
Introduction to PAR-2 and its Antagonism
Protease-Activated Receptor-2 is a G protein-coupled receptor (GPCR) activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and tryptase.[1] This cleavage unmasks a tethered ligand that binds to the receptor, initiating a cascade of intracellular signaling pathways.[1] These pathways are implicated in a range of physiological and pathological processes, including inflammation, pain perception, and cell proliferation.[1] PAR-2 antagonists are designed to block this activation, thereby inhibiting the downstream signaling that contributes to various disease states.[1]
Head-to-Head Comparison: AZ3451 vs. This compound
This section provides a direct comparison of the key features of AZ3451 and this compound based on currently available data.
| Feature | AZ3451 | This compound (Compound 9a) |
| Potency (IC50) | 23 nM[2] | 0.9 µM (900 nM)[2] |
| Mechanism of Action | Allosteric Antagonist[2] | Not explicitly defined, likely competitive based on its discovery context. |
| Primary Therapeutic Area of Investigation | Osteoarthritis, Inflammation, Pain[2] | Breast Cancer[2] |
| In Vitro Efficacy | Prevents IL-1β-induced inflammation, cartilage degradation, and apoptosis in chondrocytes. | Inhibits proliferation and migration of breast cancer cells.[2] |
| In Vivo Efficacy | Ameliorates cartilage degradation in a rat model of osteoarthritis. | Data not publicly available. |
| Signaling Pathways Inhibited | P38/MAPK, NF-κB, PI3K/AKT/mTOR | Downstream pathways mediating proliferation and migration in breast cancer cells (specifics not detailed in available literature). |
| Selectivity | Selective for PAR-2 over PAR1 and PAR4.[3] | Data not publicly available. |
| Pharmacokinetics | Highly lipophilic, rapid association kinetics.[2] Oral bioavailability and half-life data not publicly available. | Data not publicly available. |
In-Depth Analysis
AZ3451: A Potent Allosteric Modulator for Inflammatory Conditions
AZ3451 has been identified as a highly potent PAR-2 antagonist with an IC50 of 23 nM.[2] Structural studies have revealed that it binds to a remote allosteric site outside the helical bundle of the receptor.[2] This binding mode prevents the structural rearrangements necessary for receptor activation and subsequent signaling.[2]
The primary focus of research on AZ3451 has been its potential therapeutic application in osteoarthritis. In vitro studies using chondrocytes have demonstrated its ability to counteract the inflammatory and catabolic effects of IL-1β, a key cytokine in osteoarthritis pathogenesis. Specifically, AZ3451 has been shown to suppress the activation of the P38/MAPK, NF-κB, and PI3K/AKT/mTOR signaling pathways. Furthermore, in a surgically induced rat model of osteoarthritis, intra-articular injection of AZ3451 was found to ameliorate cartilage degradation, providing in vivo proof-of-concept for its therapeutic potential. Its high lipophilicity suggests good membrane permeability, a desirable property for drug candidates.[2]
This compound (Compound 9a): A Potential Anti-Cancer Agent
This compound, with a reported IC50 of 0.9 µM, has been investigated for its effects on breast cancer.[2] In vitro studies have shown that this compound can effectively inhibit the proliferation and migration of breast cancer cells.[2] While the specific signaling pathways inhibited by this compound in this context have not been fully elucidated in the available literature, its effects suggest an interference with pathways critical for cancer cell growth and metastasis.
Currently, there is a lack of publicly available data on the in vivo efficacy, selectivity, and pharmacokinetic properties of this compound. This information is crucial for a comprehensive evaluation of its potential as a therapeutic agent.
Experimental Protocols
Key Experiments for Characterizing PAR-2 Antagonists
Below are detailed methodologies for key experiments cited in the evaluation of PAR-2 antagonists.
1. Cell Proliferation Assay (MTT Assay) for this compound
-
Objective: To assess the effect of this compound on the proliferation of breast cancer cells (e.g., MDA-MB-231).
-
Methodology:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
2. Cell Migration Assay (Transwell Assay) for this compound
-
Objective: To evaluate the effect of this compound on the migratory capacity of breast cancer cells.
-
Methodology:
-
Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with a suitable extracellular matrix protein (e.g., fibronectin) if studying invasion. For migration, this step is omitted.
-
Seed MDA-MB-231 cells (e.g., 5 x 10⁴ cells) in serum-free medium into the upper chamber. The medium should contain various concentrations of this compound or a vehicle control.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
3. IL-1β-Induced Inflammation in Chondrocytes with AZ3451
-
Objective: To determine the effect of AZ3451 on IL-1β-induced inflammatory responses in chondrocytes.
-
Methodology:
-
Isolate primary chondrocytes from cartilage tissue or use a chondrocyte cell line.
-
Pre-treat the chondrocytes with various concentrations of AZ3451 for 1-2 hours.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
Collect the cell culture supernatant to measure the levels of inflammatory mediators such as nitric oxide (Griess assay), prostaglandin (B15479496) E2 (ELISA), and cytokines (e.g., IL-6, IL-8) by ELISA.
-
Lyse the cells to extract protein for Western blot analysis of key signaling molecules (e.g., phosphorylated p38, NF-κB p65, and Akt).
-
4. Surgical Rat Model of Osteoarthritis and AZ3451 Treatment
-
Objective: To evaluate the in vivo efficacy of AZ3451 in a preclinical model of osteoarthritis.
-
Methodology:
-
Induce osteoarthritis in the knee joint of rats via a surgical procedure such as anterior cruciate ligament transection (ACLT) or medial meniscectomy (MMx).
-
Following a recovery period, administer AZ3451 via intra-articular injection at specified doses and intervals. A vehicle-treated group serves as a control.
-
At the end of the study period, sacrifice the animals and collect the knee joints.
-
Perform histological analysis of the cartilage and synovium to assess the extent of cartilage degradation, inflammation, and other pathological changes. Scoring systems such as the OARSI score can be used for quantification.
-
Behavioral tests, such as weight-bearing distribution, can also be performed throughout the study to assess pain and joint function.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the PAR-2 signaling pathway and a typical experimental workflow.
References
- 1. Inhibition of MDA-MB-231 breast cancer cell migration and invasion activity by andrographolide via suppression of nuclear factor-κB-dependent matrix metalloproteinase-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR2 on oral cancer cells and nociceptors contributes to oral cancer pain that can be relieved by nanoparticle-encapsulated AZ3451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PAR-2 Antagonists: K-14585 and PAR-2 Antagonist 1 (Compound 9a)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable Protease-Activated Receptor 2 (PAR-2) antagonists: K-14585 and the more recently identified PAR-2 antagonist 1 (Compound 9a). While direct head-to-head studies are not yet available, this document synthesizes the current body of published data to offer an objective overview of their performance, supported by experimental findings.
Introduction to PAR-2 Antagonism
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) critically involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it an attractive, albeit challenging, therapeutic target. The development of potent and selective PAR-2 antagonists is a key area of research for conditions where PAR-2 is upregulated. This guide focuses on two such antagonists: the peptide-mimetic K-14585 and the phenylalanine-derived small molecule, this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for K-14585 and this compound. It is important to note that these values were determined in different experimental settings and should be compared with caution.
| Parameter | K-14585 | This compound (Compound 9a) | Assay Details |
| IC50 | 1.1–2.87 µM | 0.9 µM | Inhibition of PAR-2 mediated Ca2+ mobilization in primary human keratinocytes for K-14585. For this compound, the specific assay for the IC50 is noted as PAR2 antagonism. |
| Ki | 0.627 µM | Not Reported | Competitive inhibition of [3H]-2-furoyl-LIGRL-NH2 binding to human PAR-2. |
In-Depth Compound Profiles
K-14585
K-14585 is a competitive, peptide-mimetic antagonist of PAR-2.[1] It has been shown to inhibit several PAR-2-mediated signaling pathways. However, it also exhibits a complex pharmacology, demonstrating partial agonist activity at higher concentrations for certain pathways.[2][3]
Mechanism of Action & Signaling Effects:
-
Antagonistic Effects: K-14585 competitively antagonizes PAR-2, inhibiting agonist-induced responses.[4] It effectively reduces Ca2+ mobilization in primary human keratinocytes stimulated by the PAR-2 agonist peptide SLIGKV-OH.[5] Furthermore, it inhibits the phosphorylation of p65 NFκB and subsequent NFκB-DNA binding.[4][5] K-14585 has also been shown to inhibit PAR-2-dependent IL-8 production.[1][4]
-
Partial Agonist & Biased Signaling: Notably, K-14585 does not affect PAR-2-mediated ERK signaling.[5] At higher concentrations (e.g., 30 µM), it can independently stimulate p38 MAP kinase activation and increase IL-8 production, suggesting a dual role as both an antagonist and a partial agonist.[2][3] This biased signaling profile indicates that K-14585's effects are pathway-dependent. It has been observed that K-14585 is less effective against trypsin-activated PAR-2 compared to peptide-induced activation.[5]
In Vivo Activity:
In preclinical models, K-14585 has demonstrated efficacy in reducing PAR-2-mediated physiological responses, including the relaxation of rat aorta, decreased vascular permeability, and reduced saliva production.[5]
This compound (Compound 9a)
This compound (Compound 9a) is a novel, phenylalanine-derived small molecule antagonist designed to target the orthosteric site of PAR-2.[2] Its development was guided by in silico docking and molecular dynamics simulations.[2]
Mechanism of Action & Signaling Effects:
-
Antagonistic Effects: this compound has been identified as a potent PAR-2 antagonist with an IC50 of 0.9 µM.[5] It is implicated in the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is a key signaling cascade in cell proliferation and migration.[2]
-
Therapeutic Potential in Oncology: By inhibiting the PAR-2/ERK1/2 axis, this antagonist has been shown to effectively inhibit the proliferation and migration of breast cancer cells in vitro, highlighting its potential as a therapeutic agent for breast cancer.[2][5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: PAR-2 Signaling Pathway and Antagonist Intervention Points.
Caption: General Experimental Workflow for PAR-2 Antagonist Evaluation.
Detailed Experimental Protocols
The characterization of K-14585 and this compound involved several key experimental procedures. Below are detailed methodologies based on published accounts.
Radioligand Binding Assay (for K-14585)
-
Objective: To determine the binding affinity (Ki) of the antagonist to the PAR-2 receptor.
-
Cell Line: NCTC2544 cells stably expressing human PAR-2.
-
Protocol:
-
Cell membranes are prepared from the PAR-2 expressing cells.
-
Membranes are incubated with a radiolabeled PAR-2 agonist, such as [3H]-2-furoyl-LIGRL-NH2, in the presence of varying concentrations of the antagonist (K-14585).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.
-
After incubation, the membranes are washed to remove unbound radioligand and the bound radioactivity is measured using liquid scintillation counting.
-
The Ki value is calculated from the IC50 of the competition binding curve using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure the functional antagonism of PAR-2-mediated calcium release.
-
Cell Line: Primary human keratinocytes or other cells endogenously or recombinantly expressing PAR-2.
-
Protocol:
-
Cells are plated in a multi-well format and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are then pre-incubated with varying concentrations of the antagonist (K-14585 or this compound) for a specified period (e.g., 30 minutes).
-
A PAR-2 agonist (e.g., SLIGKV-OH or trypsin) is added to stimulate the receptor.
-
Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.
-
The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
-
Western Blot for Signaling Protein Phosphorylation (ERK, p38, NFκB)
-
Objective: To assess the effect of the antagonist on downstream signaling pathways.
-
Cell Line: PAR-2 expressing cells, such as NCTC2544-PAR2 or breast cancer cell lines.
-
Protocol:
-
Cells are serum-starved and then pre-treated with the antagonist for a designated time.
-
The cells are then stimulated with a PAR-2 agonist.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK1/2, phospho-p38, phospho-p65 NFκB).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Total protein levels for each target are also measured as a loading control.
-
Cell Proliferation and Migration Assays (for this compound)
-
Objective: To evaluate the antagonist's effect on cancer cell functions.
-
Cell Line: Breast cancer cell lines (e.g., MDA-MB-231).
-
Proliferation Assay (e.g., MTT or WST-1):
-
Cells are seeded in 96-well plates and treated with varying concentrations of this compound.
-
After an incubation period (e.g., 24-72 hours), a reagent (MTT or WST-1) is added to the wells.
-
The formation of formazan, which is proportional to the number of viable cells, is measured by absorbance at a specific wavelength.
-
-
Migration Assay (e.g., Transwell or Wound Healing):
-
Transwell Assay: Cells are seeded in the upper chamber of a Transwell insert in serum-free media, with or without the antagonist. The lower chamber contains a chemoattractant. After incubation, non-migrated cells are removed from the upper surface, and migrated cells on the lower surface are stained and counted.
-
Wound Healing Assay: A "scratch" is made in a confluent cell monolayer. The cells are then treated with the antagonist, and the closure of the scratch is monitored and quantified over time.
-
Conclusion
K-14585 and this compound represent two distinct approaches to inhibiting PAR-2 activity. K-14585, a peptide-mimetic, has been valuable in elucidating the complex, biased signaling of PAR-2, though its dual agonist/antagonist profile and lower potency may present therapeutic challenges. In contrast, this compound is a more recent, potent small molecule antagonist developed with a specific focus on the oncology setting, particularly targeting the PAR-2/ERK pathway in breast cancer.
The absence of direct comparative studies necessitates that researchers carefully consider the specific experimental context and desired outcomes when choosing a PAR-2 antagonist. K-14585 may be suitable for studies investigating biased signaling, while this compound shows promise for cancer-related research. Further investigation, including head-to-head comparisons and broader in vivo testing, will be crucial in fully defining the therapeutic potential of these and other emerging PAR-2 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Protease-activated receptor 2 antagonists derived from phenylalanine for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual effect of the novel peptide antagonist K-14585 on proteinase-activated receptor-2-mediated signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Benchmarking a Novel PAR-2 Antagonist: A Comparative Analysis Against First-Generation Inhibitors
For Immediate Release
This guide provides a comprehensive benchmark analysis of PAR-2 antagonist 1 (Compound 9a) against a panel of first-generation Protease-Activated Receptor-2 (PAR-2) antagonists, including GB88 and I-191. This document is intended for researchers, scientists, and drug development professionals engaged in the study of PAR-2 signaling in inflammation, pain, and oncology.
Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor (GPCR) implicated in a variety of pathophysiological processes. Its activation by serine proteases like trypsin and tryptase reveals a tethered ligand that initiates downstream signaling cascades, contributing to inflammatory responses and nociception. The development of potent and selective PAR-2 antagonists is a key therapeutic strategy for a range of diseases. This guide offers an objective comparison of the novel "this compound" with established first-generation compounds, supported by available in vitro data.
Comparative Efficacy: In Vitro Inhibition
The inhibitory potency of PAR-2 antagonists is commonly assessed through their ability to block agonist-induced intracellular signaling. Key metrics include the half-maximal inhibitory concentration (IC50) in assays measuring calcium mobilization and ERK1/2 phosphorylation, two critical downstream events in PAR-2 signaling.
Below is a summary of reported IC50 values for this compound and selected first-generation antagonists. It is critical to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, cell lines, and agonist concentrations.
| Antagonist | Assay | Target/Cell Line | Agonist | IC50 (µM) | Reference |
| This compound (Cpd 9a) | PAR-2 Inhibition | Not Specified | Not Specified | 0.9 | |
| GB88 | Ca2+ Mobilization | HT-29 | 2f-LIGRLO-NH₂ | 2 - 9 | |
| Ca2+ Mobilization | HT-29 | Trypsin | 2 - 9 | ||
| I-191 | Ca2+ Mobilization | HT-29 | 2f-LIGRL-NH₂ | ~0.06 (pIC50 7.2) | |
| Ca2+ Mobilization | HT-29 | Trypsin | ~0.2 (pIC50 6.7) | ||
| K-14585 | Radioligand Binding | Human PAR-2 | [³H]-2-furoyl-LIGRL-NH₂ | 0.627 (Ki) | |
| ENMD-1068 | PAR-2 Activation | Lewis Lung Carcinoma | Trypsin | 5000 | |
| C391 | ERK1/2 Phosphorylation | Not Specified | Not Specified | 14 |
Note on First-Generation Antagonists: First-generation PAR-2 antagonists often exhibit limitations. For instance, GB88 can display partial agonist properties, activating ERK and other signaling pathways while blocking calcium release. ENMD-1068 shows very weak potency with an IC50 in the millimolar range. I-191 has emerged as a more potent first-generation tool, inhibiting multiple PAR-2 signaling pathways at nanomolar concentrations.
Signaling Pathways and Experimental Overviews
To understand the context of these comparisons, it is essential to visualize the underlying biological and experimental frameworks.
Unmasking the Molecular Handshake: A Guide to Validating the PAR-2 Antagonist Binding Site Through Mutagenesis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate the binding site of Protease-Activated Receptor 2 (PAR-2) antagonists. We delve into the use of site-directed mutagenesis to confirm the molecular interactions that underpin antagonist efficacy, supported by experimental data and detailed protocols.
Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor (GPCR), plays a pivotal role in inflammation, pain, and various cancers. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made the development of effective antagonists a significant therapeutic goal. Validating the binding site of these antagonists is a critical step in their development, ensuring their specificity and mechanism of action. Site-directed mutagenesis, a technique to introduce specific amino acid changes in a protein, stands as a cornerstone in this validation process.
This guide will explore the validation of the binding sites for two prominent PAR-2 antagonists, AZ8838 , a competitive antagonist, and AZ3451 , an allosteric modulator. We will examine how mutagenesis studies, coupled with binding and functional assays, provide irrefutable evidence of their interaction sites.
Comparative Analysis of Antagonist Binding to Wild-Type and Mutant PAR-2
The core of binding site validation lies in demonstrating that a mutation within the proposed binding pocket alters the antagonist's affinity or potency. While direct quantitative data comparing the binding affinity of antagonists to wild-type versus mutant PAR-2 receptors is not extensively tabulated in publicly available literature, the impact of mutations on the binding pocket is well-documented through agonist studies and structural biology.
A key residue in the binding pocket of the competitive antagonist AZ8838 is Aspartate 228 (D228) located in the second extracellular loop (ECL2).[1] Structural studies have shown that AZ8838 binds in an occluded pocket near the extracellular surface, with D228 forming a hydrogen bond with the antagonist.[1] Mutagenesis studies have profoundly demonstrated the importance of this residue for ligand binding.
| Receptor | Agonist | Parameter | Value | Fold Change vs. Wild-Type | Reference |
| Wild-Type PAR-2 | SLIGKV | pEC50 | 6.06 ± 0.03 | 1 | [1] |
| D228A Mutant PAR-2 | SLIGKV | pEC50 | < 3.5 | >342 | [1] |
This substantial decrease in agonist potency upon mutating D228 strongly suggests that this residue is crucial for the structural integrity and functionality of the orthosteric binding site, which is also occupied by the competitive antagonist AZ8838.
In contrast, the allosteric modulator AZ3451 binds to a remote site outside the helical bundle.[2] Mutagenesis of residues in this allosteric pocket would be expected to alter the binding of AZ3451 without necessarily impacting the orthosteric binding of agonists like SLIGKV.
Visualizing the Molecular Interactions
To better understand the processes involved in validating PAR-2 antagonist binding sites, the following diagrams illustrate the key signaling pathway, the experimental workflow, and the logical framework of the validation process.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments involved in validating PAR-2 antagonist binding sites.
Site-Directed Mutagenesis of PAR-2 (e.g., D228A)
This protocol is based on the QuikChange™ site-directed mutagenesis method.
Materials:
-
Plasmid DNA containing wild-type human PAR-2 cDNA
-
Mutagenic primers (forward and reverse) containing the desired mutation (e.g., changing the codon for Aspartate at position 228 to Alanine)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.
-
PCR Reaction Setup:
-
5 µL of 10x reaction buffer
-
1 µL of plasmid DNA (50 ng)
-
1.25 µL of forward primer (125 ng)
-
1.25 µL of reverse primer (125 ng)
-
1 µL of dNTP mix
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
PCR Cycling:
-
Initial denaturation: 95°C for 1 minute
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from individual colonies and verify the desired mutation by DNA sequencing.
Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity (Ki) of an antagonist.
Materials:
-
Cell membranes prepared from cells expressing either wild-type or mutant PAR-2
-
Radiolabeled PAR-2 ligand (e.g., [³H]-AZ8838, if available, or a suitable radiolabeled agonist)
-
Unlabeled PAR-2 antagonist (e.g., AZ8838)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (20-50 µg of protein)
-
A fixed concentration of radiolabeled ligand (typically at or below its Kd)
-
A range of concentrations of the unlabeled antagonist.
-
Binding buffer to a final volume of 200 µL.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This protocol measures the ability of an antagonist to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing wild-type or mutant PAR-2
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PAR-2 agonist (e.g., SLIGKV or trypsin)
-
PAR-2 antagonist (e.g., AZ8838)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Remove the growth medium and wash the cells with assay buffer.
-
Add the calcium-sensitive dye solution (e.g., 4 µM Fluo-4 AM in assay buffer) to each well.
-
Incubate in the dark at 37°C for 45-60 minutes.
-
-
Antagonist Pre-incubation: Remove the dye solution, wash the cells, and add assay buffer containing various concentrations of the antagonist. Incubate for 15-30 minutes.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject the PAR-2 agonist and continue to record the fluorescence intensity over time.
-
-
Data Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Conclusion
The validation of a PAR-2 antagonist's binding site through site-directed mutagenesis is a robust and essential process in drug discovery. By demonstrating a significant change in antagonist affinity or potency upon mutation of a specific residue within the proposed binding pocket, researchers can be confident in the antagonist's mechanism of action. While direct quantitative binding data for antagonists on mutant receptors can be challenging to find in the literature, the wealth of information from agonist studies and structural biology provides strong and compelling evidence to support binding site hypotheses. The experimental protocols detailed in this guide provide a framework for conducting these critical validation studies.
References
- 1. Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for PAR-2 Antagonist 1
For researchers and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a cornerstone of laboratory practice. This guide provides a comprehensive, step-by-step framework for the proper disposal of PAR-2 antagonist 1, a compound class that holds significant promise in therapeutic development. Adherence to these procedures is essential for personnel safety and regulatory compliance.
Immediate Safety and Handling
While specific handling instructions are detailed in the Safety Data Sheet (SDS) for each compound, general best practices should always be observed when working with any research chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert laboratory personnel and follow the institution's established spill cleanup procedures. Materials used for cleanup must also be disposed of as hazardous waste.[1]
Disposal Protocol for this compound
The disposal of chemical waste is strictly regulated. The following procedures are based on general laboratory chemical waste guidelines and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.[2][3][4]
Step 1: Waste Identification and Classification
All chemical waste should be treated as hazardous unless confirmed otherwise by your institution's EHS department.[1] this compound, along with any materials contaminated with it, should be classified as chemical waste.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect unused or expired solid this compound in a designated, leak-proof solid waste container.
-
Contaminated items such as gloves, weigh boats, and paper towels should also be placed in this container.
-
The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify the contents (e.g., "Solid Waste: this compound").
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvents should typically be kept separate.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharps contaminated with the compound must be disposed of in a designated sharps container.
-
Step 3: Container Management
Waste containers must be managed to ensure safety and compliance.[2][4]
-
Labeling: All waste containers must be accurately labeled with the full chemical name of the contents, concentration (if applicable), and the date the waste was first added.
-
Condition: Ensure containers are in good condition, free from leaks or external contamination.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[1]
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's established protocol for chemical waste collection. This typically involves contacting the EHS department to schedule a pickup.
-
Prohibited Disposal Methods:
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Leak-proof, designated solid container | "Hazardous Waste," Chemical Name, Accumulation Start Date |
| Liquid Waste | Compatible liquid container | "Hazardous Waste," Chemical Name, Concentration, Date |
| Contaminated Sharps | Puncture-resistant sharps container | As per institutional biosafety/chemical safety guidelines |
PAR-2 Signaling Pathway and Experimental Workflow
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation and pain.[5] Its unique activation mechanism involves proteolytic cleavage of its extracellular N-terminus, which unmasks a tethered ligand that binds to and activates the receptor.[5]
Caption: Simplified PAR-2 signaling pathway showing activation and antagonist inhibition.
A common experimental approach to evaluate the efficacy of a PAR-2 antagonist involves measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Caption: Workflow for assessing PAR-2 antagonist activity via a calcium mobilization assay.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PAR-2 Antagonists
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for working with Protease-Activated Receptor 2 (PAR-2) antagonists, including operational and disposal plans, to foster a secure and efficient research environment.
Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Antagonists of this receptor are valuable research tools and potential therapeutic agents.[1][2] Due to their biological activity, it is crucial to handle these compounds with appropriate safety measures.
Personal Protective Equipment (PPE) for Handling PAR-2 Antagonists
While specific PAR-2 antagonists may have unique hazard profiles, a precautionary approach is always recommended. The following table summarizes the minimum recommended PPE for handling PAR-2 antagonists, which are often in powdered form.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize contamination. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects the eyes from airborne powder particles and potential splashes of solutions containing the compound. |
| Body Protection | A dedicated laboratory coat. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary when handling powders outside of a containment system. | Minimizes the risk of inhaling fine powder particles. The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes. | Protects the feet from potential spills. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling PAR-2 antagonists ensures safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Many PAR-2 antagonists, such as AZ8838, are stored at -20°C.[3]
-
The storage location should be clearly labeled with the compound's identity and any relevant hazard warnings.
2. Handling and Weighing:
-
All handling of powdered PAR-2 antagonists should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to contain airborne particles.
-
Before weighing, ensure the analytical balance is clean and situated in an area with minimal air currents to ensure accuracy.
3. Solution Preparation:
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and the experimental system. For example, some PAR-2 antagonists can be dissolved in DMSO.
Experimental Methodologies
Research involving PAR-2 antagonists often employs a variety of in vitro and in vivo assays to characterize their activity.
Key In Vitro Experiments:
| Experiment | Methodology |
| Calcium Mobilization Assay | 1. Plate cells known to express PAR-2 (e.g., human keratinocytes).2. Pre-incubate the cells with the PAR-2 antagonist.3. Stimulate the cells with a PAR-2 agonist (e.g., SLIGKV-OH).4. Measure the change in intracellular calcium concentration using a fluorescent indicator. |
| NFκB Reporter Assay | 1. Transfect cells with a reporter plasmid containing the NFκB response element linked to a reporter gene (e.g., luciferase).2. Pre-treat the cells with the PAR-2 antagonist.3. Stimulate the cells with a PAR-2 agonist.4. Measure the reporter gene activity to determine the effect on NFκB signaling. |
| Cytokine Production Assay | 1. Culture cells (e.g., human kidney tubule cells) and pre-incubate with the PAR-2 antagonist.2. Stimulate the cells with a PAR-2 agonist.3. Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) using ELISA or other immunoassays. |
Key In Vivo Experiment:
| Experiment | Methodology |
| Rat Paw Edema Model | 1. Administer the PAR-2 antagonist to rats (e.g., orally).2. After a set time, induce paw edema by injecting a PAR-2 agonist into the rat's paw.3. Measure the swelling of the paw over time to assess the anti-inflammatory effect of the antagonist. |
PAR-2 Signaling Pathway
The activation of PAR-2 by proteases like trypsin exposes a tethered ligand that binds to the receptor, initiating downstream signaling cascades. Antagonists block this activation.
Caption: PAR-2 Signaling Pathway and Antagonist Inhibition.
Experimental Workflow
A typical workflow for evaluating a novel PAR-2 antagonist involves a series of in vitro and in vivo experiments.
Caption: Experimental Workflow for PAR-2 Antagonist Evaluation.
Disposal Plan: Ensuring a Safe and Clean Workspace
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
Solid Waste: Unused or expired PAR-2 antagonist in its solid form, as well as contaminated materials like gloves, weigh boats, and paper towels, should be collected in a designated, leak-proof container. This container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify the contents.
-
Liquid Waste: Solutions containing the PAR-2 antagonist should be collected in a separate, compatible liquid waste container. Halogenated and non-halogenated solvent wastes should be collected separately.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.
2. Container Management:
-
All waste containers must be accurately and clearly labeled with the full chemical name, concentration (if in solution), and the date the waste was first added.
-
Containers must be in good condition, free from leaks, and kept closed except when adding waste.
3. Final Disposal:
-
Follow your institution's established procedures for chemical waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.
-
Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS department.
-
Empty containers that held the PAR-2 antagonist may need to be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of as regular trash. Consult your institution's guidelines for specific procedures regarding empty container disposal.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
